2,5-Diethoxy-4-(p-tolylthio)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-diethoxy-4-(4-methylphenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-4-19-15-11-17(16(20-5-2)10-14(15)18)21-13-8-6-12(3)7-9-13/h6-11H,4-5,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYJVUIBPVYRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)OCC)SC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9071503 | |
| Record name | Benzenamine, 2,5-diethoxy-4-[(4-methylphenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9071503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68400-48-6 | |
| Record name | 2,5-Diethoxy-4-[(4-methylphenyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68400-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,5-diethoxy-4-((4-methylphenyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068400486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,5-diethoxy-4-[(4-methylphenyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2,5-diethoxy-4-[(4-methylphenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9071503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diethoxy-4-[(p-tolyl)thio]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Synthesis of 2,5-Diethoxy-4-(p-tolylthio)aniline"
An In-Depth Technical Guide to the Synthesis of 2,5-Diethoxy-4-(p-tolylthio)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a substituted aniline derivative with potential applications as a pharmaceutical intermediate.[1][2] The core of this synthesis revolves around the strategic formation of a diaryl thioether bond, a common and critical linkage in many biologically active molecules.[3] This document details the retrosynthetic analysis, explores a robust metal-catalyzed cross-coupling approach, provides a detailed experimental protocol, and outlines the necessary characterization and safety protocols. The causality behind experimental choices is emphasized to provide field-proven insights for successful synthesis.
Introduction and Strategic Overview
This compound (CAS No. 68400-48-6) is an aromatic amine containing a diaryl thioether moiety.[4] While specific applications are not broadly published, its structure is analogous to intermediates used in the development of various therapeutic agents. The synthesis of diaryl thioethers is a cornerstone of medicinal chemistry, and numerous methods have been developed to achieve this transformation efficiently.[5][6]
The primary challenge in synthesizing the target molecule is the selective formation of the carbon-sulfur (C-S) bond at the C4 position of the 2,5-diethoxyaniline ring. This guide proposes a modern and reliable approach utilizing a copper-catalyzed cross-coupling reaction, which is well-suited for this type of transformation due to its functional group tolerance and relatively mild conditions.[5][7]
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of the target molecule dictates the primary disconnection at the aryl-sulfur bond. This approach simplifies the complex structure into more readily available starting materials.
Figure 1: Retrosynthetic analysis of the target molecule.
This analysis leads to two primary synthons: a 2,5-diethoxyaniline derivative functionalized with a leaving group (e.g., a halide) and a p-tolylthiolate nucleophile. A more direct approach, and the one detailed in this guide, involves the direct coupling of a thiol with an activated aryl halide, a strategy that avoids the need to handle potentially unstable thiolate salts directly.[7] The synthesis will therefore proceed via a two-step sequence starting from commercially available 2,5-diethoxyaniline.[8]
Proposed Synthetic Workflow
The proposed synthesis is a two-step process designed for efficiency and scalability.
-
Electrophilic Halogenation: Introduction of a bromine atom at the C4 position of 2,5-diethoxyaniline. The two ethoxy groups are ortho, para-directing, and the bulky ethoxy group at C5 sterically hinders the C6 position, while the amino group strongly activates the C4 (para) position for electrophilic substitution.
-
Copper-Catalyzed C-S Cross-Coupling: Formation of the diaryl thioether bond by coupling the resulting 4-bromo-2,5-diethoxyaniline with p-toluenethiol.
Sources
- 1. 2,5-Diethoxy-4-((4-methylphenyl)thio)aniline, CasNo.68400-48-6 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 2. echemi.com [echemi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 68400-48-6|this compound|BLD Pharm [bldpharm.com]
- 5. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,5-diethoxyaniline | 94-85-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
An In-depth Technical Guide to CAS Number 68400-48-6: 2,5-Diethoxy-4-(p-tolylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the available scientific and technical information for the chemical compound identified by CAS number 68400-48-6, chemically known as 2,5-Diethoxy-4-(p-tolylthio)aniline. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. While this guide endeavors to be as thorough as possible, it is important to note that publicly available, peer-reviewed data on this specific compound is limited. Much of the information presented herein is based on data from suppliers, analogous chemical structures, and established principles of organic chemistry. All information should be used in conjunction with appropriate laboratory safety practices and further in-house validation.
Chemical Identity and Physicochemical Properties
This compound is a substituted aniline derivative. The presence of two ethoxy groups on the aniline ring and a para-tolylthio substituent suggests its potential as a precursor in the synthesis of more complex molecules, particularly in the realm of pharmacologically active compounds.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 68400-48-6 | N/A |
| IUPAC Name | 2,5-diethoxy-4-(p-tolylthio)benzenamine | N/A |
| Molecular Formula | C₁₇H₂₁NO₂S | N/A |
| Molecular Weight | 303.42 g/mol | N/A |
| Appearance | Off-white to light yellow powder | [1] |
| Purity | ≥98% | [1] |
| Storage | Keep in a cool place | [1] |
Note: Specific experimental data on properties such as melting point, boiling point, and solubility for CAS 68400-48-6 are not consistently available in public literature. Researchers should determine these properties experimentally.
Synthesis and Characterization
Postulated Synthetic Pathway
A potential synthetic approach could involve the electrophilic substitution of a protected 2,5-diethoxyaniline with a sulfenyl chloride, or a metal-catalyzed cross-coupling reaction between a halogenated 2,5-diethoxyaniline and p-toluenethiol. An alternative, and perhaps more common route for analogous compounds, involves the reduction of a corresponding nitrobenzene derivative.
Figure 1: A postulated synthetic workflow for this compound.
Characterization
Due to the lack of published spectra, researchers must perform their own analytical characterization to confirm the identity and purity of this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. Expected signals would correspond to the aromatic protons of the aniline and tolyl rings, the ethoxy groups, the methyl group of the tolyl moiety, and the amine protons.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H stretches of the primary amine, C-O stretches of the ether linkages, and aromatic C-H and C=C vibrations.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
While specific spectra for the target compound are not available, data for structurally related compounds can serve as a useful reference. For instance, the IR spectrum of the parent compound, 2,5-diethoxyaniline, is available in the NIST WebBook.[2]
Applications in Research and Drug Development
The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules.[1] Its structure is closely related to the precursors of the "2C-T" series of psychedelic phenethylamines, which are known for their activity at serotonin receptors.[3]
Precursor to Psychoactive Compounds
The 2C-T family of compounds are 2,5-dimethoxyphenethylamines with a thioether substituent at the 4-position. These compounds are known agonists of the serotonin 5-HT₂A receptors.[3] this compound would serve as a key building block for a diethoxy analog of a 2C-T compound. The synthesis would typically involve the conversion of the aniline to a phenethylamine moiety. The resulting compound could be used in structure-activity relationship (SAR) studies to probe the effects of the diethoxy substitution on receptor binding and functional activity compared to the more common dimethoxy analogs.
Figure 2: Logical workflow illustrating the use of CAS 68400-48-6 in drug discovery.
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS number 68400-48-6 is not publicly available. Therefore, a conservative approach to safety and handling is imperative, treating the compound as potentially hazardous. The safety information for the structurally related compound, 2,5-dimethoxyaniline, can provide some guidance.
Potential Hazards of Structurally Similar Anilines:
-
Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Irritation: May cause skin, eye, and respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Do not ingest or inhale the powder.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
Seek immediate medical attention in all cases of exposure.
Analytical Methodologies
Validated analytical methods for the quantification and purity determination of this compound have not been published. However, standard methods for the analysis of aniline derivatives can be adapted.
Table 2: Recommended Analytical Techniques
| Technique | Detector | Mobile/Stationary Phase (Example) | Purpose |
| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | Capillary column (e.g., DB-5 or equivalent) | Purity determination, identification of volatile impurities |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis or Diode Array Detector (DAD) | C18 reverse-phase column with a mobile phase of acetonitrile/water or methanol/water | Purity determination, quantification |
Conclusion
This compound (CAS 68400-48-6) is a specialized chemical intermediate with clear potential for use in medicinal chemistry, particularly in the synthesis of novel psychoactive compounds for research purposes. While detailed, publicly available data on its synthesis, characterization, and safety are sparse, this guide provides a framework for researchers to approach its handling, analysis, and application based on established chemical principles and data from analogous compounds. It is imperative that any work with this compound be preceded by a thorough risk assessment and that all experimental findings be rigorously validated.
References
-
2C-T - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
2,5-Diethoxyaniline - NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
Unveiling the Molecular Architecture and Potential of 2,5-Diethoxy-4-(p-tolylthio)aniline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, properties, and potential applications of 2,5-Diethoxy-4-(p-tolylthio)aniline. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data to offer insights into the synthesis, characterization, and prospective utility of this substituted aniline derivative. While direct experimental data for this specific molecule is limited, this guide constructs a robust profile through analogous compounds and established chemical principles, presenting a proposed synthesis pathway and predicted spectroscopic data. The potential of this molecule as a building block in the development of novel therapeutic agents and advanced materials is also explored, grounded in the known bio- and material-activities of related aniline and thioether compounds.
Introduction: The Significance of Substituted Anilines
Substituted anilines are a cornerstone of modern chemical and pharmaceutical research. Their aromatic amine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in critical interactions with biological targets.[1][2] The electronic and steric properties of the aniline core can be finely tuned through substitution, influencing a molecule's bioavailability, metabolic stability, and target selectivity.[3] The incorporation of a thioether linkage, as seen in this compound, introduces further complexity and potential for novel applications, leveraging the unique chemistry of sulfur in biological and material contexts.
This guide focuses specifically on the this compound scaffold, a molecule that, while not extensively studied, holds promise due to its unique combination of functional groups. The diethoxy substitution pattern influences the electron density of the aniline ring, while the p-tolylthio moiety introduces a flexible, lipophilic group with potential for specific binding interactions and redox activity.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure and physical properties.
Chemical Structure
This compound possesses a central aniline ring substituted with two ethoxy groups at positions 2 and 5, an amino group at position 1, and a para-tolylthio group at position 4.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. These values are critical for designing experimental protocols, including solvent selection and purification methods.
| Property | Value | Source |
| CAS Number | 68400-48-6 | |
| Molecular Formula | C₁₇H₂₁NO₂S | |
| Molecular Weight | 303.42 g/mol | |
| Appearance | Solid (predicted) | - |
| Boiling Point | ~464.9 °C at 760 mmHg (predicted) | - |
| Density | ~1.16 g/cm³ (predicted) | - |
| InChI Key | ONYJVUIBPVYRDL-UHFFFAOYSA-N |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a conceptual framework. Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.
Step 1: Diazotization of 2,5-Diethoxyaniline
-
Dissolve 2,5-diethoxyaniline in a suitable acidic aqueous medium (e.g., 2M HCl) and cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. The temperature must be maintained below 5 °C to prevent the decomposition of the diazonium salt.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt intermediate.
Causality: The diazotization reaction converts the primary amino group of the aniline into a diazonium group (-N₂⁺), which is an excellent leaving group. This transformation activates the aromatic ring for subsequent nucleophilic substitution.
Step 2: Thiolation with p-Thiocresol
-
Method A: Copper-Catalyzed Cross-Coupling
-
In a separate flask, dissolve p-thiocresol in a suitable organic solvent.
-
To this solution, add a copper(I) catalyst, such as copper(I) iodide or copper(I) bromide.
-
Slowly add the freshly prepared diazonium salt solution to the p-thiocresol and copper catalyst mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography.
-
-
Method B: Light-Mediated Thiolation
-
Combine the freshly prepared diazonium salt solution with p-thiocresol in a suitable solvent.
-
Irradiate the reaction mixture with blue light-emitting diodes (LEDs) at room temperature.[2][4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup and purify the product by column chromatography.
-
Causality: The p-thiocresol acts as the sulfur nucleophile. In the copper-catalyzed method, the copper facilitates the displacement of the diazonium group by the thiolate. The light-mediated method offers a transition-metal-free alternative, proceeding through a radical mechanism.[2][4]
Predicted Spectroscopic Characterization
Definitive characterization of a novel compound relies on spectroscopic analysis. While experimental spectra for this compound are not publicly available, we can predict the key features based on the analysis of its structural components and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons on both the aniline and tolyl rings, as well as the ethoxy and methyl protons.
¹³C NMR: The carbon NMR will show a greater number of signals, corresponding to each unique carbon environment in the molecule.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |
| Aniline Ring Protons | 6.5 - 7.5 | 110 - 150 | The electron-donating ethoxy and amino groups will shield the aromatic protons, shifting them upfield. The thioether group will have a deshielding effect. |
| Tolyl Ring Protons | 7.0 - 7.8 | 125 - 140 | The aromatic protons of the tolyl group will appear in the typical aromatic region. |
| Ethoxy -CH₂- | 3.8 - 4.2 | 60 - 70 | The methylene protons of the ethoxy groups will be deshielded by the adjacent oxygen atom. |
| Ethoxy -CH₃ | 1.2 - 1.6 | 14 - 18 | The methyl protons of the ethoxy groups will appear as a triplet. |
| Tolyl -CH₃ | 2.2 - 2.5 | 20 - 25 | The methyl protons of the tolyl group will appear as a singlet. |
| Amine -NH₂ | 3.5 - 5.0 | - | The chemical shift of the amine protons is variable and depends on the solvent and concentration. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are expected for the primary amine.
-
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.
-
C-O Stretching (Ether): Strong absorptions in the 1200-1275 cm⁻¹ region.
-
C-S Stretching: A weaker absorption in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₇H₂₁NO₂S). The fragmentation pattern will likely involve the loss of the ethoxy groups, the tolyl group, and cleavage of the C-S bond.
Potential Applications in Research and Development
The unique structural features of this compound suggest its potential utility in several areas of research, particularly in drug discovery and materials science.
Caption: Conceptual overview of the potential research applications.
Intermediate in Drug Discovery
Substituted anilines are prevalent in a wide range of pharmaceuticals, including anticancer agents, antivirals, and central nervous system drugs.[1][2] The this compound scaffold could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic candidates. The thioether moiety can participate in key binding interactions with protein targets and may also influence the molecule's metabolic profile. The lipophilic nature of the p-tolyl group can enhance membrane permeability and bioavailability.
Monomer for Advanced Materials
Polyaniline and its derivatives are well-known conducting polymers with applications in sensors, electronic devices, and corrosion inhibition. The polymerization of substituted anilines, such as 2,5-dimethoxyaniline, has been shown to yield processable conducting polymers with interesting optical and electronic properties.[3] It is conceivable that this compound could be polymerized to create novel materials with tailored conductivity, solubility, and thermal stability. The presence of the sulfur atom could also be exploited for cross-linking or for creating materials with specific affinities for heavy metals.
Precursor for Dyes and Pigments
Anilines are fundamental precursors in the synthesis of a wide variety of dyes, particularly azo dyes. The diazotization of this compound, as described in the proposed synthesis, would yield a diazonium salt that could be coupled with various aromatic compounds to produce a range of novel dyes with potentially interesting coloristic and photophysical properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be based on the known hazards of its structural analogues, such as substituted anilines and thioanisoles.
-
General Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Inhalation: Anilines can be toxic upon inhalation. Avoid breathing dust or vapors.
-
Skin Contact: Substituted anilines can be absorbed through the skin and may cause irritation or sensitization. In case of contact, wash the affected area immediately with soap and water.
-
Eye Contact: May cause serious eye irritation. In case of contact, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Toxic if swallowed. Seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a chemical scaffold with significant, yet largely unexplored, potential. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthesis pathway, and predicted spectroscopic characteristics. By drawing parallels with related compounds, we have highlighted its potential applications as a versatile intermediate in drug discovery, a monomer for the creation of novel polymers, and a precursor for the synthesis of new dyes. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and utility of this promising molecule.
References
-
Bloom Tech. (2025). Can Aniline Be Used In Drug Development?. Retrieved from [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Retrieved from [Link]
Sources
A Strategic Guide to the Retrosynthetic Analysis of Substituted Anilines
Substituted anilines are foundational scaffolds in a multitude of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their synthesis is a cornerstone of modern organic chemistry, and a robust understanding of their retrosynthetic analysis is paramount for any researcher in the chemical sciences. This guide provides an in-depth exploration of the strategic disconnections and synthetic logic required to efficiently design syntheses for this critical class of compounds. We will move beyond a simple recitation of reactions to delve into the "why" behind synthetic choices, offering field-proven insights for the practicing chemist.
Part 1: The Logic of Disconnection: Core Principles for Anilines
Retrosynthetic analysis is the art of deconstructing a target molecule into simpler, commercially available starting materials.[1][2][3][4] For substituted anilines, the primary C-N bond and the C-C bonds of the aromatic ring are the key points for strategic disconnection. The nature and position of substituents on the aromatic ring will heavily influence the most logical and efficient synthetic route.
A primary consideration in the retrosynthesis of anilines is the electronic nature of the substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) dictate the reactivity of the aromatic ring and the feasibility of certain synthetic transformations.
Core Retrosynthetic Disconnections for Substituted Anilines
The following diagram illustrates the primary retrosynthetic disconnections for a generic substituted aniline:
Caption: Core retrosynthetic disconnections for substituted anilines.
Part 2: Key Synthetic Strategies in Detail
The choice of synthetic strategy is dictated by the substitution pattern of the target aniline and the availability of starting materials. We will now explore the most robust and widely employed methods.
The "Nitroarene Reduction" Approach: A Classic and Reliable Strategy
This is one of the most traditional and dependable methods for aniline synthesis.[5][6] The retrosynthetic disconnection involves a functional group interconversion (FGI) of the amine to a nitro group.
Retrosynthetic Thought Process:
-
Target Molecule: A substituted aniline.
-
Disconnection (FGI): Disconnect the C-N bond by converting the amino group to a nitro group. This leads to a substituted nitroarene precursor.
-
Precursor: The corresponding substituted nitroarene.
-
Forward Synthesis: The synthesis of the target aniline is achieved by the reduction of the nitroarene.
The primary advantage of this strategy lies in the accessibility of a wide variety of substituted nitroaromatics through well-established electrophilic aromatic substitution (nitration) reactions.[5]
This protocol describes a classic and highly effective method for the reduction of a nitroarene to the corresponding aniline.[7]
Materials:
-
Substituted Nitroarene (1.0 eq)
-
Iron powder (3.0-5.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the substituted nitroarene in a mixture of ethanol and water.
-
To this suspension, add glacial acetic acid.
-
Heat the mixture to a gentle reflux.
-
Carefully add the iron powder in small portions to control the exothermic reaction.
-
After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrates and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline.
-
The crude product can be further purified by column chromatography or distillation.
Causality Behind Experimental Choices:
-
Iron in Acetic Acid: This combination provides a robust and chemoselective reducing environment. The acidic medium protonates the nitro group, facilitating its reduction by the iron metal. This method is often preferred for its cost-effectiveness and tolerance of various functional groups.[7]
-
Portion-wise Addition of Iron: The reduction of a nitro group is highly exothermic. Adding the iron powder in portions helps to control the reaction temperature and prevent runaway reactions.
-
Celite Filtration: The iron salts formed during the reaction are often insoluble and can interfere with the workup. Filtering through celite effectively removes these solids.
Data Summary: Common Reducing Agents for Nitroarenes
| Reducing Agent | Conditions | Advantages | Disadvantages |
| Fe/HCl or Fe/CH₃COOH | Acidic, reflux | Inexpensive, robust, good functional group tolerance[7] | Stoichiometric metal waste |
| SnCl₂/HCl | Acidic, often room temp | Milder conditions than Fe/HCl | Stoichiometric tin waste |
| H₂/Pd-C | Catalytic, various pressures | Clean, high yielding | Can reduce other functional groups (e.g., alkenes, alkynes)[5] |
| NaBH₄ with catalyst | Catalytic, milder conditions | Good chemoselectivity with appropriate catalyst | Can be expensive |
The Buchwald-Hartwig Amination: A Modern Powerhouse for C-N Bond Formation
For more complex anilines, particularly those that are not readily accessible via nitration, the Buchwald-Hartwig amination is the go-to strategy.[8][9] This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between an aryl halide (or triflate) and an amine.[9]
Retrosynthetic Thought Process:
-
Target Molecule: A substituted aniline.
-
Disconnection: Break the C-N bond.
-
Precursors: An aryl halide (or triflate) and an amine (or an ammonia equivalent for primary anilines).
-
Forward Synthesis: The palladium-catalyzed coupling of the aryl halide and the amine in the presence of a suitable ligand and base.
The power of this method lies in its broad substrate scope and high functional group tolerance.[9]
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide.
Materials:
-
Aryl Bromide (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (1-5 mol%)
-
Buchwald Ligand (e.g., XPhos, SPhos) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Anhydrous conditions (glovebox or Schlenk line)
Procedure:
-
In an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous toluene via syringe.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands facilitate the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond.[5]
-
Strong Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide which then coordinates to the palladium center.
-
Anhydrous and Inert Conditions: The palladium catalyst and the phosphine ligands are often air- and moisture-sensitive. Therefore, the reaction must be carried out under an inert atmosphere with anhydrous solvents.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Part 3: Conclusion and Future Outlook
The retrosynthetic analysis of substituted anilines offers a rich landscape of strategic choices for the synthetic chemist. The classical and robust nitroarene reduction remains a workhorse for many applications, while modern transition-metal-catalyzed methods like the Buchwald-Hartwig amination provide unparalleled scope and efficiency for the construction of complex targets. Nucleophilic aromatic substitution offers a direct and often high-yielding route for electronically activated systems.
The continued development of more active and selective catalysts for C-N bond formation, as well as greener and more sustainable synthetic methodologies, will undoubtedly expand the toolkit for aniline synthesis. A thorough understanding of the fundamental principles of retrosynthesis, coupled with a deep knowledge of the available synthetic methods, will empower researchers to design and execute efficient and elegant syntheses of this vital class of molecules.
References
- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines - Benchchem. (URL: )
- Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: )
- Reduction of Nitroarenes to Anilines in Basic Alcoholic Media - RSC Publishing. (URL: )
- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
- Reactions of Aniline - Chemistry Steps. (URL: )
- A Mechanistic Study of the Cobalt(I)
- Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...
- Direct Amination of Anilines Utilizing Dearomatized Phenol
- reduction of nitro groups to anilines - YouTube. (URL: )
- Buchwald–Hartwig amin
- Reduction of nitro compounds - Wikipedia. (URL: )
- Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
- Aniline synthesis by amination (arylation) - Organic Chemistry Portal. (URL: )
- Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. (URL: )
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC - NIH. (URL: )
- Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications | Chemical Reviews - ACS Public
- Laboratory and commercial preparations of aniline other than reduction of nitroarenes [closed]. (URL: )
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C. (URL: )
- Nucleophilic Aromatic Substitution - NPTEL Archive. (URL: )
- Reductive amination of tertiary anilines and aldehydes - PubMed. (URL: )
- Chapter 3: Synthetic Methods for Primary Anilines - Books. (URL: )
- Reactions for making widely used aniline compounds break norms of synthesis. (URL: )
- Advanced Organic Module | English | Green Chemistry - University of Scranton. (URL: )
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (URL: )
- Directed nucleophilic aromatic substitution reaction - RSC Publishing. (URL: )
- Reductive amination of 1 with aniline using NaBH(OAc)
- Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides | Bioconjugate Chemistry - ACS Public
- Nucleophilic Aromatic Substitution, A Guided Inquiry Labor
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC - NIH. (URL: )
- Electrophilic amin
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journals. (URL: )
- Aniline - Wikipedia. (URL: )
- Retrosynthetic Analysis*. (URL: )
- Basics of Retrosynthetic Analysis: A Review for Beginners - Dean & Francis. (URL: )
- Basics of Retrosynthetic Analysis. (URL: )
- (PDF)
- Literature review on substituted anilines - Benchchem. (URL: )
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"Spectroscopic data for 2,5-Diethoxy-4-(p-tolylthio)aniline"
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Diethoxy-4-(p-tolylthio)aniline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in the synthesis of specialized research chemicals. As a structural analogue in the "2C-T" family of psychedelic phenethylamines, precise structural elucidation is paramount for its application in pharmacological and drug development contexts.[1] This document outlines the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation. The protocols described herein are designed as self-validating systems to ensure the identity, purity, and structural integrity of the compound, meeting the rigorous standards of scientific research.[2]
Introduction: The Need for Multi-Technique Spectroscopic Analysis
This compound (Molecular Formula: C₁₇H₂₁NO₂S, Molecular Weight: 303.42 g/mol ) is a crucial precursor for synthesizing phenethylamine derivatives that probe the pharmacophore of serotonergic receptors, such as the 5-HT₂ₐ receptor.[1] The modification of alkoxy and thio-substituents on the aniline ring allows researchers to develop precise models of receptor-ligand interactions.[1]
Given the subtle structural variations that can lead to significant differences in biological activity, unambiguous characterization is not merely a procedural step but a foundational requirement for valid research. A multi-technique spectroscopic approach is essential, as each method provides a unique and complementary piece of the structural puzzle.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy reveals the definitive structural framework and connectivity of the molecule.[2]
-
Infrared (IR) Spectroscopy identifies the key functional groups present.[2][3]
-
Mass Spectrometry (MS) confirms the molecular weight and provides insight into the molecular formula and fragmentation patterns.[2]
This guide synthesizes expected data with detailed, validated protocols to empower researchers in confirming the synthesis and purity of this important compound.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides the most direct evidence of the molecular skeleton by mapping the chemical environment of each hydrogen atom. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are used to assemble the structural fragments.
Expected ¹H NMR Data
The structure of this compound predicts a distinct set of signals corresponding to the ethoxy groups, the tolyl methyl group, the aromatic protons on both rings, and the primary amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.3 - 1.5 | Triplet (t) | 6H | 2 x -OCH₂CH₃ |
| ~ 3.8 - 4.2 | Quartet (q) | 4H | 2 x -OCH₂ CH₃ |
| ~ 2.3 | Singlet (s) | 3H | Ar-CH₃ (Tolyl) |
| ~ 4.0 (Broad) | Singlet (s) | 2H | -NH₂ |
| ~ 6.5 - 7.5 | Multiplet (m) | 6H | Aromatic Protons (Ar-H ) |
| Table 1: Predicted ¹H NMR chemical shifts for this compound.[1] |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified aniline derivative and dissolve it in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[2]
-
Acquisition Parameters:
-
Pulse Sequence: Standard single pulse ('zg30' or equivalent).
-
Temperature: 25 °C.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.
-
Spectral Width: A standard range of -2 to 12 ppm is appropriate.[2]
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the residual solvent peak (CDCl₃) to 7.26 ppm.
Caption: Standard workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon environments within the molecule. Given the molecule's lack of symmetry, a distinct signal is expected for each of the 17 carbon atoms.
Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 15 | 2 x -OCH₂C H₃ |
| ~ 21 | Ar-C H₃ (Tolyl) |
| ~ 64-65 | 2 x -OC H₂CH₃ |
| ~ 110 - 160 | 12 x Aromatic Carbons (Ar-C ) |
| Table 2: Predicted ¹³C NMR chemical shifts for this compound.[1] |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumentation: A 75-151 MHz NMR spectrometer (corresponding to a 300-600 MHz proton frequency).
-
Acquisition Parameters:
-
Pulse Sequence: Standard single pulse with proton decoupling (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
Processing: Process the FID similarly to ¹H NMR. Calibrate the spectrum using the CDCl₃ triplet centered at 77.16 ppm.
Caption: Standard workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring their characteristic vibrations.[4][5] For this compound, IR analysis validates the primary amine, ether linkages, and aromatic systems.
Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Functional Group | Vibration Description |
| 3300 - 3500 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch (two distinct bands expected)[6][7] |
| 3000 - 3100 | Aromatic C-H | C(sp²)-H Stretch |
| 2850 - 3000 | Aliphatic C-H | C(sp³)-H Stretch (from ethoxy and tolyl methyl groups) |
| 1500 & 1600 | Aromatic C=C | Ring Skeletal Vibrations[8] |
| 1200 - 1300 | Aryl Ether (C-O) | Asymmetric C-O-C Stretch[6] |
| 1020 - 1075 | Alkyl Ether (C-O) | Symmetric C-O-C Stretch |
| Table 3: Key expected IR absorption bands.[1] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR press to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to established correlation tables.
Caption: Standard workflow for FTIR-ATR analysis.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. The fragmentation pattern provides corroborating evidence for the compound's structure.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule is expected. For C₁₇H₂₁NO₂S, the monoisotopic mass is approximately 303.13.
-
Fragmentation: Aromatic thioethers exhibit characteristic fragmentation patterns.[9] Key fragmentation pathways include:
-
Cleavage of the C-S bonds.
-
Loss of ethoxy groups (-•OC₂H₅).
-
Rearrangement and loss of •SH.[9]
-
| m/z (Mass-to-Charge Ratio) | Possible Fragment |
| 303 | [M]⁺• (Molecular Ion) |
| 212 | [M - C₇H₇]⁺ (Loss of tolyl group) |
| 182 | [M - C₇H₇S]⁺ (Loss of tolylthio group) |
| 91 | [C₇H₇]⁺ (Tolyl cation, often a prominent peak) |
| Table 4: Predicted key fragments in the mass spectrum of this compound. |
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or methanol.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[10]
-
GC Method:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 300 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Mode: EI at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum corresponding to this peak, identifying the molecular ion and key fragment ions.
Caption: Standard workflow for GC-MS analysis.
Conclusion: A Self-Validating Spectroscopic Profile
The structural characterization of this compound requires a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of essential functional groups like the primary amine and ethers, and mass spectrometry validates the molecular weight and formula. When used in concert, as described in this guide, these methods create a self-validating system, ensuring that researchers can proceed with confidence in the identity and purity of their material, a critical requirement for reproducible and reliable scientific outcomes.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Journal of the Chemical Society B. (n.d.). Studies in mass spectrometry. Part XIV.
- Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- University of Colorado Boulder. (n.d.). IR: amines.
- Illinois State University. (2015). Infrared Spectroscopy.
- BenchChem. (2025). Spectroscopic Profile of 4-(oxan-2-yl)aniline: A Technical Overview.
- (n.d.). 13.
- Mass Spectrometry: Fragment
- BenchChem. (n.d.). This compound | 68400-48-6.
- BLDpharm. (n.d.). 68400-48-6|this compound.
- (n.d.). Table of Contents.
- eGyanKosh. (n.d.).
- SpectraBase. (n.d.). Aniline.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- Molecules. (n.d.).
- SpectraBase. (n.d.). 2,5-Diethoxy aniline - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 4-(p-Tolylthio)aniline - Optional[Vapor Phase IR] - Spectrum.
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A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,5-Diethoxy-4-(p-tolylthio)aniline
Part 1: Abstract and Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. For researchers and professionals in drug development and materials science, a precise understanding of a molecule's NMR spectrum is paramount for confirming its identity, purity, and stereochemistry. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 2,5-Diethoxy-4-(p-tolylthio)aniline , a complex aniline derivative featuring multiple distinct functional groups.
The subject molecule, with CAS number 68400-48-6, incorporates a substituted aniline core, two ethoxy groups, and a p-tolylthio (thioether) moiety[1]. The interplay of the electron-donating effects of the amine and ethoxy groups with the electronic influence of the sulfur bridge and the tolyl ring creates a nuanced and informative NMR landscape. This document will deconstruct the expected spectral features, provide a robust experimental protocol for data acquisition, and serve as a practical reference for scientists working with this compound or structurally related analogs.
Part 2: Molecular Structure and Electronic Environment Analysis
To interpret the NMR spectrum of this compound, one must first analyze its structure and the electronic environment of each NMR-active nucleus. The structure contains 15 unique carbon environments and 8 distinct proton environments.
The core of the molecule is a highly substituted benzene ring. The aniline (-NH₂) and the two ethoxy (-OCH₂CH₃) groups are strong electron-donating groups (EDGs) due to the lone pairs on nitrogen and oxygen, which participate in resonance with the aromatic ring. This effect increases the electron density on the ring, particularly at the ortho and para positions, causing the associated protons and carbons to be shielded (shifted upfield). Conversely, the thioether linkage and the electronegativity of the oxygen and nitrogen atoms induce deshielding effects on adjacent aliphatic protons.
Below is a diagram of the molecular structure with a systematic numbering scheme used for the subsequent spectral assignments.
Caption: Labeled structure of this compound.
Part 3: Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons. Based on established chemical shift ranges and substituent effects, the following signals are predicted.[2]
-
Aromatic Protons (Aniline Ring):
-
H-3 & H-6: The aniline ring has two remaining protons. H-6 is ortho to the powerful electron-donating -NH₂ group and meta to the -OCH₂CH₃ group. H-3 is ortho to an -OCH₂CH₃ group and meta to the -NH₂ group. Due to the strong shielding from the adjacent amino and alkoxy groups, these protons will appear significantly upfield in the aromatic region, likely as two distinct singlets, as they lack adjacent proton coupling partners. Their predicted chemical shift is in the 6.6-7.0 ppm range.
-
-
Aromatic Protons (p-Tolyl Ring):
-
H-2' & H-3': The p-substituted tolyl ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons H-3' (and its equivalent) are ortho to the methyl group and will appear more upfield. The protons H-2' (and its equivalent) are ortho to the electron-withdrawing thioether group and will appear more downfield. Expected chemical shifts are approximately 7.1-7.2 ppm for H-3' and 7.3-7.4 ppm for H-2', both with a typical ortho-coupling constant (J) of ~8 Hz.[3]
-
-
Amine Protons (-NH₂):
-
The two protons of the primary aromatic amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is sensitive to solvent, concentration, and temperature. For aromatic amines, this signal is expected in the 3.5-5.0 ppm range.[4][5]
-
-
Aliphatic Protons (Ethoxy Groups):
-
-OCH₂- (Cα-H₂, Cα'-H₂): The two ethoxy groups are chemically equivalent due to free rotation. The methylene protons are adjacent to an electronegative oxygen atom, causing a significant downfield shift. This signal will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 = 3+1 = 4). The predicted chemical shift is 3.9-4.1 ppm .[6][7]
-
-CH₃ (Cβ-H₃, Cβ'-H₃): The terminal methyl protons of the ethoxy groups are in a standard aliphatic environment but are slightly deshielded by the nearby oxygen. They will appear as a triplet due to coupling with the two protons of the adjacent methylene group (n+1 = 2+1 = 3). The predicted chemical shift is 1.3-1.5 ppm .[8]
-
-
Aliphatic Protons (Tolyl Methyl Group):
-
-CH₃ (Cγ-H₃): The methyl protons on the tolyl ring are attached to an aromatic ring and will appear as a sharp singlet. The typical chemical shift for a tolyl methyl group is around 2.3-2.4 ppm .[9]
-
Table 1: Summary of Predicted ¹H NMR Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | 6.6 - 7.0 | Singlet (s) | 1H | N/A |
| H-6 | 6.6 - 7.0 | Singlet (s) | 1H | N/A |
| H-3' (and equiv.) | 7.1 - 7.2 | Doublet (d) | 2H | ~8.0 |
| H-2' (and equiv.) | 7.3 - 7.4 | Doublet (d) | 2H | ~8.0 |
| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | 2H | N/A |
| -OCH₂- | 3.9 - 4.1 | Quartet (q) | 4H | ~7.0 |
| p-Tolyl -CH₃ | 2.3 - 2.4 | Singlet (s) | 3H | N/A |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | 6H | ~7.0 |
Part 4: Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are highly dependent on the atom's hybridization and electronic environment.
-
Aromatic Carbons (110-160 ppm):
-
C-2, C-5 (Oxygen-bearing): These carbons are attached to highly electronegative oxygen atoms and will be the most downfield of the aniline ring carbons, likely in the 145-155 ppm range.
-
C-1 (Nitrogen-bearing): The carbon attached to the nitrogen will also be shifted downfield, but typically less so than oxygen-bearing carbons. Predicted range: 135-145 ppm .
-
C-4 (Sulfur-bearing): Sulfur is less electronegative than oxygen or nitrogen, leading to a more moderate downfield shift. This carbon's shift will also be influenced by the other substituents. A reasonable estimate is 120-130 ppm .
-
C-3, C-6 (Proton-bearing): These carbons are shielded by the strong EDGs on the ring and will appear significantly upfield in the aromatic region, likely between 110-120 ppm .
-
C-1' (Sulfur-bearing, Tolyl): The tolyl carbon attached to the sulfur atom will be found in the 130-140 ppm range.
-
C-4' (Methyl-bearing, Tolyl): The ipso-carbon bearing the methyl group will have a similar shift, also around 135-140 ppm .
-
C-2', C-3' (Proton-bearing, Tolyl): These carbons will appear in the typical aromatic C-H region, around 128-135 ppm .[3]
-
-
Aliphatic Carbons (10-70 ppm):
-
-OCH₂- (Cα, Cα'): Carbons attached to an ether oxygen are significantly deshielded and appear in the 60-70 ppm range.[7]
-
p-Tolyl -CH₃ (Cγ): The tolyl methyl carbon gives a characteristic signal around 20-22 ppm .[9]
-
-OCH₂CH₃ (Cβ, Cβ'): The terminal methyl carbons of the ethoxy groups are in a typical shielded aliphatic environment, appearing around 14-16 ppm .
-
Table 2: Summary of Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) |
| C-3, C-6 | 110 - 120 |
| C-4 | 120 - 130 |
| C-2', C-3' | 128 - 135 |
| C-1', C-4' | 130 - 140 |
| C-1 | 135 - 145 |
| C-2, C-5 | 145 - 155 |
| -OCH₂- | 60 - 70 |
| p-Tolyl -CH₃ | 20 - 22 |
| -OCH₂CH₃ | 14 - 16 |
Part 5: Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following workflow is recommended for the acquisition of ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-25 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C).[10] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal standard, setting the 0 ppm reference point. Most commercial deuterated solvents already contain TMS.
-
Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height in the tube is at least 4-5 cm.
-
Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter which can degrade spectral quality.
Data Acquisition
These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments) to produce singlets for all carbons.
-
Spectral Width: 220-240 ppm.
-
Number of Scans (NS): 1024 to 4096 scans. A higher number is required due to the low natural abundance (1.1%) of the ¹³C isotope.
-
Relaxation Delay (D1): 2-5 seconds.
-
Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Part 6: Conclusion and Further Steps
This guide provides a comprehensive, theory-backed prediction of the ¹H and ¹³C NMR spectra for this compound. The key identifying features include two upfield aromatic singlets for the aniline core, a characteristic AA'BB' system for the p-tolyl ring, and distinct quartet/triplet patterns for the two equivalent ethoxy groups. The provided experimental protocol offers a reliable method for obtaining high-resolution spectra.
For unambiguous assignment of every signal, especially the closely spaced aromatic carbons, advanced 2D NMR experiments are recommended. A COSY (Correlation Spectroscopy) experiment would confirm the ¹H-¹H coupling between the ethoxy methylene and methyl groups, as well as the ortho-coupled protons on the tolyl ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal directly to its attached carbon, providing definitive assignments for C-3, C-6, and all aliphatic and tolyl carbons.
Part 7: References
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University of California, Davis. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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National Center for Biotechnology Information. (2024). NMRShiftDB - PubChem Data Source. National Institutes of Health. [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. [Link]
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Neville, G. A., & Shurvell, H. F. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(5), 653-662. [Link]
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Wiley Science Solutions. (n.d.). Spectral Databases. [Link]
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University of California, Davis. (2023). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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NMR Wiki. (2010). Databases. [Link]
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Wiley-VCH. (n.d.). p-Tolyl acetate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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ResearchGate. (2019). Chemical shift change of the p-tolyl methyl signals. [Link]
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OpenOChem Learn. (n.d.). Interpreting. [Link]
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University of California, Davis. (2023). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
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nmrshiftdb2. (n.d.). open nmr database on the web. [Link]
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Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]
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ResearchGate. (2016). Partial 1 H NMR spectra of the (R)- and (S)-MPA thioesters. [Link]
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Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?. r/OrganicChemistry. [Link]
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Wiley-VCH. (n.d.). m-Ethoxyphenol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
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University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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Global Substance Registration System. (n.d.). 2,5-DIMETHOXY-4-(P-TOLYLTHIO)ANILINE. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
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Fu, H., et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]
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Halder, A., & Umapathy, S. (2015). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Scientific Reports, 5, 10363. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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The Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxy-4-(p-tolylthio)aniline hydrochloride. PubChem. [Link]
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Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. [Link]
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Wiley-VCH. (n.d.). 2,5-Diethoxy aniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Indian Academy of Sciences. (2000). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Bulletin of Materials Science, 23, 283–291. [Link]
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Kim, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(S1), S124-S129. [Link]
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The Aromatic Amine Core: A Technical Guide to the Physicochemical Properties of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Aniline, the simplest aromatic amine, and its derivatives are fundamental scaffolds in a vast array of chemical and pharmaceutical applications. From the synthesis of dyes and polymers to their critical role as pharmacophores in numerous drug molecules, a deep understanding of their physicochemical properties is paramount for predictable and successful application. This guide provides an in-depth exploration of the key physicochemical parameters of aniline derivatives, offering insights into the causal relationships between molecular structure and observable properties, and detailing the experimental methodologies for their determination.
Basicity (pKa): The Influence of the Ring
The defining characteristic of anilines is the basicity of the amino group. However, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, rendering anilines significantly less basic than their aliphatic counterparts. The pKa of the conjugate acid of aniline is approximately 4.6.[1] This fundamental property is exquisitely sensitive to the nature and position of substituents on the phenyl ring.
Substituent Effects on pKa
Substituents alter the electron density on the nitrogen atom, thereby modulating its ability to accept a proton. This effect is a combination of inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups increase the electron density on the nitrogen atom through the inductive effect and, in the case of alkoxy groups, the resonance effect. This enhanced electron density makes the lone pair more available for protonation, thus increasing the basicity (higher pKa).
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density on the nitrogen through inductive and/or resonance effects. This makes the lone pair less available for protonation, resulting in decreased basicity (lower pKa).[2]
The position of the substituent (ortho, meta, or para) is also critical. The resonance effect is most pronounced when the substituent is at the ortho or para position, allowing for direct delocalization of electrons to or from the amino group. The inductive effect, being distance-dependent, is strongest at the ortho position.
A study on substituted anilines revealed a strong correlation between the pKa and geometric and electronic factors. For instance, a longer C-N bond length and a larger CCNH angle were found to increase the pKa.[2] Conversely, highly electronegative groups significantly decrease the pKa.[2]
Table 1: pKa Values of Selected Substituted Anilines
| Substituent | Position | pKa |
| -H | - | 4.60 |
| -CH₃ | para | 5.08 |
| -CH₃ | meta | 4.69 |
| -CH₃ | ortho | 4.44 |
| -OCH₃ | para | 5.34 |
| -OCH₃ | meta | 4.23 |
| -OCH₃ | ortho | 4.49 |
| -Cl | para | 3.98 |
| -Cl | meta | 3.52 |
| -Cl | ortho | 2.62 |
| -NO₂ | para | 1.00 |
| -NO₂ | meta | 2.47 |
| -NO₂ | ortho | -0.28 |
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[3][4]
Protocol for Potentiometric Titration:
-
Preparation of the Analyte Solution: Accurately weigh a sample of the aniline derivative and dissolve it in a suitable solvent, typically water or a water-methanol mixture. The concentration should be in the range of 1-10 mM.[5]
-
Calibration of the pH Electrode: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a magnetic stirrer and the calibrated pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.[5] After each addition, allow the pH to stabilize before recording the reading.[6]
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the aniline derivative has been protonated. This can be determined from the inflection point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP): Partitioning Behavior
Lipophilicity, the affinity of a molecule for a non-polar environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[7] It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8] The logarithm of this value, LogP, is commonly used.
Substituent Effects on LogP
The LogP of an aniline derivative is influenced by the overall polarity of the molecule.
-
Hydrophilic Substituents: Polar groups, such as hydroxyl (-OH) and amino (-NH₂), increase the affinity for the aqueous phase, thereby decreasing the LogP value.
-
Lipophilic Substituents: Non-polar groups, such as alkyl chains and additional aromatic rings, increase the affinity for the organic phase, leading to a higher LogP value.[7] For instance, the introduction of an additional aromatic substituent to a molecule can clearly increase its lipophilicity.[7]
The position of substitution can also affect LogP, with para-substituted derivatives sometimes exhibiting lower lipophilicity compared to their ortho and meta isomers, potentially due to increased molecular rigidity.[7]
Table 2: LogP Values of Selected Substituted Anilines
| Substituent | Position | LogP |
| -H | - | 0.90 |
| -CH₃ | para | 1.39 |
| -CH₃ | meta | 1.39 |
| -CH₃ | ortho | 1.32 |
| -Cl | para | 1.83 |
| -Cl | meta | 1.88 |
| -Cl | ortho | 1.90 |
| -NO₂ | para | 1.39 |
| -NO₂ | meta | 1.37 |
| -NO₂ | ortho | 1.25 |
Experimental Determination of LogP: HPLC Method
High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable method for estimating LogP values.[8][9] The method is based on the correlation between the retention time of a compound on a reverse-phase column and its LogP.
Protocol for LogP Determination by HPLC:
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer.[10]
-
Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of the retention time (log k') against the known LogP values.
-
Sample Analysis: Dissolve the aniline derivative in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.
-
LogP Calculation: Determine the retention time of the analyte and use the calibration curve to calculate its LogP value.
Caption: Workflow for solubility determination by the shake-flask method.
Spectroscopic Properties: A Window into Molecular Structure
Spectroscopic techniques provide invaluable information about the structure and electronic properties of aniline derivatives.
UV-Vis Spectroscopy
The UV-Vis spectrum of aniline exhibits two main absorption bands: a primary band (π → π) around 230 nm and a secondary, "benzenoid" band (n → π) around 280 nm. [11]The position and intensity of these bands are sensitive to substitution.
-
EDGs: Electron-donating groups cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).
-
EWGs: Electron-withdrawing groups typically cause a hypsochromic shift (shift to shorter wavelengths) and a hypochromic effect (decrease in absorption intensity).
-
pH: Protonation of the amino group in acidic solution results in a spectrum that closely resembles that of benzene, as the n → π* transition is no longer possible. [12]
Infrared (IR) Spectroscopy
The IR spectrum of aniline shows characteristic absorption bands for the N-H and C-N bonds.
-
N-H Stretching: Primary anilines display two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the amino group. [13]Secondary anilines show a single band in this region.
-
C-N Stretching: The C-N stretching vibration appears in the range of 1250-1380 cm⁻¹.
-
Aromatic C-H and C=C Stretching: The characteristic absorptions for the aromatic ring are also present.
Substituents can influence the position of the N-H stretching frequencies, with electron-withdrawing groups generally shifting them to higher wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of aniline derivatives.
-
¹H NMR: The protons of the amino group typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. The aromatic protons give rise to signals in the range of 6.5-8.0 ppm, with the coupling patterns providing information about the substitution pattern.
-
¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon atom attached to the amino group (C1) is significantly shielded. [14]
Conclusion
The physicochemical properties of aniline derivatives are a complex interplay of electronic and steric factors. A thorough understanding of these properties is essential for researchers and scientists working in drug development and materials science. By leveraging the principles outlined in this guide and employing the described experimental methodologies, it is possible to predict, measure, and modulate the behavior of these versatile compounds for a wide range of applications. The interplay between pKa, LogP, and solubility, in conjunction with spectroscopic analysis, provides a comprehensive picture of the molecular characteristics that govern the function of aniline derivatives.
References
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Kubacka, K. A., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 28(15), 5789. Available at: [Link]
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Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642. Available at: [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]
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Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. Available at: [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
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Adriaensens, P., et al. (1994). Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. Journal of the American Chemical Society, 116(5), 1811–1884. Available at: [Link]
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Srinivasan, S., et al. (2020). A brief review on aniline and its derivatives. Materials Today: Proceedings, 33, 4751-4755. Available at: [Link]
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Rajkumar, M., & Muthukumar, M. (2018). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c) intercalated MMT clay. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available at: [Link]
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U.S. EPA. (1982). Rapid Method for Estimating Log P for Organic Chemicals. Available at: [Link]
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Aktaş, A. H., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 723-730. Available at: [Link]
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Wikipedia. (n.d.). Aniline. Available at: [Link]
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Gowda, B. T., et al. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B, 57(9), 1039-1046. Available at: [Link]
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Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Available at: [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
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Melnykov, K. P., et al. (2022). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. ResearchGate. Available at: [Link]
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Wilson, D. M., et al. (2022). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 94(23), 8279–8285. Available at: [Link]
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FooDB. (2010). Showing Compound Aniline (FDB003571). Available at: [Link]
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Eide, S., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(16), 4983. Available at: [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
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Kelly-Rowley, A. M., et al. (2015). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 80(23), 11740-11749. Available at: [Link]
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Reddit. (2014). Solubility in organic solvents and water. Available at: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
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Chikhale, R., et al. (2022). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega, 7(45), 41049–41061. Available at: [Link]
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Lin, Z., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1736–1746. Available at: [Link]
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Wentzel, M. T., & Legg, J. I. (2002). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 79(5), 623. Available at: [Link]
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Nikolova, P., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 62. Available at: [Link]
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Majek, M., et al. (2017). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Journal of Organic Chemistry, 82(11), 5893–5901. Available at: [Link]
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An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2,5-Diethoxy-4-(p-tolylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways and starting materials required for the preparation of 2,5-Diethoxy-4-(p-tolylthio)aniline, a key intermediate in various research and development applications. The synthesis is presented as a multi-step process, with detailed explanations for each reaction to ensure scientific integrity and reproducibility.
Introduction
This compound is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Its synthesis involves the sequential introduction of functional groups onto a benzene ring, requiring a strategic approach to control regioselectivity and achieve a high overall yield. This guide elucidates a logical and well-documented synthetic route, starting from readily available commercial reagents.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a plausible synthetic pathway involving the formation of key carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The primary disconnections point towards a strategy that begins with the functionalization of a simple aromatic precursor.
Caption: Retrosynthetic pathway for this compound.
Synthetic Pathway and Starting Materials
The forward synthesis, based on the retrosynthetic analysis, involves a five-step sequence starting from hydroquinone.
Step 1: Synthesis of 1,4-Diethoxybenzene from Hydroquinone
The initial step involves the diethylation of hydroquinone. The Williamson ether synthesis is a classic and reliable method for this transformation.
Starting Materials:
-
Hydroquinone
-
A suitable ethylating agent (e.g., ethyl bromide, diethyl sulfate)
-
A base (e.g., potassium carbonate, sodium hydroxide)
-
An appropriate solvent (e.g., ethanol, acetone, N,N-dimethylformamide)
Rationale: The hydroxyl groups of hydroquinone are deprotonated by the base to form a more nucleophilic phenoxide, which then displaces the leaving group on the ethylating agent in an SN2 reaction. The use of a polar aprotic solvent can accelerate the reaction rate. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases.[1][2]
Experimental Protocol (Illustrative):
-
To a stirred solution of hydroquinone in a suitable solvent, add a stoichiometric excess of a base.
-
Add the ethylating agent dropwise at a controlled temperature.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or distillation.
Step 2: Nitration of 1,4-Diethoxybenzene to 1,4-Diethoxy-2-nitrobenzene
The subsequent step is the regioselective nitration of 1,4-diethoxybenzene. The ethoxy groups are ortho-, para-directing and activating, leading to the introduction of the nitro group at a position ortho to one of the ethoxy groups.[3][4]
Starting Materials:
-
1,4-Diethoxybenzene
-
A nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)
-
A solvent (e.g., acetic acid, dichloromethane)
Rationale: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The reaction temperature is typically kept low to prevent over-nitration and side reactions.
Experimental Protocol (Illustrative):
-
Dissolve 1,4-diethoxybenzene in the chosen solvent and cool the solution in an ice bath.
-
Slowly add the pre-mixed nitrating agent dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a designated time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash it thoroughly with water until neutral, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,4-diethoxy-2-nitrobenzene.
Step 3: Halogenation of 1,4-Diethoxy-2-nitrobenzene
To facilitate the subsequent nucleophilic aromatic substitution, a halogen (typically chlorine or bromine) is introduced onto the aromatic ring. The nitro group is a meta-directing deactivator, while the ethoxy groups are ortho-, para-directing activators. The position para to the nitro group and ortho to an ethoxy group is the most likely site of halogenation.
Starting Materials:
-
1,4-Diethoxy-2-nitrobenzene
-
A halogenating agent (e.g., chlorine, bromine, N-chlorosuccinimide, N-bromosuccinimide)
-
A Lewis acid catalyst (e.g., iron(III) chloride, iron(III) bromide) or an appropriate solvent.
Rationale: The halogenation of the activated aromatic ring proceeds via electrophilic aromatic substitution. The Lewis acid catalyst polarizes the halogen molecule, increasing its electrophilicity.
Experimental Protocol (Illustrative for Chlorination):
-
Dissolve 1,4-diethoxy-2-nitrobenzene in a suitable solvent (e.g., dichloromethane, carbon tetrachloride).
-
Add the Lewis acid catalyst.
-
Bubble chlorine gas through the solution or add the chlorinating agent portion-wise at a controlled temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a reducing agent solution (e.g., sodium bisulfite) to remove excess halogen.
-
Wash the organic layer with water and brine, dry it, and concentrate it.
-
Purify the resulting 1-chloro-2,5-diethoxy-4-nitrobenzene by column chromatography or recrystallization.[5]
Step 4: Synthesis of 2,5-Diethoxy-4-(p-tolylthio)nitrobenzene
This key step involves the formation of the carbon-sulfur bond through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the halogen at the para position for nucleophilic attack by the thiolate.[6][7]
Starting Materials:
-
1-Chloro-2,5-diethoxy-4-nitrobenzene (or the bromo-analogue)
-
p-Thiocresol (4-methylbenzenethiol)
-
A base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide)
Rationale: The base deprotonates p-thiocresol to form the more nucleophilic p-tolylthiolate anion. This anion then attacks the carbon atom bearing the halogen, displacing it in a two-step addition-elimination mechanism characteristic of SNAr reactions.
Experimental Protocol (Illustrative):
-
To a solution of p-thiocresol in a polar aprotic solvent, add the base and stir for a short period.
-
Add a solution of 1-chloro-2,5-diethoxy-4-nitrobenzene in the same solvent.
-
Heat the reaction mixture to an elevated temperature and monitor its progress by TLC.
-
Upon completion, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash it with water, and dry it.
-
Purify the crude 2,5-diethoxy-4-(p-tolylthio)nitrobenzene by recrystallization.
Step 5: Reduction of the Nitro Group to an Aniline
The final step is the reduction of the nitro group to the corresponding aniline. Several reliable methods are available for this transformation.[8][9]
Starting Materials:
-
2,5-Diethoxy-4-(p-tolylthio)nitrobenzene
-
A reducing agent (e.g., tin(II) chloride, iron in acidic medium, or catalytic hydrogenation with H₂/Pd-C)
-
An appropriate solvent (e.g., ethanol, ethyl acetate, acetic acid)
Rationale: Catalytic hydrogenation is often a clean and efficient method for nitro group reduction. Alternatively, metals in acidic media are also effective and can be more cost-effective for larger-scale syntheses. The choice of reducing agent may depend on the presence of other functional groups in the molecule.
Experimental Protocol (Illustrative using Catalytic Hydrogenation):
-
Dissolve 2,5-diethoxy-4-(p-tolylthio)nitrobenzene in a suitable solvent.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by column chromatography or recrystallization.
Summary of Starting Materials and Intermediates
| Step | Starting Material(s) | Key Intermediate/Product |
| 1 | Hydroquinone, Ethylating Agent, Base | 1,4-Diethoxybenzene |
| 2 | 1,4-Diethoxybenzene, Nitrating Agent | 1,4-Diethoxy-2-nitrobenzene |
| 3 | 1,4-Diethoxy-2-nitrobenzene, Halogenating Agent | 1-Halo-2,5-diethoxy-4-nitrobenzene |
| 4 | 1-Halo-2,5-diethoxy-4-nitrobenzene, p-Thiocresol, Base | 2,5-Diethoxy-4-(p-tolylthio)nitrobenzene |
| 5 | 2,5-Diethoxy-4-(p-tolylthio)nitrobenzene, Reducing Agent | This compound |
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound can be reliably achieved through a well-defined, multi-step sequence starting from hydroquinone. Careful selection of reagents and control of reaction conditions at each stage are crucial for maximizing yield and purity. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this and structurally related compounds for their specific applications.
References
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Guidechem. How to prepare 1,4-Diethoxybenzene? FAQ.
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ChemicalBook. 1,4-Dimethoxybenzene synthesis.
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PrepChem.com. Preparation of 1,4-dimethoxybenzene.
-
ChemicalBook. 1,4-DIETHOXY-2-NITROBENZENE | 119-23-3.
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MDPI. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents.
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ResearchGate. The Reaction of Aryl Thiols or Thioureas with o‐Diiodoarenes/NaH to Access o‐Iodoaryl Thioethers.
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National Center for Biotechnology Information. Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols.
-
The Hive Chemistry Discourse. Mononitration of 1,4-dimethoxybenzene.
-
MDPI. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
-
Organic Chemistry Portal. Nitro Reduction.
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ResearchGate. Catalytic reduction of different nitroarenes.
-
Royal Society of Chemistry. Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols.
-
Semantic Scholar. An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts.
-
Scilit. Reduction of Nitroarenes with Hydrogen Transfer Catalysis.
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
-
ACG Publications. Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols.
-
Tokyo Chemical Industry Co., Ltd. 1,4-Diethoxybenzene | 122-95-2.
-
Sigma-Aldrich. 1,4-Diethoxy-2-nitro-benzene - 2,5-Diethoxynitrobenzene.
-
PubChem. 1-Chloro-2,5-diethoxy-4-nitrobenzene.
-
Guidechem. 1,4-Diethoxybenzene 122-95-2 wiki.
-
Sigma-Aldrich. 1,4-Diethoxy-2-nitro-benzene AldrichCPR 119-23-3.
-
YouTube. Reduction of Nitrobenzene to Phenylamine (Aniline).
-
Chemguide. the preparation of phenylamine (aniline).
-
Global Substance Registration System. 2,5-DIMETHOXY-4-(P-TOLYLTHIO)ANILINE.
-
PubChem. 1,4-Diethoxybenzene.
-
National Center for Biotechnology Information. Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution.
-
ResearchGate. Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution.
-
mVOC 4.0. 4-methylbenzenethiol.
-
MDPI. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates.
-
Fisher Scientific. 1,4-Diethoxybenzene, 98%.
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
-
Google Patents. Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
-
CAS Common Chemistry. 1,4-Diethoxybenzene.
-
PubChem. 4-Chloro-2,5-dimethylbenzenethiol.
-
Sigma-Aldrich. 4-Methylbenzenethiol 98 106-45-6.
-
PubChem. 4-Methylbenzenethiol.
-
The Good Scents Company. para-thiocresol 1-mercapto-4-methylbenzene.
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Methodological & Application
Application Notes and Protocols for the Use of 2,5-Diethoxy-4-(p-tolylthio)aniline in Medicinal Chemistry
Document ID: AN-254PTA-MC001
Version: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2,5-Diethoxy-4-(p-tolylthio)aniline as a key intermediate in the synthesis and evaluation of novel psychoactive compounds. The primary application of this aniline derivative is in the creation of phenethylamine analogs designed to probe structure-activity relationships (SAR) at serotonergic receptors, particularly the 5-HT₂ₐ subtype.[1] These notes detail the synthetic protocol to convert the aniline into its corresponding phenethylamine, a subsequent in vitro functional assay to characterize its pharmacological activity, and the principles of data interpretation. The protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity.
Introduction: The Strategic Importance of this compound
In the field of medicinal chemistry, the design of novel ligands for G-protein coupled receptors (GPCRs) is a cornerstone of drug discovery. Substituted anilines are critical building blocks in this endeavor, where the electronic and steric properties of substituents on the phenyl ring significantly influence the pharmacological profile of the final compound.[1] this compound is a specialized precursor, intelligently designed for the synthesis of phenethylamines targeting the serotonin 5-HT₂ₐ receptor.
The rationale for its specific structure is rooted in established SAR principles for this class of compounds:
-
2,5-Diethoxy Groups: These electron-donating groups are known to increase the electron density on the phenyl ring, which is a common feature in many potent 5-HT₂ₐ receptor agonists.[2][3]
-
4-(p-tolylthio) Substituent: The introduction of a bulky, lipophilic thioether at the 4-position is a strategic modification to explore how interactions with specific residues in the receptor's binding pocket can modulate potency and selectivity.[4]
This application note will therefore focus on the primary and most critical use of this aniline: its conversion to 2-(2,5-Diethoxy-4-(p-tolylthio)phenyl)ethanamine and the subsequent characterization of this target molecule.
Synthetic Protocol: From Aniline to Phenethylamine
The conversion of this compound to its phenethylamine analog is a multi-step process. The following protocol outlines a standard and reliable synthetic route.
Overall Synthetic Workflow
The transformation involves two main stages: first, the conversion of the aniline to a phenylnitrostyrene, and second, the reduction of the nitrostyrene to the desired phenethylamine.
Caption: Synthetic workflow from the starting aniline to the target phenethylamine.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
Potassium formate (KCHO)
-
Nitromethane (CH₃NO₂)
-
Ammonium acetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents (e.g., diethyl ether, hydrochloric acid, sodium bicarbonate, magnesium sulfate, silica gel for chromatography).
Protocol:
-
Synthesis of 2,5-Diethoxy-4-(p-tolylthio)benzaldehyde:
-
Dissolve 1 equivalent of this compound in a suitable solvent mixture (e.g., water/ethanol) and cool to 0-5 °C.
-
Add a solution of NaNO₂ (1.1 equivalents) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
To the diazonium salt solution, add HBF₄ to form the tetrafluoroborate salt, which can be isolated.
-
The isolated diazonium salt is then subjected to a formylation reaction (e.g., using potassium formate in an appropriate solvent) to yield the aldehyde.
-
Purify the resulting aldehyde by column chromatography.
-
-
Synthesis of 2,5-Diethoxy-4-(p-tolylthio)-β-nitrostyrene:
-
To a solution of the aldehyde (1 equivalent) in glacial acetic acid, add nitromethane (3-5 equivalents) and a catalyst such as ammonium acetate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the nitrostyrene product.
-
Filter, wash with water, and dry the solid. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
-
Reduction to 2-(2,5-Diethoxy-4-(p-tolylthio)phenyl)ethanamine:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This step must be performed under an inert atmosphere (e.g., argon or nitrogen) and with appropriate safety precautions.
-
Prepare a suspension of LiAlH₄ (3-4 equivalents) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of the nitrostyrene (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenethylamine.
-
Purification is typically achieved by conversion to the hydrochloride salt and recrystallization.
-
In Vitro Pharmacological Evaluation
The primary hypothesis for synthesizing 2-(2,5-Diethoxy-4-(p-tolylthio)phenyl)ethanamine is its potential activity as a 5-HT₂ₐ receptor agonist. A calcium flux assay is a standard and robust method to determine the potency and efficacy of compounds at this Gq-coupled receptor.
Calcium Flux Functional Assay Protocol
Objective: To determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) of the synthesized compound at the human 5-HT₂ₐ receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: 2-(2,5-Diethoxy-4-(p-tolylthio)phenyl)ethanamine HCl.
-
Reference agonist: 5-HT (Serotonin) or a known standard like DOI.
-
Antagonist for validation: Ketanserin.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated injection capabilities.
Protocol:
-
Cell Plating:
-
Seed the HEK-293-h5-HT₂ₐ cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37 °C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and an agent to prevent dye extrusion (e.g., probenecid).
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate for 60 minutes at 37 °C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Also, prepare serial dilutions of the reference agonist (5-HT).
-
-
Assay Execution:
-
Place the dye-loaded cell plate into the fluorescent plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Initiate reading to establish a stable baseline fluorescence.
-
Use the automated injector to add the compound dilutions to the wells.
-
Continue to record the fluorescence intensity for at least 90 seconds post-injection to capture the peak response.
-
-
Data Analysis:
-
The response is measured as the change in fluorescence intensity from baseline to the peak.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
Normalize the data to the maximum response of the reference agonist (5-HT) to express efficacy as a percentage.
-
Expected Data and Interpretation
The results of the calcium flux assay can be summarized in a table for clear comparison.
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT max) |
| 5-HT (Reference) | 5.2 | 100% |
| 2-(2,5-Diethoxy-4-(p-tolylthio)phenyl)ethanamine | 15.8 | 95% |
| Ketanserin (Antagonist) | No agonist activity | 0% |
Interpretation:
-
EC₅₀: A lower EC₅₀ value indicates higher potency. In this hypothetical example, the test compound is a potent agonist, albeit slightly less potent than the endogenous ligand 5-HT.
-
Eₘₐₓ: This value represents the efficacy of the compound. A value close to 100% indicates that the compound is a full agonist, capable of eliciting the same maximal response as the reference agonist.
Structure-Activity Relationship (SAR) Insights
The data obtained from this workflow provides valuable insights into the SAR of 4-substituted-2,5-diethoxyphenethylamines.
Caption: Relationship between chemical structure and pharmacological activity.
By comparing the potency and efficacy of 2-(2,5-Diethoxy-4-(p-tolylthio)phenyl)ethanamine with other analogs (e.g., those with different substituents at the 4-position), researchers can build a comprehensive understanding of the receptor's binding pocket and design future compounds with improved properties. For instance, the bulky p-tolylthio group may confer increased potency or, conversely, introduce steric hindrance that reduces activity. This empirical data is crucial for refining molecular models and guiding the drug discovery process.
Conclusion
This compound is a valuable and specialized chemical tool. While its direct biological activity is not the primary focus, its role as a precursor is of high strategic importance in medicinal chemistry. The protocols and notes provided herein offer a comprehensive framework for its utilization in the synthesis of novel serotonergic agents and their subsequent pharmacological characterization. This structured approach, from synthesis to in vitro testing, ensures the generation of high-quality, interpretable data, thereby accelerating the discovery of new chemical entities for potential therapeutic applications.
References
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- BLDpharm. (n.d.). 68400-48-6|this compound.
- BOC Sciences. (n.d.). CAS 68400-48-6 2,5-Diethoxy-4-((4-methylphenyl)thio)aniline.
-
Kaplan, J. S., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144–6188. Retrieved from [Link]
-
Hansen, M., et al. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Sarkar, A., et al. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Bulletin of Materials Science, 24, 483–489. Retrieved from [Link]
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Kanamori, T., et al. (2007). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica, 37(6), 679-92. Retrieved from [Link]
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Applications of Diaryl Sulfides in Drug Discovery: Application Notes and Protocols
Introduction: The Diaryl Sulfide Scaffold - A Privileged Motif in Medicinal Chemistry
The diaryl sulfide moiety, characterized by a sulfur atom bridging two aryl rings, represents a cornerstone in modern medicinal chemistry. This deceptively simple structure offers a unique combination of physicochemical properties that make it a "privileged scaffold" for drug design. The sulfur atom, with its ability to exist in various oxidation states (sulfide, sulfoxide, sulfone) and its non-planar geometry, imparts a three-dimensional character to otherwise planar aromatic systems. This structural flexibility allows for precise conformational control, enabling diaryl sulfide derivatives to effectively interact with a wide array of biological targets. Furthermore, the sulfur bridge acts as a flexible linker, optimizing the spatial orientation of the two aryl rings for enhanced binding affinity to protein pockets.
Historically, sulfur-containing compounds have played a pivotal role in the development of pharmaceuticals, from the early sulfa drugs to a multitude of modern therapeutics.[1][2] Diaryl sulfides, in particular, have emerged as a versatile class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] This guide provides an in-depth exploration of the applications of diaryl sulfides in drug discovery, complete with detailed protocols for their synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.
Therapeutic Applications of Diaryl Sulfides
Anticancer Agents: Targeting the Cytoskeleton and Beyond
The diaryl sulfide scaffold is a prominent feature in a number of potent anticancer agents, most notably as inhibitors of tubulin polymerization.[6] By disrupting microtubule dynamics, these compounds effectively halt cell division and induce apoptosis in rapidly proliferating cancer cells.
Mechanism of Action: Tubulin Polymerization Inhibition
Combretastatin A-4 (CA-4), a natural product, is a powerful inhibitor of tubulin polymerization that binds to the colchicine site on β-tubulin.[6] However, the therapeutic potential of CA-4 is limited by the isomerization of its cis-stilbene bridge to the inactive trans-isomer. The diaryl sulfide linkage serves as a bioisosteric replacement for the cis-stilbene, offering improved stability while maintaining the requisite geometry for high-affinity binding to the colchicine site.[6]
Below is a diagram illustrating the general mechanism of action for diaryl sulfide-based tubulin polymerization inhibitors.
Caption: Mechanism of diaryl sulfide tubulin inhibitors.
Structure-Activity Relationship (SAR) Studies
SAR studies have been instrumental in optimizing the anticancer activity of diaryl sulfides. The nature and substitution pattern of the two aryl rings significantly influence their potency. For instance, analogs of combretastatin A-4 where the 3,4,5-trimethoxyphenyl ring is conserved often exhibit potent activity.[7]
| Compound | A-Ring Substitution | B-Ring Substitution | IC50 (µM) vs. SGC-7901 | IC50 (µM) vs. A549 | IC50 (µM) vs. HT-1080 | Reference |
| CA-4 | 3,4,5-Trimethoxy | 4-Hydroxy-3-methoxy | 0.009 | 0.011 | 0.013 | [7] |
| 6i | 3,4,5-Trimethoxy | 4-Methyl | 0.011 | 0.015 | 0.012 | [8] |
| 5h | 4-Chloro | 2,4-Dichloro | 2.57 (HepG2) | 5.48 | 30.04 (HT-29) | [9] |
| 5k | 4-Hydroxy | 2,4-Dichloro | >50 (HepG2) | >50 | >50 (HT-29) | [9] |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Anti-inflammatory Agents: Modulating the NF-κB Signaling Pathway
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[10] Diaryl sulfides have been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11]
Mechanism of Action: Inhibition of NF-κB Signaling
The anti-inflammatory activity of certain diaryl sulfides, such as diallyl disulfide (DADS) found in garlic, is attributed to their ability to suppress the activation of the NF-κB pathway.[11] This can occur through various mechanisms, including the inhibition of IKKε and phosphorylated-ERK, which are upstream kinases that regulate NF-κB activation.[11] By preventing the nuclear translocation of NF-κB, diaryl sulfides can downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11]
Caption: Inhibition of the NF-κB pathway by diaryl sulfides.
Neuroprotective Agents: Activating the Nrf2-ARE Pathway
Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[12] Some diaryl sulfides have demonstrated neuroprotective effects by activating this pathway.[5]
Mechanism of Action: Activation of Nrf2-ARE Signaling
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.[5][13] Hydrogen sulfide (H2S), a gaseous signaling molecule, can S-sulfhydrate Keap1, leading to the release and activation of Nrf2.[13] Diaryl sulfides may exert their neuroprotective effects by mimicking the action of H2S or by directly modulating the Nrf2-Keap1 interaction.
Caption: Activation of the Nrf2 pathway by diaryl sulfides.
Experimental Protocols
Protocol 1: Synthesis of a Diaryl Sulfide via Palladium-Catalyzed C-S Cross-Coupling
This protocol describes a general and highly efficient method for the synthesis of diaryl sulfides using a palladium catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high catalytic turnover numbers and broad functional group tolerance.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Thiophenol
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)2 (1 mol%), XPhos (2 mol%), and NaOtBu (1.4 equivalents) to a Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add the aryl halide (1.0 equivalent), thiophenol (1.2 equivalents), and anhydrous toluene to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulfide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Therefore, the reaction must be performed under an inert atmosphere of nitrogen or argon.
-
Ligand: The XPhos ligand is a bulky, electron-rich phosphine that promotes the reductive elimination step in the catalytic cycle, leading to high reaction efficiency.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the thiophenol, forming the active thiolate nucleophile.
Caption: Workflow for palladium-catalyzed diaryl sulfide synthesis.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Diaryl sulfide compound dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the diaryl sulfide compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Self-Validation and Causality:
-
Controls: The inclusion of untreated and vehicle controls is essential to account for background absorbance and any effects of the solvent.
-
Linear Range: It is crucial to determine the optimal cell seeding density to ensure that the assay is within its linear range.
-
Incubation Times: The incubation times for compound treatment and MTT addition should be optimized for the specific cell line being used.
Protocol 3: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules by monitoring the change in turbidity of the solution.[16]
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl2)[17]
-
Diaryl sulfide compound dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (DMSO vehicle)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare the tubulin solution in the polymerization buffer containing GTP to a final concentration of 1 mg/mL.[17]
-
Assay Setup: In a pre-warmed 96-well plate at 37 °C, add 5 µL of the test compound at various concentrations, the positive control, or the negative control.[17]
-
Initiation of Polymerization: Add 45 µL of the tubulin solution to each well to initiate polymerization.[17]
-
Turbidity Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37 °C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the test compound to the negative control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[6]
Causality and Validation:
-
Temperature Control: Tubulin polymerization is highly temperature-dependent. Maintaining a constant temperature of 37 °C is critical for reproducible results.
-
High-Purity Tubulin: The use of highly purified tubulin is essential to avoid artifacts from contaminating proteins.
-
Controls: Colchicine serves as a positive control for a known tubulin polymerization inhibitor, while DMSO is the negative vehicle control.
Conclusion and Future Perspectives
Diaryl sulfides have unequivocally established themselves as a privileged scaffold in drug discovery. Their synthetic tractability, coupled with their ability to modulate a diverse range of biological targets, ensures their continued relevance in the quest for novel therapeutics. The examples and protocols provided in this guide highlight the significant potential of diaryl sulfides in oncology, inflammation, and neurodegenerative diseases.
Future research in this area will likely focus on several key aspects:
-
Expansion of Chemical Space: The development of novel synthetic methodologies will enable the exploration of a wider range of diaryl sulfide analogs with diverse substitution patterns and physicochemical properties.
-
Target Deconvolution: For diaryl sulfides with known phenotypic effects, identifying their specific molecular targets will be crucial for understanding their mechanism of action and for rational drug design.
-
Clinical Translation: Advancing the most promising diaryl sulfide lead compounds through preclinical and clinical development will be the ultimate validation of their therapeutic potential.
The continued investigation of this versatile chemical class holds great promise for the discovery of next-generation medicines to address unmet medical needs.
References
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Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[6][7]triazolo[3,4-b][3][6][7]thiadiazines as novel tubulin inhibitors. (2017). Scientific Reports. [Link]
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Diaryl and heteroaryl sulfides: synthesis via sulfenyl chlorides and evaluation as selective anti-breast-cancer agents. (2014). Journal of Organic Chemistry. [Link]
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Synthesis and evaluation of diaryl sulfides and diaryl selenide compounds for antitubulin and cytotoxic activity. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Salidroside shows anticonvulsant and neuroprotective effects by activating the Nrf2-ARE pathway in a pentylenetetrazol-kindling epileptic model. (2020). Brain Research Bulletin. [Link]
-
Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. (2021). Cancers. [Link]
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Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling. (2015). Cytokine. [Link]
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Intersection of H2S and Nrf2 signaling: Therapeutic opportunities for neurodegenerative diseases. (2023). Free Radical Biology and Medicine. [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
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The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights. (2024). Frontiers in Pharmacology. [Link]
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Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2021). Antibiotics. [Link]
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Synthesis and structure-activity relationship study of diaryl[d,f][3][7]diazepines as potential anti-cancer agents. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]
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Role of Hydrogen Sulfide in NRF2- and Sirtuin-Dependent Maintenance of Cellular Redox Balance. (2018). Antioxidants. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. [Link]
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Diallyl Disulfide Inhibits TNFα Induced CCL2 Release Through MAPK/ERK and NF-Kappa-B Signaling. (2015). Cytokine. [Link]
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Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2013). Methods in Molecular Biology. [Link]
-
Structural diversity of US FDA-approved sulfur-containing drugs. (2022). RSC Medicinal Chemistry. [Link]
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The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights. (2024). Frontiers in Pharmacology. [Link]
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MTT (Assay protocol). (2023). Protocols.io. [Link]
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Behind the Paper: Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity. (2024). Nature Portfolio. [Link]
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Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. (2014). Current Drug Metabolism. [Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (2022). Molecules. [Link]
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Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol. (2020). Antioxidants. [Link]
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Ningbo plague attack. (n.d.). Wikipedia. [Link]
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Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. (2018). Molecular Neurobiology. [Link]
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Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2021). JoVE. [Link]
-
Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. (2015). Tumor Biology. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. (2021). Oxidative Medicine and Cellular Longevity. [Link]
-
Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. (2014). Journal of Agricultural and Food Chemistry. [Link]
-
REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. (2019). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). Biomolecules. [Link]
-
Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[6][7]triazolo[3,4-b][3][6][7]thiadiazines as novel tubulin inhibitors. (2017). Scientific Reports. [Link]
-
Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions. (2013). Molecular Cell. [Link]
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- 4. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 2,5-Diethoxy-4-(p-tolylthio)aniline as a Precursor for Phenethylamine Synthesis
Abstract
This technical guide provides a comprehensive overview of 2,5-Diethoxy-4-(p-tolylthio)aniline, a key precursor in the synthesis of specialized phenethylamines. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and analytical methodologies. The guide emphasizes safety, scientific integrity, and reproducibility, providing a self-validating framework for the synthesis and characterization of this important intermediate and its subsequent conversion to target phenethylamine derivatives.
Introduction: The Strategic Importance of this compound
Phenethylamines represent a broad class of compounds with significant pharmacological interest, acting on various targets within the central nervous system. The substitution pattern on the phenyl ring is a critical determinant of their bioactivity. The 2,5-dialkoxy motif, in particular, is a well-established pharmacophore in a range of serotonergic compounds. The introduction of a thioether linkage at the 4-position offers a nuanced approach to modulating the electronic and steric properties of the molecule, potentially influencing receptor binding affinity and functional activity.
This compound serves as a versatile and strategically important precursor for the synthesis of a variety of 4-thio-substituted phenethylamines. Its utility lies in the presence of the aniline functional group, which can be readily converted to the phenethylamine moiety through established synthetic routes, such as the transformation to a nitrostyrene followed by reduction. The p-tolylthio group at the 4-position provides a lipophilic and electronically distinct substituent that can be crucial for tailoring the pharmacological profile of the final phenethylamine product.
This guide will delineate the synthesis of this compound, commencing from commercially available starting materials, and subsequently detail its conversion to a representative phenethylamine derivative. The protocols are presented with an emphasis on the underlying chemical principles and safety considerations.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile of all reagents and intermediates, is paramount for successful and safe laboratory practice.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 68400-48-6 | [1] |
| Molecular Formula | C₁₇H₂₁NO₂S | [1] |
| Molecular Weight | 303.42 g/mol | [1] |
| Appearance | Not specified (predicted to be a solid) | - |
| Boiling Point | 464.9°C at 760 mmHg (Predicted) | - |
| Density | 1.16 g/cm³ (Predicted) | - |
| Storage | Sealed in dry, 2-8°C | [1] |
Safety and Handling:
-
General Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
In case of contact:
-
Skin: Immediately wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
-
In all cases of exposure, seek immediate medical attention.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Synthesis of the Precursor: this compound
The synthesis of the target precursor is a multi-step process that begins with the formylation of 1,4-diethoxybenzene. The resulting aldehyde is then brominated and subsequently undergoes a nucleophilic aromatic substitution with p-thiocresol to yield an intermediate which is then nitrated and reduced to the final aniline.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 3.2.1: Synthesis of 2,5-Diethoxybenzaldehyde (Rieche Formylation)
The Rieche formylation is an effective method for the formylation of electron-rich aromatic compounds.[2][3]
-
Materials:
-
1,4-Diethoxybenzene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-diethoxybenzene (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add titanium tetrachloride (2-3 equivalents) to the stirred solution under a nitrogen atmosphere.
-
Add dichloromethyl methyl ether (1.1-1.5 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2,5-diethoxybenzaldehyde.
-
Protocol 3.2.2: Synthesis of 4-Bromo-2,5-diethoxybenzaldehyde
This protocol is adapted from the bromination of the analogous 2,5-dimethoxybenzaldehyde.
-
Materials:
-
2,5-Diethoxybenzaldehyde
-
Bromine (Br₂)
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve 2,5-diethoxybenzaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 4-bromo-2,5-diethoxybenzaldehyde.
-
Protocol 3.2.3: Synthesis of 2,5-Diethoxy-4-(p-tolylthio)benzaldehyde
This procedure is based on the nucleophilic aromatic substitution of the bromo-intermediate with a thiol.
-
Materials:
-
4-Bromo-2,5-diethoxybenzaldehyde
-
p-Thiocresol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-bromo-2,5-diethoxybenzaldehyde (1 equivalent) in DMF, add p-thiocresol (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 24-48 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2,5-diethoxy-4-(p-tolylthio)benzaldehyde.
-
Protocol 3.2.4: Synthesis of this compound
This two-step process involves the nitration of the benzaldehyde followed by reduction of the nitro group and the aldehyde. A more direct reduction of a nitrostyrene intermediate is also a viable alternative.
-
Materials:
-
2,5-Diethoxy-4-(p-tolylthio)benzaldehyde
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
Nitration: Carefully add 2,5-diethoxy-4-(p-tolylthio)benzaldehyde to a mixture of nitric acid and sulfuric acid at 0°C. Stir for a short period and then pour onto ice to precipitate the nitro derivative. Filter, wash, and dry the product.
-
Reduction: Suspend the nitro-intermediate in a mixture of tin(II) chloride and concentrated hydrochloric acid. Heat the mixture to effect reduction. After cooling, basify with a concentrated sodium hydroxide solution and extract the product with an organic solvent. Dry the organic layer and remove the solvent to yield the crude aniline. Purify by column chromatography or recrystallization.
-
Synthesis of a Target Phenethylamine
The synthesized this compound is a versatile precursor for various phenethylamines. A common route involves its conversion to a nitrostyrene, followed by reduction.
General Workflow for Phenethylamine Synthesis
Caption: General route to phenethylamines from the aniline precursor.
Protocol for a Representative Phenethylamine
Protocol 4.2.1: Synthesis of 2-(2,5-Diethoxy-4-(p-tolylthio)phenyl)ethanamine
This protocol outlines the conversion of the aniline precursor to the corresponding phenethylamine.
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Formaldehyde oxime
-
Copper(I) sulfate (CuSO₄)
-
Sodium sulfite (Na₂SO₃)
-
Nitromethane
-
Ammonium acetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Conversion of Aniline to Benzaldehyde:
-
Diazotize the aniline with sodium nitrite and hydrochloric acid at 0-5°C.
-
React the resulting diazonium salt with formaldehyde oxime in the presence of a copper(I) sulfate solution to form the corresponding benzaldehyde. This is a variation of the Sandmeyer reaction.
-
-
Formation of the β-Nitrostyrene:
-
Dissolve the obtained benzaldehyde and ammonium acetate in nitromethane.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to induce crystallization of the nitrostyrene derivative. Filter and dry the product.
-
-
Reduction to the Phenethylamine:
-
In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF.
-
Add a solution of the β-nitrostyrene derivative in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reflux the reaction mixture for several hours.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate and remove the solvent under reduced pressure to obtain the crude phenethylamine freebase.
-
The freebase can be further purified by distillation or by conversion to a salt (e.g., hydrochloride) and recrystallization.
-
-
Analytical and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized precursor and final products.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm range. Two distinct ethoxy groups with triplets for the methyl protons (~1.4 ppm) and quartets for the methylene protons (~4.0 ppm). A singlet for the p-tolyl methyl group (~2.3 ppm). A broad singlet for the aniline NH₂ protons. |
| ¹³C NMR | Aromatic carbons in the 110-150 ppm range. Methylene carbons of the ethoxy groups around 64 ppm and methyl carbons around 15 ppm. The p-tolyl methyl carbon around 21 ppm. |
| FTIR (cm⁻¹) | N-H stretching of the primary amine (~3300-3500 cm⁻¹). C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹). Aromatic C=C stretching (~1500-1600 cm⁻¹). C-O stretching of the ethoxy groups (~1040 and 1220 cm⁻¹). C-S stretching (~600-800 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 303. Fragmentation patterns corresponding to the loss of ethyl groups and cleavage of the thioether bond. |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a range of phenethylamine derivatives with potential applications in neuroscience and drug discovery. The synthetic protocols detailed in this guide, based on established chemical transformations, provide a reliable pathway for the preparation of this key intermediate and its subsequent elaboration. Adherence to the outlined procedures, with a strong emphasis on safety and analytical rigor, will enable researchers to access novel phenethylamine scaffolds for further investigation.
References
- Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88-94.
- García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.
-
PubChem. (n.d.). 2,5-Diethoxyaniline. Retrieved January 21, 2026, from [Link]
-
SpectraBase. (n.d.). 2,5-Diethoxy aniline. Retrieved January 21, 2026, from [Link]
- Rieche, A., Gross, H., & Höft, E. (1967). Aromatic Aldehydes. Mesitaldehyde. Organic Syntheses, 47, 1.
-
Wikipedia. (2023, August 26). Rieche formylation. Retrieved January 21, 2026, from [Link][2]
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of Aniline Derivatives
Introduction: A Paradigm Shift in C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] First emerging from the seminal work of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this cross-coupling reaction has fundamentally changed the approach to synthesizing aryl amines.[1][4][5] Its significance is particularly pronounced in the synthesis of aniline derivatives, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5] This reaction provides a significant advantage over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often demand harsh conditions and have a limited substrate scope.[1][3][4] The Buchwald-Hartwig amination allows for the coupling of a vast array of aryl halides and pseudohalides with primary and secondary amines, including various aniline derivatives, under relatively mild conditions and with high functional group tolerance.[1][4]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination protocol specifically tailored for aniline derivatives. It delves into the mechanistic underpinnings of the reaction, offers guidance on the rational selection of catalysts, ligands, and bases, and provides detailed, field-proven protocols for successful implementation.
The Catalytic Cycle: A Mechanistic Blueprint
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates. A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps:[1][2][3][4][6][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond, leading to the formation of a Pd(II) complex.[1][4][6][7][8] This step is often the rate-determining step of the reaction, particularly with less reactive aryl chlorides.[4][8]
-
Amine Coordination and Deprotonation: The aniline derivative then coordinates to the Pd(II) center. In the presence of a base, the coordinated aniline is deprotonated to form a palladium-amido complex.[1][3][7]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond as the arylamine product is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2][6][7]
A potential side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide.[1] The judicious choice of ligand is paramount to favor the desired reductive elimination pathway.[3]
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol for a Small-Scale Test Reaction
This protocol is intended for the initial screening and optimization of reaction conditions for the coupling of an aniline derivative with an aryl halide.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or a suitable precatalyst)
-
Phosphine ligand (e.g., RuPhos)
-
Aryl halide (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%). If using a precatalyst, the palladium and ligand are added as a single component.
-
Addition of Reagents: Under an inert atmosphere (in a glovebox) or in the air (if using a stable precatalyst), add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), the aniline derivative (0.6 mmol, 1.2 equiv), and the base (e.g., NaOt-Bu, 0.7 mmol, 1.4 equiv). [9]3. Addition of Solvent: Add the anhydrous solvent (e.g., 2.5 mL of toluene) to the vial via syringe. [9]4. Inerting the Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired arylamine.
Troubleshooting and Considerations for Aniline Derivatives
-
Electron-deficient anilines: These substrates are generally less nucleophilic and may require higher reaction temperatures, longer reaction times, or a more electron-rich ligand to facilitate the coupling.
-
Electron-rich anilines: These are typically more reactive. However, they can sometimes lead to undesired side reactions. Careful optimization of the base and temperature may be necessary.
-
Sterically hindered anilines: The use of bulky biarylphosphine ligands like XPhos or RuPhos is often essential for achieving good yields with sterically demanding anilines.
-
Functional group tolerance: While the Buchwald-Hartwig amination is known for its broad functional group tolerance, certain groups can be problematic. For instance, substrates with acidic protons may require an additional equivalent of base. Esters and some nitro groups may not be compatible with strong bases like NaOt-Bu, necessitating the use of weaker bases like K₂CO₃ or LiHMDS. [2]
Conclusion
The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of aniline derivatives. By understanding the underlying mechanism and the roles of the various reaction components, researchers can rationally design and optimize protocols for a wide range of substrates. The continued development of new and more efficient catalyst systems ensures that this remarkable reaction will remain at the forefront of organic synthesis for years to come.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 20, 2026, from [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved January 20, 2026, from [Link]
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved January 20, 2026, from [Link]
- Chapter 3: Synthetic Methods for Primary Anilines - Books. (2023, December 15).
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig amination reaction of chlorobenzene with aniline... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Substituted Anilines
<
Abstract
This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving substituted anilines. Tailored for researchers, scientists, and professionals in drug development, these notes move beyond standard protocols to explain the underlying principles governing these powerful C-N and C-C bond-forming transformations. We will delve into the mechanistic nuances of key reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura, and Heck couplings, with a special focus on how the electronic and steric properties of substituted anilines influence reaction outcomes. This document offers detailed, field-proven protocols, troubleshooting insights, and data-driven recommendations to empower chemists to design, execute, and optimize these critical reactions for the synthesis of complex molecules, particularly in the context of pharmaceutical discovery and development.[1][2][3][4][5][6][7]
Foundational Principles: The Significance of the Arylamine Motif
The arylamine substructure is a cornerstone in medicinal chemistry and materials science.[2][3] Its prevalence in a vast number of pharmaceuticals, natural products, and functional organic materials underscores the critical need for efficient and versatile synthetic methods for its construction.[1][2][3][4] Palladium-catalyzed cross-coupling reactions have emerged as the premier technology for forging C-N bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often suffer from limited substrate scope and poor functional group tolerance.[3][4][8]
The power of palladium catalysis lies in its ability to create a diverse array of arylamines from readily available aryl halides (or pseudohalides) and a wide range of aniline derivatives.[3][5][6][7][8] This modular approach is invaluable in drug discovery, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[2][9]
The Engine of Transformation: Understanding the Catalytic Cycles
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. While specific details can vary, the core catalytic cycles for the most relevant reactions share fundamental steps.
The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
First reported in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this reaction has become the gold standard for synthesizing aryl amines.[8][10] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[8][11][12][13]
The Key Steps:
-
Oxidative Addition: An active Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate.[8][10][11][12][13] This is often the rate-limiting step, particularly for less reactive aryl chlorides.[14]
-
Amine Coordination & Deprotonation: The aniline coordinates to the palladium center. A stoichiometric amount of a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) is then used to deprotonate the coordinated amine, forming a palladium-amido complex.[8][10][12][13]
-
Reductive Elimination: This is the crucial C-N bond-forming step. The arylamine product is expelled from the coordination sphere of the palladium, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10][11][12][13]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide.[8] The choice of ligand is critical to favor reductive elimination over this competing pathway.[8][10]
Caption: The catalytic cycle for the Buchwald-Hartwig Amination.
Suzuki-Miyaura and Heck Couplings with Aniline Derivatives
While the Buchwald-Hartwig reaction forms a C-N bond, other palladium-catalyzed cross-couplings can utilize aniline derivatives as substrates to form C-C bonds.
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide.[15][16][17][18][19] For instance, a bromoaniline can be coupled with an arylboronic acid to synthesize substituted biphenyl amines.[15][18] The reaction conditions are generally mild and tolerant of a wide range of functional groups.[18]
-
Heck Reaction: This reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[20][21] A halogenated aniline can be coupled with an alkene like acrylonitrile to produce functionalized aniline derivatives, which are valuable pharmaceutical intermediates.[20][22][23]
The Art of Selection: Key Reagents and Their Causality
The success of a palladium-catalyzed cross-coupling reaction hinges on the judicious selection of each component. The steric and electronic properties of the substituted aniline substrate are a primary consideration.[14][15]
Palladium Precursors
-
Pd(OAc)₂ & Pd₂(dba)₃: Common and effective precursors. They are typically reduced to Pd(0) in the reaction mixture by phosphine ligands or amines.[24]
-
Palladacycles & Pre-formed (NHC)Pd Complexes: These are often more stable and can provide more controlled generation of the active catalytic species, sometimes leading to higher activity and broader substrate scope.[24][25]
Ligands: The Key to Reactivity and Selectivity
The ligand is arguably the most critical component, stabilizing the palladium center and modulating its reactivity. The development of new ligands has been the primary driver for expanding the scope of these reactions.[3][5][8]
| Ligand Class | Key Features & Rationale | Typical Applications with Anilines |
| Bulky, Electron-Rich Monophosphines | Examples: XPhos, SPhos, RuPhos, BrettPhos.[2][13] Rationale: Their steric bulk promotes the formation of monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition.[8] Their strong σ-donating ability increases electron density on the palladium, facilitating reductive elimination.[14][25] | The workhorses for Buchwald-Hartwig amination. They are effective for coupling a wide range of anilines, including sterically hindered and electron-deficient ones, with aryl chlorides and bromides.[2][8][26] |
| Bidentate Phosphines | Examples: BINAP, DPPF. Rationale: These chelating ligands create a more sterically crowded metal center, which can prevent catalyst decomposition and sometimes suppress side reactions.[8][27] They were instrumental in the early development for coupling primary amines.[8] | Useful for specific applications, particularly in early generation catalyst systems for coupling primary anilines with aryl iodides.[8][27] |
| N-Heterocyclic Carbenes (NHCs) | Examples: IPr, SIPr. Rationale: NHCs are strong σ-donors, even more so than many phosphines.[25] This property strongly activates the palladium for oxidative addition, especially with challenging aryl chlorides.[24][25] | Highly effective for coupling sterically hindered substrates and challenging heteroaromatic halides.[25][28] They can provide access to tri- and tetra-ortho-substituted diarylamines.[25] |
The choice between ligands like BrettPhos and RuPhos can be subtle; theoretical studies suggest they can alter the rate-limiting step of the reaction, with BrettPhos favoring systems where oxidative addition is rate-limiting and RuPhos being more suitable when reductive elimination is the slower step.[14]
The Role of the Base
The base is required to deprotonate the aniline (or its palladium complex) to generate the more nucleophilic amido species.[12]
-
Sodium tert-butoxide (NaOtBu): The most commonly used base for Buchwald-Hartwig amination. Its bulkiness prevents it from acting as a competing nucleophile.
-
Lithium bis(trimethylsilyl)amide (LHMDS): Another strong, non-nucleophilic base, sometimes used for specific substrate combinations.[8]
-
Carbonates (K₂CO₃, Cs₂CO₃): Milder bases often employed in Suzuki-Miyaura couplings involving aniline derivatives.[18]
Solvent Selection
Anhydrous, aprotic solvents are standard.
-
Toluene, Dioxane, THF: The most common choices for Buchwald-Hartwig aminations.
-
DMA (Dimethylacetamide): Often used in Heck reactions, particularly at higher temperatures.[20]
-
Aqueous/Micellar Conditions: Emerging "green chemistry" approaches utilize surfactants in water to form nanoreactors, enabling reactions at room temperature and in the presence of air, even with sensitive catalysts.[15][16][17][19]
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and strong bases should be handled with appropriate personal protective equipment (gloves, safety glasses). Reactions should be run under an inert atmosphere (Nitrogen or Argon) as the active Pd(0) catalyst and some reagents are oxygen-sensitive.
Protocol 4.1: General Procedure for Buchwald-Hartwig Amination of a Substituted Aryl Chloride with an Aniline Derivative
This protocol is a robust starting point for the coupling of an electron-neutral or electron-poor aryl chloride with a primary aniline, using a modern biarylphosphine ligand.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the substituted aniline (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol %), the phosphine ligand (e.g., XPhos, 2 mol %), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 4.2: Micellar Suzuki-Miyaura Coupling of a Bromoaniline
This protocol demonstrates a green, efficient method for C-C bond formation in water.[16][17][19]
Step-by-Step Methodology: [17]
-
Reagent Mixture: In a vial, combine the bromoaniline (1.0 equiv, 0.5 mmol), the desired thiophene boronic acid (1.2 equiv, 0.6 mmol), Pd(dtbpf)Cl₂ (2 mol%, 0.01 mmol), and triethylamine (2.0 equiv, 1.0 mmol).
-
Micellar Medium: Add a 2 wt% aqueous solution of Kolliphor EL (2 mL).[15]
-
Reaction: Stir the mixture vigorously at room temperature. No inert atmosphere is required.[16]
-
Monitoring: Monitor the reaction progress by TLC. Reaction times are often very short (15-30 minutes).[16]
-
Work-up: Upon completion, add ethanol until the mixture becomes homogeneous and then remove the solvents under reduced pressure.[17]
-
Purification: Purify the residue by flash column chromatography on silica gel.[15][17]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solutions |
| No or Low Conversion | - Inactive catalyst (Pd(0) oxidized)- Insufficiently strong base- Poorly soluble reagents- Deactivating functional group on substrate | - Ensure rigorous inert atmosphere technique.- Switch to a stronger base (e.g., LHMDS).- Try a different solvent (e.g., dioxane instead of toluene).- Screen different ligand classes (e.g., try an NHC-based catalyst if a phosphine fails).[25][28] |
| Hydrodehalogenation (Ar-X → Ar-H) | - β-hydride elimination is competing with reductive elimination.- Water present in the reaction. | - Use a bulkier ligand (e.g., XPhos) to sterically disfavor the conformation required for β-hydride elimination.[8]- Ensure all reagents and solvents are scrupulously dry. |
| Formation of Diarylamine (from primary aniline) | - The product arylamine is competing with the starting aniline for coupling. | - This can be an issue with highly reactive aryl halides. Try lowering the reaction temperature.- Use a ligand designed to promote monoarylation, such as those developed for coupling with ammonia.[29][30] |
| Difficulty purifying product from ligand | - Ligand or its oxide is co-eluting with the product. | - Use a different solvent system for chromatography.- Consider using a catalyst system with a ligand that is more easily separated (e.g., some NHC complexes).[24] |
Applications in Drug Discovery and Development
The robustness and predictability of palladium-catalyzed amination have made it an indispensable tool in the pharmaceutical industry.[1][4][9] It is frequently employed in the synthesis of lead compounds, for the rapid elaboration of intermediates, and even in large-scale manufacturing processes.[4][9]
Selected Examples:
-
Venetoclax: The synthesis of this anti-leukemia drug involves a key Buchwald-Hartwig coupling between an aryl bromide and a piperazine derivative.[4]
-
Brexpiprazole: This schizophrenia treatment is prepared via an N-arylation reaction between 4-bromobenzo[b]thiophene and a piperazine derivative using a palladium catalyst.[4]
-
Rilpivirine Intermediate: The industrial-scale synthesis of a key intermediate for this NNRTI compound was achieved via a Heck coupling between a halogenated aniline and acrylonitrile.[20][22][23]
These examples highlight how palladium-catalyzed cross-coupling reactions with anilines are not just academic curiosities but are enabling technologies that directly impact human health.
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Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(44), 15914–15917. Retrieved January 21, 2026, from [Link]
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de C. C. de Souza, A., et al. (2008). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. ACS Publications. Retrieved January 21, 2026, from [Link]
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Wang, D., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(33), 20973–20982. Retrieved January 21, 2026, from [Link]
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Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]
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Kong, F., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251. Retrieved January 21, 2026, from [Link]
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Organ, M. G., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Chemistry - A European Journal, 14(8), 2443-2452. Retrieved January 21, 2026, from [Link]
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Franz, A. W., et al. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry, 73(11), 4029–4040. Retrieved January 21, 2026, from [Link]
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Synthesis of Novel Dyes Using Aniline Precursors: A Senior Application Scientist's Guide
Introduction: The Enduring Legacy and Modern Renaissance of Aniline Dyes
Since Sir William Henry Perkin's serendipitous discovery of mauveine in 1856, aniline (C₆H₅NH₂) has been a cornerstone of synthetic dye chemistry.[1] This simple aromatic amine serves as a versatile precursor for a vast array of chromophores, fundamentally changing industries from textiles to modern life sciences.[2][3] This guide provides an in-depth exploration of the synthesis of novel dyes derived from aniline, designed for researchers, scientists, and drug development professionals. We will delve into the foundational chemistry, provide detailed, field-proven protocols, and discuss the critical characterization techniques required to validate these novel compounds. Our focus extends beyond mere procedural steps, emphasizing the mechanistic reasoning that underpins successful and innovative dye synthesis.
Core Synthetic Methodologies: From Classic Reactions to Modern Innovations
The structural diversity of dyes accessible from aniline is vast. This section outlines the primary synthetic pathways, each offering unique chromophoric systems and functional possibilities.
Azo Dyes via Diazotization and Coupling: The Chromophoric Workhorse
Azo dyes, characterized by the vibrant –N=N– linkage, represent the largest and most commercially significant class of synthetic colorants.[4] Their synthesis is a robust two-step process: diazotization followed by azo coupling.
Mechanism & Rationale:
The process begins with the conversion of a primary aromatic amine, such as a substituted aniline, into a highly reactive aryldiazonium salt.[5][6] This is achieved by treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C).[5][7] The low temperature is critical to prevent the thermally unstable diazonium salt from decomposing, which would lead to the evolution of nitrogen gas and the formation of phenols.[8][9]
The resulting diazonium ion is a weak electrophile that readily attacks electron-rich aromatic compounds, known as coupling components (e.g., phenols, anilines, or naphthols), in an electrophilic aromatic substitution reaction.[4][10] The pH of the coupling reaction is a critical parameter: slightly alkaline conditions (pH > 7.5) are used for phenolic couplers to generate the more nucleophilic phenoxide ion, while mildly acidic conditions (pH < 6) are employed for aniline couplers to ensure a sufficient concentration of the free amine.[4][11]
Diagram 1: General Workflow for Azo Dye Synthesis
Caption: Workflow for synthesizing azo dyes from aniline precursors.
Triphenylmethane Dyes: Brilliant Hues from Oxidative Condensation
Triphenylmethane dyes are renowned for their exceptional brilliance and intense colors, including reds, violets, blues, and greens.[12][13] Their synthesis often involves the oxidative condensation of aniline and its derivatives with a central carbon donor. Historically, this class of dyes, which includes fuchsine and malachite green, was pivotal in the expansion of the synthetic dye industry following Perkin's mauveine.[14]
Mechanism & Rationale:
The core structure is formed by linking three aromatic rings, derived from aniline or its N-alkylated/arylated derivatives, to a central carbon atom. A classic approach involves the reaction of an aniline with an aldehyde (like formaldehyde) or a benzophenone derivative in the presence of a condensing agent and an oxidizing agent.[3][15] The reaction proceeds through the formation of a colorless "leuco" base, which is subsequently oxidized to the final, intensely colored dye.[3] The specific reagents and conditions dictate the final structure and color. For instance, the presence of toluidine alongside aniline was found to be crucial for the formation of fuchsine, with the methyl group of toluidine becoming the central carbon atom.[14]
Phenazine Dyes and Aniline Black: Polymeric and Heterocyclic Systems
Phenazines are nitrogen-containing heterocyclic compounds that can exhibit a range of colors and interesting redox properties, making them suitable for applications beyond textiles, including biological staining and functional materials.[16][17] Aniline Black is a polymeric dye formed directly on a substrate through the extensive oxidation of aniline, resulting in a deep, lightfast black.[18]
Mechanism & Rationale:
Phenazine synthesis can be achieved through various condensation reactions. A common route involves the reaction of a substituted aniline with a nitroaromatic compound, such as 2-fluoronitrobenzene, followed by reduction of the nitro group and subsequent oxidative cyclization to form the phenazine core.[6][19]
Aniline Black is not a single compound but a complex mixture of polymeric oxidation products of aniline in its emeraldine salt form.[20] Its synthesis involves the oxidation of an aniline salt using strong oxidizing agents like potassium dichromate or, in more modern "green" approaches, hydrogen peroxide with an iron(II) catalyst.[15] The polymerization occurs directly on the fiber or as a precipitate, leading to an insoluble and highly stable pigment.
Experimental Protocols: A Practical Guide to Synthesis and Purification
The following protocols are designed to be self-validating, incorporating checkpoints for reaction monitoring and clear steps for purification and characterization.
Protocol 1: Synthesis of a Novel Azo Dye - 4-((4-Hydroxyphenyl)azo)benzenesulfonic Acid
This protocol details the synthesis of a water-soluble azo dye using sulfanilic acid as the aniline precursor and phenol as the coupling component.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Sulfanilic acid | 173.19 | 2.60 g | 15.0 |
| Sodium carbonate (Na₂CO₃) | 105.99 | 0.80 g | 7.5 |
| Sodium nitrite (NaNO₂) | 69.00 | 1.10 g | 15.9 |
| Concentrated HCl | 36.46 | ~2.5 mL | - |
| Phenol | 94.11 | 1.41 g | 15.0 |
| Sodium hydroxide (NaOH) | 40.00 | ~1.2 g | ~30.0 |
| Deionized water, Ice | - | As needed | - |
Step-by-Step Methodology:
Part A: Diazotization of Sulfanilic Acid
-
In a 100 mL beaker, dissolve 2.60 g of sulfanilic acid and 0.80 g of sodium carbonate in 25 mL of deionized water. Warm gently if necessary to achieve a clear solution, then cool to room temperature.
-
In a separate 50 mL beaker, dissolve 1.10 g of sodium nitrite in 5 mL of deionized water.
-
Cool the sulfanilic acid solution in an ice bath to below 5 °C. While stirring, slowly add the sodium nitrite solution.
-
In another beaker, add ~2.5 mL of concentrated HCl to ~10 g of crushed ice.
-
Slowly, and with continuous stirring, add the cold sulfanilic acid/nitrite solution to the ice/HCl mixture. Maintain the temperature below 5 °C. This forms the diazonium salt suspension.
-
Validation Checkpoint: Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. A blue-black color indicates excess nitrous acid, which is desirable for complete diazotization.[8]
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.41 g of phenol in 15 mL of 2 M NaOH solution.
-
Cool this phenol solution in an ice bath to below 5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt suspension from Part A to the cold phenol solution.
-
A deep orange-red precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Part C: Work-up and Purification
-
Heat the reaction mixture to boiling to dissolve the precipitate, then add ~3 g of NaCl to salt out the dye.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize precipitation.
-
Collect the crude dye by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold saturated NaCl solution.
-
Recrystallize the crude product from a minimum amount of hot water.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. Record the final yield.
Protocol 2: Synthesis of Aniline Black Pigment
This protocol describes a modern, greener synthesis of Aniline Black using hydrogen peroxide as the oxidant.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Aniline | 93.13 | 5.0 mL (~5.1 g) |
| Sulfuric Acid (conc.) | 98.08 | 15 mL |
| Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) | 278.01 | 1.0 g |
| Hydrogen peroxide (30% w/w) | 34.01 | ~20 mL |
| Deionized water, Ethanol, 28% Aqueous Ammonia | - | As needed |
Step-by-Step Methodology:
-
In a 500 mL beaker, carefully add 15 mL of concentrated sulfuric acid to 200 mL of deionized water with stirring and cooling.
-
Dissolve 5.1 g of aniline in the acidic solution. Cool the mixture to 30 °C.
-
Add 1.0 g of FeSO₄·7H₂O to the solution with vigorous stirring.
-
Slowly, over the course of 2 hours, add 20 mL of 30% hydrogen peroxide solution dropwise. Maintain the temperature at 30 °C and continue to stir vigorously.
-
After the addition is complete, continue stirring the mixture for an additional 5 hours at 30 °C. A blue-black precipitate of polyaniline will form.
-
Collect the precipitate by filtration and wash thoroughly with deionized water and then with ethanol.
-
To obtain the neutral emeraldine base form, suspend the precipitate in a dilute (e.g., 1 M) aqueous ammonia solution and stir for 1-2 hours.
-
Filter the neutralized polymer, wash again with deionized water and ethanol, and dry under vacuum at room temperature.
Characterization and Validation of Synthesized Dyes
Confirming the structure and purity of a novel dye is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system.
Thin Layer Chromatography (TLC) for Reaction Monitoring
TLC is an indispensable tool for qualitatively monitoring the progress of a reaction.[6][21]
Protocol for TLC Analysis:
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: 'SM' (Starting Material), 'Co' (Co-spot), and 'RM' (Reaction Mixture).
-
Spotting: Using a capillary tube, apply a small spot of the starting aniline solution to the 'SM' lane. Apply a spot of the reaction mixture to the 'RM' lane. On the 'Co' lane, first spot the starting material, then spot the reaction mixture directly on top.[6]
-
Elution: Place the TLC plate in a closed chamber containing a suitable solvent system (eluent), ensuring the solvent level is below the baseline. A common eluent for azo dyes is a mixture of ethyl acetate and hexanes.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, colored product spot in the 'RM' lane indicates reaction progression. The co-spot helps to resolve closely running spots.[21]
Purification by Column Chromatography
For dyes that are not easily purified by recrystallization, column chromatography is the method of choice.[12]
Protocol for Column Chromatography:
-
Column Packing: Plug a glass column with cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent (a less polar solvent system than used for TLC, to ensure good separation). Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure.[12]
-
Sample Loading: Dissolve the crude dye in a minimum amount of solvent and adsorb it onto a small amount of silica gel. Carefully add this dry powder to the top of the column. Add a protective layer of sand.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes. The colored bands of different components will travel down the column at different rates.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product. Combine the pure fractions and remove the solvent under reduced pressure.[20]
Diagram 2: Workflow for Dye Purification and Analysis
Caption: A typical workflow for the purification and characterization of novel dyes.
Spectroscopic Characterization
a) UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is fundamental for characterizing dyes as it provides information about the electronic transitions responsible for their color.
-
Sample Preparation: Prepare a dilute solution of the purified dye in a suitable solvent (e.g., ethanol, DMSO, water) of known concentration (typically 10⁻⁵ to 10⁻⁶ M).[22]
-
Analysis: Record the absorption spectrum over a range of 200-800 nm. The wavelength of maximum absorbance (λ_max) is a key characteristic of the dye. For azo dyes, the intense absorption in the visible region is due to the π → π* transition of the extended conjugated system.[1]
b) Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule, confirming the success of the synthesis.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry, solid dye sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][23] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Analysis: Key vibrational bands to look for in an azo dye include the disappearance of the N-H stretching bands of the primary amine precursor and the appearance of the characteristic N=N stretching vibration, which is often weak and appears in the 1550-1400 cm⁻¹ region.[1] The presence of other functional groups (e.g., O-H stretch for phenols, SO₃H for sulfonic acids) should also be confirmed.
c) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the purified dye for ¹H NMR (or 20-50 mg for ¹³C NMR) in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5][7] Filter the solution into a clean NMR tube.
-
Analysis: The ¹H NMR spectrum will confirm the aromatic substitution patterns. For example, in the synthesized 4-((4-hydroxyphenyl)azo)benzenesulfonic acid, one would expect to see two sets of doublets in the aromatic region corresponding to the two para-substituted rings. The ¹³C NMR spectrum will show the number of unique carbon atoms, confirming the overall structure. For azo dyes, the carbons attached to the azo group are typically deshielded and appear downfield.[21][23]
Safety and Handling: A Critical Imperative
Aniline and its derivatives are toxic and can be absorbed through the skin.[24] They are also suspected carcinogens and mutagens.[24] Diazonium salts, particularly when isolated in a dry state, can be thermally unstable and explosive.[8][9][25]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[24]
-
Ventilation: All manipulations involving aniline, its derivatives, and the diazotization process must be performed in a certified chemical fume hood.[24]
-
Diazonium Salt Handling: Never isolate diazonium salts unless their stability is known. Always use them as in situ solutions. Keep reaction temperatures strictly below 5 °C and quench any residual diazonium salts before work-up.[8][9]
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion: The Future of Aniline-Based Dye Synthesis
The synthesis of novel dyes from aniline precursors remains a vibrant and essential field of research. By combining classic, robust reactions with modern analytical techniques, scientists can design and validate new molecules with tailored properties for a multitude of applications, from advanced textiles and high-performance pigments to sophisticated probes for biomedical imaging and diagnostics. The key to success lies in a deep understanding of the underlying reaction mechanisms, meticulous execution of experimental protocols, and rigorous characterization of the final products. As the field moves towards more sustainable and "green" synthetic methods, the foundational chemistry of aniline will undoubtedly continue to evolve, paving the way for the next generation of innovative colorants.[15][26]
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Application Notes and Protocols: A Researcher's Guide to Electrophilic Aromatic Substitution on Anilines
Introduction: The Unique Reactivity of Anilines
Anilines, characterized by an amino group (-NH₂) directly attached to a benzene ring, represent a fascinating and highly reactive class of compounds in the realm of organic synthesis. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, significantly increasing the electron density of the ring. This electron-donating nature makes anilines exceptionally susceptible to electrophilic aromatic substitution (EAS) reactions.[1][2][3] The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions due to the stabilization of the resulting carbocation intermediates through resonance.[1][4] However, this high reactivity, while advantageous, also presents considerable challenges for the synthetic chemist, including polysubstitution and oxidation.[5] This guide provides an in-depth exploration of the experimental protocols for performing EAS on anilines, with a focus on strategies to control selectivity and achieve desired monosubstituted products.
The Challenge: Over-activation and Basicity
The very features that make anilines reactive also complicate their synthetic utility. Direct electrophilic substitution on unprotected anilines often leads to a mixture of products or undesirable side reactions.
-
Polysubstitution: The strong activating effect of the amino group can make it difficult to stop the reaction after a single substitution. For instance, the bromination of aniline with bromine water proceeds rapidly to yield 2,4,6-tribromoaniline as a precipitate.[2][6][7]
-
Oxidation: The electron-rich nature of the aniline ring makes it susceptible to oxidation, especially under the strongly acidic conditions often required for nitration. Direct nitration of aniline with a mixture of nitric and sulfuric acids can lead to the formation of tarry oxidation products.[5][8]
-
Basicity and Catalyst Deactivation: The amino group is basic and can be protonated in acidic media, forming the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, leading to the formation of undesired meta-substituted products during nitration.[7][9][10] Furthermore, in Friedel-Crafts reactions, the basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and rendering the reaction ineffective.[10][11][12][13]
To circumvent these challenges, a common and effective strategy is the temporary protection of the amino group.
The Solution: The Power of a Protecting Group
The most widely employed method to control the reactivity of anilines is the protection of the amino group via acetylation.[14] Aniline is treated with acetic anhydride or acetyl chloride to form acetanilide.[14][15] This transformation has two key benefits:
-
Moderation of Reactivity: The acetyl group is electron-withdrawing, and the lone pair on the nitrogen atom of the amide can participate in resonance with the carbonyl group. This reduces the extent to which the lone pair is delocalized into the benzene ring, thereby moderating the activating effect of the amino group and preventing polysubstitution.[16]
-
Steric Hindrance: The bulkier acetamido group (-NHCOCH₃) sterically hinders the ortho positions, favoring substitution at the para position.
Once the desired electrophilic substitution has been performed on the acetanilide, the acetyl group can be readily removed by acid or base-catalyzed hydrolysis to regenerate the substituted aniline.[14]
Experimental Workflow: A Visual Guide
The general strategy for controlled electrophilic aromatic substitution on anilines can be visualized as a three-step process:
Caption: General workflow for controlled electrophilic aromatic substitution on anilines.
Detailed Protocols
The following sections provide detailed, step-by-step protocols for common electrophilic aromatic substitution reactions on anilines, incorporating the protection-deprotection strategy where necessary.
Protocol 1: Monobromination of Aniline (via Acetanilide)
This protocol outlines the synthesis of p-bromoaniline from aniline, a process that involves the protection of the amino group, followed by bromination and subsequent deprotection.[17]
Part A: Synthesis of Acetanilide (Protection)
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 5.0 mL of aniline in 150 mL of deionized water. Add 5.0 mL of concentrated hydrochloric acid and stir until the aniline has completely dissolved, forming aniline hydrochloride.
-
Acetylation: To the aniline hydrochloride solution, add 7.5 mL of acetic anhydride. Immediately add a solution of 8.0 g of sodium acetate dissolved in 50 mL of deionized water.
-
Crystallization and Isolation: Stir the mixture vigorously and cool it in an ice bath. The acetanilide will precipitate as a white solid. Collect the crystals by vacuum filtration and wash them with cold deionized water.
-
Purification: Recrystallize the crude acetanilide from a minimal amount of hot water. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and air dry.
Part B: Bromination of Acetanilide
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.0 g of the purified acetanilide in 10 mL of glacial acetic acid.
-
Bromine Addition: In a fume hood, prepare a solution of 1.0 mL of bromine in 5.0 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred acetanilide solution at room temperature. The red-brown color of the bromine should disappear after each addition.
-
Precipitation: After the addition is complete, stir the reaction mixture for an additional 15 minutes. Pour the mixture into 100 mL of ice-cold water. The p-bromoacetanilide will precipitate as a white solid.
-
Isolation: Collect the product by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining acetic acid and bromine.
Part C: Hydrolysis of p-Bromoacetanilide (Deprotection)
-
Reaction Setup: Transfer the crude p-bromoacetanilide to a 100 mL round-bottom flask. Add 10 mL of 95% ethanol and 10 mL of concentrated hydrochloric acid.
-
Reflux: Heat the mixture under reflux for 30-45 minutes. The solid will dissolve as the hydrolysis proceeds.
-
Neutralization and Precipitation: After cooling the reaction mixture, pour it into 100 mL of ice-cold water. Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide until it is basic to litmus paper. The p-bromoaniline will precipitate.
-
Isolation and Purification: Collect the crude p-bromoaniline by vacuum filtration and wash it with cold deionized water. Recrystallize the product from an ethanol-water mixture to obtain purified p-bromoaniline.
Protocol 2: Nitration of Aniline (via Acetanilide)
Direct nitration of aniline is problematic, but the following protocol utilizing the acetanilide intermediate provides a controlled route to p-nitroaniline.[18][19]
Part A: Synthesis of Acetanilide (as in Protocol 1)
Part B: Nitration of Acetanilide
-
Reaction Setup: In a 100 mL beaker, carefully add 2.0 g of acetanilide to 5.0 mL of concentrated sulfuric acid, stirring to dissolve. Cool the mixture in an ice bath to below 10 °C.
-
Nitrating Mixture: In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature remains below 10 °C.
-
Precipitation: After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes. Pour the mixture onto 50 g of crushed ice. The p-nitroacetanilide will precipitate.
-
Isolation: Collect the product by vacuum filtration and wash it thoroughly with cold deionized water.
Part C: Hydrolysis of p-Nitroacetanilide (Deprotection)
-
Reaction Setup: Transfer the crude p-nitroacetanilide to a 100 mL round-bottom flask. Add 15 mL of a 70% sulfuric acid solution.
-
Reflux: Heat the mixture under reflux for 20-30 minutes.
-
Precipitation: Cool the reaction mixture and pour it onto 50 g of crushed ice. The p-nitroaniline will precipitate.
-
Neutralization and Isolation: Carefully neutralize the solution with a concentrated ammonium hydroxide solution until it is basic. Collect the precipitated p-nitroaniline by vacuum filtration and wash it with cold deionized water.
-
Purification: Recrystallize the crude p-nitroaniline from a minimal amount of hot water or an ethanol-water mixture.
Protocol 3: Sulfonation of Aniline
The sulfonation of aniline is typically carried out at high temperatures and leads to the formation of sulfanilic acid (p-aminobenzenesulfonic acid).[20][21][22] In this case, protection of the amino group is not always necessary as the reaction conditions favor the formation of the thermodynamically stable para product.
-
Reaction Setup: In a 100 mL round-bottom flask, carefully add 5.0 mL of aniline to 15 mL of concentrated sulfuric acid in small portions, with cooling in an ice bath. Anilinium hydrogen sulfate will be formed.
-
Heating: Heat the mixture in an oil bath at 180-190 °C for 4-5 hours.
-
Precipitation: Cool the reaction mixture to room temperature and then pour it into 100 mL of cold water. The sulfanilic acid will precipitate as a gray solid.
-
Isolation: Collect the crude sulfanilic acid by vacuum filtration and wash it with a small amount of cold water.
-
Purification: The crude product can be purified by dissolving it in a minimal amount of hot water containing a small amount of decolorizing carbon, followed by hot filtration and cooling to induce crystallization.
Quantitative Data Summary
| Reaction | Electrophile | Reagents | Key Conditions | Major Product |
| Bromination | Br⁺ | Acetanilide, Br₂ in Acetic Acid | Room Temperature | p-Bromoacetanilide |
| Nitration | NO₂⁺ | Acetanilide, HNO₃/H₂SO₄ | < 10 °C | p-Nitroacetanilide |
| Sulfonation | SO₃ | Aniline, conc. H₂SO₄ | 180-190 °C | Sulfanilic Acid |
Concluding Remarks
The electrophilic aromatic substitution of anilines is a cornerstone of synthetic organic chemistry, providing access to a wide array of functionalized aromatic compounds that are precursors to pharmaceuticals, dyes, and other valuable materials. While the high reactivity of the aniline nucleus presents challenges, these can be effectively managed through the strategic use of protecting groups, most notably the acetylation of the amino group. The protocols detailed herein provide a robust framework for researchers to control these reactions and achieve high yields of the desired substituted anilines. A thorough understanding of the underlying mechanistic principles is paramount for troubleshooting and adapting these procedures for novel substrates and applications.
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The Versatile Role of Substituted Anilines in Modern Polymer Chemistry: From Synthesis to Advanced Applications
Substituted anilines, a versatile class of aromatic amines, have emerged as pivotal building blocks in the synthesis of functional polymers. Their unique electronic and structural properties, which can be finely tuned through the introduction of various substituents, have paved the way for the development of advanced materials with applications spanning from electronics to biomedicine. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, properties, and applications of polymers derived from substituted anilines, supported by detailed protocols and mechanistic insights.
The Strategic Advantage of Substitution in Polyanilines
Polyaniline (PANI) in its unsubstituted form, while being one of the most studied conducting polymers due to its straightforward synthesis and environmental stability, suffers from significant drawbacks, primarily its poor solubility in common organic solvents.[1][2] This inherent insolubility severely limits its processability and, consequently, its widespread commercial application. The introduction of substituents onto the aniline monomer, either on the benzene ring or the nitrogen atom, is a powerful strategy to overcome these limitations.[1]
The rationale behind this approach lies in the steric and electronic effects imparted by the substituent groups. Bulky substituents, for instance, increase the steric hindrance between polymer chains, disrupting the close packing and interchain hydrogen bonding that contribute to the insolubility of unsubstituted PANI.[1] This enhanced solubility allows for the solution-based processing of these polymers into films, fibers, and coatings. Furthermore, the electronic nature of the substituents can modulate the polymer's conductivity, redox potentials, and optical properties.[3] For example, electron-donating groups can increase the electron density of the polymer backbone, influencing its conductivity and electrochemical behavior.
Key Polymerization Methodologies
While several methods exist for the polymerization of substituted anilines, chemical oxidative polymerization remains the most prevalent and accessible technique.
Chemical Oxidative Polymerization: A Robust and Scalable Approach
Chemical oxidative polymerization is a widely used method for synthesizing both polyaniline and its substituted derivatives due to its simplicity and scalability.[4] The reaction typically involves the oxidation of the aniline monomer in an acidic medium using a suitable oxidizing agent.[5]
Causality of Experimental Choices:
-
Acidic Medium: The polymerization is carried out in an acidic solution (typically HCl or H₂SO₄) to protonate the aniline monomer. This protonation is crucial as it activates the monomer for electrophilic attack and facilitates the formation of the conductive emeraldine salt form of the polymer.[1]
-
Oxidizing Agent: Strong oxidizing agents like ammonium persulfate (APS), potassium dichromate (K₂Cr₂O₇), or ferric chloride (FeCl₃) are used to initiate the polymerization.[3] The choice of oxidant can influence the polymerization rate, yield, and the final properties of the polymer. APS is a common choice due to its high reactivity and solubility in aqueous media.
-
Temperature Control: The reaction is often conducted at low temperatures (0-5 °C) to control the reaction rate and minimize the formation of side products and defects in the polymer chain, leading to a more regular and higher molecular weight polymer.[6]
Mechanism of Oxidative Polymerization:
The oxidative polymerization of aniline is a complex process that proceeds via a free-radical mechanism.[5] It can be broadly divided into three stages: initiation, propagation, and termination.[7]
-
Initiation: The oxidizing agent abstracts an electron from the aniline monomer to form an aniline cation radical.[5]
-
Propagation: These cation radicals then couple to form dimers, which are further oxidized and continue to react with other monomers or oligomers, leading to chain growth.[5] The primary coupling is at the para-position of the aniline ring, resulting in a "head-to-tail" polymer chain.[8]
-
Termination: The polymerization terminates when the oxidant is consumed, or through side reactions that lead to chain termination.[7]
Figure 1: Simplified workflow of the oxidative polymerization of a substituted aniline.
Ring-Opening Metathesis Polymerization (ROMP)
While less common for aniline derivatives, Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low polydispersity.[9] This method involves the use of strained cyclic olefin monomers and metal-based catalysts (e.g., Grubbs' catalyst). For aniline-containing polymers, the aniline moiety is typically incorporated into a strained ring system, such as a norbornene derivative.[10] ROMP is particularly advantageous for creating block copolymers and polymers with complex architectures for specialized applications, such as in the biomedical field for drug delivery and surface modification.[11][12]
Tailoring Properties through Substitution: A Quantitative Look
The choice of substituent has a profound impact on the final properties of the polyaniline derivative. The following tables summarize the effects of common substituents on solubility and conductivity.
Table 1: Effect of Substituents on the Solubility of Polyaniline Derivatives
| Substituent Group | Representative Monomer | Common Solvents for the Polymer | Rationale for Improved Solubility |
| Alkyl | 2-Ethylaniline | N-methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)[13] | Increased steric hindrance reduces interchain interactions. |
| Alkoxy | o-Anisidine, 2,5-Dimethoxyaniline | NMP, DMSO, DMF, Chloroform, Ethyl alcohol[6][14] | Steric effects and potential for specific solvent interactions. |
| Halogen | 2-Chloroaniline | NMP, DMSO, DMF[3] | Introduction of polar groups and disruption of chain packing. |
| Hydroxyl | 2-Aminophenol | Water, NMP, DMSO, Methanol, Ethanol, Chloroform, DMF[15] | Hydrophilic nature of the hydroxyl group promotes solubility in polar solvents. |
| Sulfonic Acid | 2-Aminobenzenesulfonic acid | Water[1] | The sulfonic acid group is highly polar and imparts water solubility. |
Table 2: Conductivity of Various Substituted Polyanilines
| Polymer | Oxidant/Dopant | Conductivity (S/cm) | Reference |
| Polyaniline (PANI) | APS / H₂SO₄ | ~1-10 | [16] |
| Poly(2-chloroaniline) | (NH₄)₂S₂O₈ / HCl | 1.32 x 10⁻³ | [3] |
| Poly(o-toluidine) | - | Decreases with alkyl chain length | [17] |
| Poly(o-ethylaniline) | - | Decreases with alkyl chain length | [17] |
| Poly(o-propylaniline) | - | Decreases with alkyl chain length | [17] |
| Poly(aniline-co-o-ethyl aniline) | APS / HCl | 1.143 x 10⁻³ | [13] |
Note: Conductivity is highly dependent on the synthesis conditions, dopant, and measurement method.
Application Notes & Protocols
The tunable properties of substituted polyanilines make them highly attractive for a range of applications.
Application in Chemical Sensors
The conductivity of polyaniline derivatives is sensitive to changes in their environment, making them excellent materials for chemical sensors.[18] For instance, the interaction with ammonia or moisture can cause a de-doping process, leading to a measurable change in conductivity. Polymers with increased solubility are particularly advantageous as they can be easily processed into thin, uniform films required for sensor devices.[19]
Biomedical Applications and Drug Delivery
The biocompatibility and tunable properties of certain polyaniline derivatives have spurred interest in their use in biomedical applications, including biosensors, tissue engineering, and drug delivery systems.[2][20] In drug delivery, the polymer can act as a matrix for the controlled release of therapeutic agents. The release can be triggered by changes in pH or by an electrical stimulus.[21][22][23] For example, a drug can be loaded into the polymer matrix and its release can be controlled by the swelling or degradation of the polymer in response to physiological conditions.[23]
Protocol: Synthesis of Poly(2-ethylaniline) via Chemical Oxidative Polymerization
This protocol provides a step-by-step method for the synthesis of poly(2-ethylaniline), a soluble derivative of polyaniline.
Materials:
-
2-Ethylaniline (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M (dopant and solvent)
-
Methanol
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of 2-ethylaniline (e.g., 0.1 M) in 100 mL of 1 M HCl solution. Place the beaker in an ice bath on a magnetic stirrer and stir until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 100 mL of 1 M HCl solution and cool it in an ice bath.
-
Polymerization: Slowly add the chilled APS solution dropwise to the stirring monomer solution over a period of 30 minutes. A color change to dark green or black should be observed, indicating the onset of polymerization.[4]
-
Reaction: Continue stirring the reaction mixture in the ice bath for 4-5 hours to ensure complete polymerization.
-
Isolation of the Polymer: After the reaction is complete, collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing and Purification: Wash the polymer precipitate thoroughly with distilled water until the filtrate becomes colorless and the pH is neutral (around 7.0).[4] Then, wash with methanol to remove any unreacted monomer and oligomers.
-
Drying: Dry the purified poly(2-ethylaniline) powder in a vacuum oven at 60-70 °C for 24 hours.
Characterization:
The synthesized polymer can be characterized using various techniques:
-
FT-IR Spectroscopy: To confirm the chemical structure of the polymer.
-
UV-Vis Spectroscopy: To study the electronic transitions and determine the oxidation state.
-
Solubility Tests: To assess the solubility in different organic solvents.
-
Four-Probe Method: To measure the electrical conductivity of the pressed polymer pellet.
Figure 2: Experimental workflow for the synthesis of poly(2-ethylaniline).
Conclusion and Future Outlook
The use of substituted anilines in polymer chemistry has successfully addressed the processability challenges of unsubstituted polyaniline, unlocking a vast potential for this class of conducting polymers. The ability to systematically tune the properties of these materials through the judicious choice of substituents offers a powerful platform for designing next-generation functional materials. Future research will likely focus on the development of novel substituted aniline monomers to achieve even greater control over polymer properties, the exploration of more advanced polymerization techniques for creating complex polymer architectures, and the expansion of their applications in high-performance electronics, sustainable energy solutions, and advanced biomedical devices. The continued collaboration between synthetic chemists, materials scientists, and engineers will be crucial in translating the exciting potential of substituted aniline-based polymers into real-world technological innovations.
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The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. ResearchGate. Available from: [Link]
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Application Notes and Protocols: Diaryl Sulfides as Corrosion Inhibitors
Introduction
Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic components across numerous industries. The use of organic corrosion inhibitors is a cornerstone of material protection strategies. Among the diverse classes of organic inhibitors, those containing sulfur atoms have demonstrated exceptional efficacy.[1] This is particularly true for diaryl sulfides and their derivatives, which have garnered considerable interest due to their ability to form protective films on metal surfaces, effectively stifling the corrosion process.[2]
These compounds, characterized by a sulfur atom bridging two aryl groups, offer a versatile molecular scaffold that can be tailored to specific applications. The electronic properties of the sulfur atom, combined with the planar nature of the aryl rings, facilitate strong adsorption onto metal surfaces.[2][3] Furthermore, the ability to introduce a wide array of functional groups onto the aryl rings allows for the fine-tuning of their solubility, electronic properties, and ultimately, their inhibitory performance.[2]
This guide provides a comprehensive overview of the application of diaryl sulfides as corrosion inhibitors, intended for researchers, scientists, and professionals in materials science and chemical development. We will delve into the mechanistic underpinnings of their inhibitory action, explore synthetic strategies for their preparation, and provide detailed protocols for their evaluation using state-of-the-art electrochemical and surface analysis techniques.
Mechanism of Corrosion Inhibition by Diaryl Sulfides
The primary mechanism by which diaryl sulfides inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process can be broadly classified into two types: physisorption and chemisorption. The dominant mechanism is influenced by the nature of the metal, the corrosive medium, and the specific molecular structure of the diaryl sulfide.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the diaryl sulfide can interact through its π-electrons in the aryl rings.
-
Chemisorption: This involves the formation of coordinate covalent bonds between the lone pair electrons of the sulfur atom and the vacant d-orbitals of the metal atoms.[4] This type of interaction leads to a more robust and stable protective film. The presence of other heteroatoms (like nitrogen or oxygen) or specific functional groups on the aryl rings can also contribute to chemisorption.
The overall inhibitory effect is a combination of these adsorption processes, leading to the formation of a hydrophobic film that blocks both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) half-reactions of the corrosion process. Consequently, many diaryl sulfides are classified as mixed-type inhibitors.[3]
The relationship between the molecular structure of a diaryl sulfide and its inhibition efficiency is a critical aspect of inhibitor design. Key factors include:
-
Electron Density on the Sulfur Atom: A higher electron density on the sulfur atom enhances its ability to donate electrons to the metal's d-orbitals, leading to stronger chemisorption and improved inhibition.[2]
-
Substituents on the Aryl Rings: Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density on the sulfur atom and the aromatic rings, promoting adsorption and enhancing inhibition efficiency. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can have the opposite effect.[2]
-
Molecular Size and Planarity: Larger molecules with a planar structure can cover a larger surface area of the metal, leading to more effective protection.
Computational studies, such as Density Functional Theory (DFT) and Monte Carlo simulations, are increasingly used to predict the inhibition efficiency of diaryl sulfides by calculating quantum chemical descriptors and modeling their adsorption behavior on metal surfaces.[2][3]
Synthesis of Diaryl Sulfides
The synthesis of diaryl sulfides with diverse functionalities is crucial for developing effective corrosion inhibitors. Several synthetic methods are available, ranging from classical approaches to modern catalytic and photochemical techniques.
Palladium-Catalyzed C-S Coupling
A robust and widely used method for the synthesis of diaryl sulfides is the palladium-catalyzed cross-coupling reaction between an aryl halide and a thiol or a sulfur source.[5]
Reaction Scheme:
Ar-X + Ar'-SH ---(Pd catalyst, base, solvent)---> Ar-S-Ar'
-
Aryl Halides (Ar-X): Aryl iodides, bromides, and chlorides can be used.
-
Sulfur Source (Ar'-SH): Aryl thiols are common, but other sulfur sources like sodium thiosulfate (Na₂S₂O₃) can also be employed.[5]
-
Palladium Catalyst: Various palladium complexes can be used, including those supported on nanocatalysts.[5]
-
Base: A base is required to facilitate the reaction, with common choices being amines like N,N-diisopropylethylamine (DIPEA).[5]
Visible Light-Mediated Synthesis
A more environmentally friendly approach involves the use of visible light to promote the coupling of arenediazonium salts with a sulfur source like carbon disulfide (CS₂).[6] This method avoids the use of transition metal catalysts.
Synthesis via Sulfenyl Chlorides
Another versatile method involves the in situ formation of highly reactive sulfenyl chlorides from thiols, which are then trapped with an arylzinc reagent.[7] This one-pot procedure tolerates a wide range of functional groups.
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of diaryl sulfides.
Protocols for Evaluating Corrosion Inhibition Performance
A multi-faceted approach employing both electrochemical and surface analysis techniques is essential for a thorough evaluation of a diaryl sulfide's performance as a corrosion inhibitor.
Weight Loss Method
This is a fundamental and straightforward technique to determine the corrosion rate and inhibition efficiency.[8][9]
Protocol:
-
Specimen Preparation: Prepare metallic coupons (e.g., mild steel) of known dimensions. Polish the coupons with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with deionized water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the diaryl sulfide inhibitor.
-
Exposure: Maintain the immersion for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products (according to standards like ASTM G1), wash, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where K = 8.76 × 10⁴, W = weight loss in grams, A = area of the coupon in cm², T = immersion time in hours, and D = density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Electrochemical Techniques
Electrochemical methods provide rapid and detailed insights into the corrosion inhibition mechanism.[8][10][11] A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
Workflow for Electrochemical Measurements:
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion potential (E_corr), corrosion current density (i_corr), and the effect of the inhibitor on the anodic and cathodic reactions.[12][13]
Protocol:
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the E_corr to determine the i_corr.
-
Calculation of Inhibition Efficiency: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.[8][12][13]
Protocol:
-
Stabilization: Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Present the data as Nyquist and Bode plots. The Nyquist plot for an inhibited system often shows a larger semicircle, indicating an increase in the charge transfer resistance (R_ct). The data can be fitted to an equivalent electrical circuit to model the interface and extract parameters like R_ct and double-layer capacitance (C_dl).
-
Calculation of Inhibition Efficiency: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
Surface Analysis Techniques
These techniques provide direct visual and compositional evidence of the formation of a protective inhibitor film on the metal surface.[8][14][15]
SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.[8][12] In the presence of an effective inhibitor, the surface should show significantly less damage compared to the uninhibited sample.
AFM provides three-dimensional topographical information at high resolution, allowing for the characterization of the surface roughness and the visualization of the adsorbed inhibitor film at the nanoscale.[12][16]
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the metal surface.[13][14] It can be used to confirm the presence of elements from the diaryl sulfide (e.g., S, N, O) on the surface, providing direct evidence of adsorption.
FTIR spectroscopy can be used to identify the functional groups of the inhibitor molecule adsorbed on the metal surface, helping to elucidate the adsorption mechanism.[12][15]
Data Presentation and Interpretation
For a comprehensive evaluation, the results from the different techniques should be correlated. The following table provides an example of how to summarize the key quantitative data.
| Inhibitor Concentration (mM) | Weight Loss IE% | PDP i_corr (µA/cm²) | PDP IE% | EIS R_ct (Ω·cm²) | EIS IE% |
| 0 (Blank) | - | 500 | - | 50 | - |
| 0.1 | 75.2 | 120 | 76.0 | 210 | 76.2 |
| 0.5 | 90.5 | 45 | 91.0 | 550 | 90.9 |
| 1.0 | 95.8 | 20 | 96.0 | 1200 | 95.8 |
A consistent trend of increasing inhibition efficiency with increasing inhibitor concentration across all techniques provides strong evidence for the effectiveness of the diaryl sulfide.
Conclusion
Diaryl sulfides represent a promising class of corrosion inhibitors with high efficacy and tunable properties. A systematic approach to their evaluation, combining traditional weight loss measurements with advanced electrochemical and surface analysis techniques, is crucial for understanding their mechanism of action and for the development of new and improved inhibitor formulations. The protocols and guidelines presented in this document provide a solid framework for researchers and scientists to effectively screen and characterize diaryl sulfide-based corrosion inhibitors.
References
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- Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05166]
- Diaryl Sulfide Derivatives as Potential Iron Corrosion Inhibitors: A Computational Study | Request PDF - ResearchGate. [URL: https://www.researchgate.
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Troubleshooting & Optimization
"Improving yield in Buchwald-Hartwig amination reactions"
Welcome to the technical support center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N cross-coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions for maximum yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when setting up Buchwald-Hartwig amination reactions.
Q1: My reaction is not working at all. What are the first things I should check?
A1: When a reaction fails completely, it's crucial to revisit the fundamentals. First, confirm the integrity of your reagents. Ensure the palladium source and ligand are active and have been stored correctly. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Second, verify that your solvent and amine are anhydrous and the reaction was set up under strictly anaerobic conditions. Oxygen can deactivate the Pd(0) catalyst. Finally, check your base; it must be strong enough to deprotonate the amine or the intermediate palladium-amine complex.[1][2]
Q2: What is the difference between using a Pd(0) source like Pd₂(dba)₃ and a Pd(II) precatalyst?
A2: The active catalyst in the Buchwald-Hartwig cycle is a Pd(0) species.[3][4]
-
Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ are already in the correct oxidation state but can require an induction period to form the active monoligated species.
-
Pd(II) sources like Pd(OAc)₂ require an in situ reduction to Pd(0), which is often accomplished by the amine or phosphine ligand in the reaction mixture.[3][5] This reduction step can sometimes be inefficient.
-
Modern Palladacycle Precatalysts (e.g., G3 or G4 XPhos, DavePhos) are Pd(II) complexes designed to cleanly and rapidly generate the active LPd(0) catalyst upon exposure to the base.[2][6] They are often more reliable and lead to more reproducible results than traditional palladium sources.[2][7]
Q3: How do I choose the right ligand for my specific substrates?
A3: Ligand choice is arguably the most critical parameter and is highly dependent on the nucleophile (the amine).[2][3][6] Bulky, electron-rich phosphine ligands are generally required to promote the key steps of oxidative addition and reductive elimination.[8]
-
Primary Amines: Ligands like BrettPhos are often effective.[2][5]
-
Secondary Amines: RuPhos is a common and effective choice.[2]
-
Sterically Hindered Substrates: Very bulky ligands such as tBuBrettPhos or those with carbazolyl backbones may be necessary to overcome steric challenges.[2][9]
-
Amides & Challenging Nucleophiles: Specialized, highly active ligands like tBuBrettPhos are often required for these less nucleophilic partners.[5]
A meta-analysis of thousands of reactions has led to "cheat sheets" that can provide a strong starting point for ligand/base combinations based on substrate class.[10]
Q4: Why is the choice of base so important?
A4: The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine to form the more nucleophilic amide or by facilitating the deprotonation of the palladium-amine complex to generate the key palladium-amido intermediate prior to reductive elimination.[1][11][12]
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS) are most common as they facilitate high reaction rates.[2][5] However, they are incompatible with base-sensitive functional groups like esters or nitro groups.[5]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄) offer better functional group tolerance but may require higher temperatures or catalyst loadings to achieve similar reaction rates.[2][5] The choice of solvent is also crucial; anionic bases are required in nonpolar solvents, whereas organic bases may be used in some cases but can lead to stable, unreactive palladium complexes in polar solvents.[11][12][13][14]
Troubleshooting Guide: From Low Yield to Side Reactions
This section provides a deeper dive into specific experimental problems, explaining the underlying causes and offering validated solutions.
Problem 1: Low to Moderate Yield
A reaction that gives some product but fails to go to completion often suffers from suboptimal conditions or catalyst deactivation.
Possible Cause 1: Inefficient Catalyst Activation or Turnover
The formation of the active LPd(0) species might be slow, or the catalyst may not be turning over efficiently.
-
Solution: Switch to a modern palladacycle precatalyst (e.g., XPhos Pd G3). These are designed for easy and efficient activation.[2] If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step where the catalyst, ligand, and base are stirred together for a few minutes before adding the aryl halide and amine.[2]
Possible Cause 2: Suboptimal Ligand/Base/Solvent Combination
The synergy between these three components is critical for success.
-
Solution: Consult ligand selection guides and re-evaluate your choice based on your specific amine and aryl halide. For instance, aryl chlorides are notoriously less reactive than bromides or iodides and almost always require bulky, electron-rich phosphine ligands to achieve good yields.[1][2][7] The solvent must also be compatible with the chosen base; strong alkoxide bases work well in nonpolar solvents like toluene, whereas weaker carbonate bases may perform better in polar aprotic solvents like dioxane.[11][13][15]
Workflow for Optimizing Low Yield
The following diagram illustrates a logical workflow for addressing low-yield reactions.
Caption: A step-by-step workflow for troubleshooting low-yield Buchwald-Hartwig reactions.
Problem 2: Side Product Formation
The appearance of unexpected products can significantly lower the yield of the desired arylamine and complicate purification.
Side Product 1: Hydrodehalogenation (Ar-X → Ar-H)
This occurs when the aryl halide is reduced to the corresponding arene.
-
Causality: This side reaction can compete with reductive elimination and is often promoted by β-hydride elimination from a palladium-amido intermediate, especially with amines bearing β-hydrogens.[8] It can also arise from catalyst decomposition pathways.
-
Solution: The choice of ligand is critical to minimize this pathway. Sterically hindered biaryl phosphine ligands often favor the desired reductive elimination over hydrodehalogenation.[4] Lowering the reaction temperature or changing the base can also be effective.
Side Product 2: Aryl Halide Homocoupling (Ar-X → Ar-Ar)
This results in the dimerization of the aryl halide starting material.
-
Causality: This side reaction is often more prevalent at higher temperatures and can be promoted by certain catalyst systems, particularly if the rate of oxidative addition is much faster than the subsequent steps in the catalytic cycle.
-
Solution: Optimizing (often lowering) the catalyst loading and reaction temperature can minimize homocoupling.[2] Ensuring a slight excess of the amine can also disfavor this pathway.
The Buchwald-Hartwig Catalytic Cycle and Common Off-Cycle Reactions
This diagram illustrates the main catalytic cycle and where side reactions typically originate.
Caption: The Buchwald-Hartwig catalytic cycle and key side reaction pathways.
Problem 3: Reaction with Challenging Substrates
Certain substrate classes are inherently difficult to couple and require specifically tailored conditions.
Substrate Class 1: Aryl Chlorides
The C-Cl bond is significantly stronger than C-Br or C-I, making the initial oxidative addition step more difficult and often rate-limiting.[16]
-
Solution: The use of very electron-rich and sterically hindered ligands is essential. Dialkylbiaryl phosphines (e.g., XPhos, RuPhos) or ferrocene-based ligands developed by the Hartwig group are highly effective.[8][17] These ligands increase the electron density on the palladium center, facilitating the cleavage of the strong Ar-Cl bond.[17] Higher temperatures are also commonly required.
Substrate Class 2: Heteroaryl Amines
Heterocyclic amines can be challenging as the heteroatom can coordinate to the palladium center, potentially inhibiting catalysis.
-
Solution: This is an area where extensive screening of ligands, bases, and solvents is often necessary.[3][6] Ligands like Xantphos have shown success in some cases.[17] The pKa of the heteroaromatic amine is a key consideration for selecting an appropriate base.
Substrate Class 3: Primary Amines and Ammonia Equivalents
Primary anilines can undergo a second arylation to form diarylamines. Ammonia itself is a particularly challenging coupling partner due to its strong binding to palladium.[8]
-
Solution: To achieve monoarylation, using a bulky ligand can sterically disfavor the second coupling. For the synthesis of primary anilines (Ar-NH₂), "ammonia equivalents" are often used. Reagents like benzophenone imine or lithium bis(trimethylsilyl)amide can be coupled, followed by hydrolysis to reveal the primary amine.[8][18][19]
Data Summary: Recommended Conditions for Substrate Classes
The following table provides a starting point for reaction conditions based on the nature of the coupling partners. These are general recommendations, and optimization is almost always required.
| Aryl Halide | Amine Type | Recommended Ligand(s) | Typical Base(s) | Key Considerations |
| Ar-Br, Ar-I | Secondary (Alkyl, Aryl) | RuPhos, DavePhos, BINAP | NaOtBu, K₃PO₄ | Generally high-yielding. Iodides can sometimes inhibit the catalyst.[3][5] |
| Ar-Cl | Secondary (Alkyl, Aryl) | XPhos, RuPhos, SPhos | NaOtBu, LHMDS | Requires bulky, electron-rich ligands to promote oxidative addition.[1][8][17] |
| Ar-Br, Ar-I | Primary (Alkyl, Aryl) | BrettPhos, XPhos | NaOtBu, Cs₂CO₃ | Risk of diarylation; use of bulky ligands can improve selectivity. |
| Ar-Cl | Primary (Alkyl, Aryl) | tBuBrettPhos, AdBrettPhos | LHMDS, KOtBu | Very challenging; requires highly active catalyst systems. |
| Any | Amides, Carbamates | Xantphos, tBuBrettPhos | K₂CO₃, K₃PO₄ | Nucleophiles are less reactive; may require higher temperatures and catalyst loading.[5][17] |
| Any | Heteroaryl Amines | Xantphos, Josiphos | K₂CO₃, Cs₂CO₃ | Prone to catalyst inhibition; extensive screening is often needed.[3][17] |
General Experimental Protocol (Starting Point)
This protocol provides a general methodology for a small-scale screening reaction. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the reaction vial, add the aryl halide (if solid), palladium precatalyst, and base.
-
Seal the vial with a septum cap and purge with argon for 5-10 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe (if liquid) or as a solution in the reaction solvent. If the aryl halide is a liquid, add it at this stage.
-
Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-110 °C).[1]
-
Stir the reaction vigorously for the intended duration (e.g., 4-24 hours). The high density of inorganic bases can cause stirring issues, so ensure good agitation.[3]
-
Monitor reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl or water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
This protocol is a starting point and should be optimized for each specific transformation.[2]
References
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
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Extance, A. (2020, November 12). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World. [Link]
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Wikipedia. (2023, June 30). Buchwald–Hartwig amination. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
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Valente, C., et al. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Catalysis Science & Technology, 2, 24-39. [Link]
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WuXi AppTec. (2022, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
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H. C. S. Exchange. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
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Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
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Petersen, K., et al. (2007). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 11(4), 753-758. [Link]
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Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
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Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
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Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24). [Link]
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Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig Amination. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Singleton, D. A., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(36), 15096–15103. [Link]
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Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?[Link]
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IntechOpen. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Iyer, K., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 89(5), 3023–3032. [Link]
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Pradhan, S., Bhattacharyya, A., & John, R. P. (2016). A Coordination Driven Supramolecular Pd2L4 Self-Assembly as Heterogeneous Catalyst for Buchwald-Hartwig Amination Reaction. Dalton Transactions, 45, 4341-4347. [Link]
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Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
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Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
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Stradiotto, M., et al. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 43(33). [Link]
-
ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?[Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]
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- 10. Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research | Chemistry World [chemistryworld.com]
- 11. pubs.acs.org [pubs.acs.org]
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- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these powerful synthetic transformations. The following content is structured to provide in-depth technical guidance, moving from general troubleshooting principles to specific frequently asked questions.
Core Troubleshooting Guide
The success of a palladium-catalyzed cross-coupling reaction hinges on the delicate interplay of the catalyst, ligands, substrates, base, and solvent under a strictly controlled atmosphere. When a reaction fails or performs poorly, a systematic approach to identifying the root cause is essential.
Problem 1: Low or No Product Yield
This is the most common issue encountered. A low or non-existent yield can stem from a variety of factors, from reagent quality to suboptimal reaction conditions.
Initial Diagnostic Checks:
-
Reagent Integrity : Always start by verifying the purity and stability of your starting materials. Boronic acids, for instance, can be prone to degradation via protodeboronation.[1][2] Organozinc reagents used in Negishi couplings are particularly sensitive to air and moisture.[3][4] Ensure solvents are anhydrous and bases are of high purity, as impurities can act as catalyst poisons.[5][6]
-
Inert Atmosphere : Palladium(0), the active catalytic species, is readily oxidized by atmospheric oxygen to inactive Pd(II).[7][8] It is crucial to ensure that the reaction vessel and all reagents have been thoroughly degassed and are maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Catalyst Activity : The palladium source and any accompanying ligands are the heart of the reaction. Many modern protocols use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[7][9][10] Inefficient activation will result in a low concentration of the active catalyst.
Systematic Troubleshooting Workflow for Low Yield
The following diagram outlines a logical progression for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Advanced Solutions for Low Yield:
-
Solvent and Base Screening : The choice of solvent and base can dramatically influence reaction rates and yields.[11][12][13] Polar aprotic solvents like DMF or dioxane are common, but sometimes less polar solvents like toluene are more effective.[5][14] The base not only facilitates the catalytic cycle but can also aid in the in-situ reduction of the Pd(II) precatalyst.[5] A screening of different bases (e.g., carbonates, phosphates, alkoxides) is often warranted.
-
Ligand Selection : The ligand stabilizes the palladium center and modulates its reactivity.[15][16][17] For challenging substrates, such as electron-rich aryl chlorides, sterically hindered and electron-rich phosphine ligands are often necessary to promote the difficult oxidative addition step.[17]
-
Temperature Optimization : There is a fine balance between a temperature high enough to drive the reaction and one that causes catalyst decomposition.[5] If you suspect catalyst deactivation at higher temperatures, try running the reaction at a lower temperature for a longer period.
Problem 2: Catalyst Deactivation
A reaction that starts but stalls before completion often points to catalyst deactivation.
Visual and Analytical Clues:
-
Formation of Palladium Black : The precipitation of metallic palladium, known as palladium black, is a clear visual indicator of catalyst aggregation and deactivation.[5][7][8] This can be caused by high temperatures, an improper ligand-to-metal ratio, or the absence of a stabilizing ligand.
-
Reaction Monitoring : Techniques like GC-MS, HPLC, or in-situ NMR can be used to monitor the reaction progress.[18][19][20][21] A plateau in product formation before the starting material is fully consumed is a strong indication of catalyst deactivation.
Common Causes and Preventative Measures:
| Cause of Deactivation | Preventative Measures & Solutions |
| Oxidative Deactivation | Rigorously exclude oxygen through proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[7][22] |
| Ligand Degradation | Phosphine ligands can be susceptible to oxidation.[7][10] Ensure ligands are stored under an inert atmosphere and use freshly opened or purified material. |
| Substrate Impurities | Functional groups like unprotected amines or thiols can bind to the palladium center and inhibit catalysis.[23] Purify starting materials thoroughly. |
| Product Inhibition | In some cases, the product can coordinate to the catalyst and slow down the reaction.[23] |
Problem 3: Side Reactions and Byproduct Formation
The appearance of unexpected products can complicate purification and reduce the yield of the desired product.
Common Side Reactions:
-
Homocoupling : This is particularly prevalent in Stille and Suzuki reactions. In Stille coupling, the organostannane can dimerize.[22][24][25] In Suzuki reactions, the boronic acid can undergo homocoupling. This is often promoted by the presence of oxygen.
-
Protodeboronation (Suzuki) : The boronic acid starting material is replaced by a hydrogen atom, leading to a deboronated byproduct.[1][2][26] This can be influenced by the presence of water and the choice of base.
-
β-Hydride Elimination : This can be a significant side reaction when using alkyl coupling partners with β-hydrogens, leading to the formation of alkenes.[27]
-
Hydrodehalogenation : The aryl halide is reduced, replacing the halogen with a hydrogen atom.
Strategies to Minimize Side Reactions:
-
Optimize Stoichiometry : Carefully control the stoichiometry of your reactants. An excess of the organometallic reagent can sometimes lead to increased homocoupling.
-
Additive Effects : In some cases, additives can suppress side reactions. For example, the addition of copper(I) iodide in Stille couplings can accelerate the desired transmetalation step, outcompeting side reactions.[27]
-
Choice of Halide : The reactivity of the aryl halide (I > Br > Cl) can influence the prevalence of side reactions.[24] For instance, with substrates containing multiple halogens, selective coupling can often be achieved.
Frequently Asked Questions (FAQs)
Q1: How is the active Pd(0) catalyst generated from a Pd(II) precatalyst?
A1: The active Pd(0) species is generated in situ through reduction of a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).[10] This reduction can be effected by various components in the reaction mixture, including phosphine ligands (which are oxidized to phosphine oxides), amines, or even other starting materials.[5][10] The efficiency of this activation step is critical for the overall success of the reaction.[7][9]
Q2: What is the role of the ligand in a cross-coupling reaction?
A2: The ligand plays several crucial roles:
-
Stabilization : It stabilizes the Pd(0) center, preventing aggregation into inactive palladium black.[8]
-
Solubility : It enhances the solubility of the catalyst in the reaction medium.
-
Modulation of Reactivity : The steric and electronic properties of the ligand influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[10][17]
The Catalytic Cycle of a Generic Cross-Coupling Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Negishi Coupling | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pure.york.ac.uk [pure.york.ac.uk]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scite.ai [scite.ai]
- 17. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 20. vapourtec.com [vapourtec.com]
- 21. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Stille reaction - Wikipedia [en.wikipedia.org]
- 25. Stille Coupling | NROChemistry [nrochemistry.com]
- 26. aspuru.substack.com [aspuru.substack.com]
- 27. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Minimizing Byproduct Formation in Aniline Synthesis
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for minimizing byproduct formation during the synthesis of aniline, a critical intermediate in numerous industrial applications. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you optimize your reactions, increase yield, and ensure the highest purity of your final product. This resource is structured to address the most common challenges encountered in the laboratory and during scale-up, focusing on the causality behind experimental choices to empower you with a robust problem-solving framework.
Part 1: Understanding Common Synthesis Routes and Their Byproducts
The purity of aniline is paramount, and its contamination by side-products is a persistent challenge. The nature and quantity of these byproducts are intrinsically linked to the chosen synthetic route. Below, we discuss the primary methods and their characteristic impurity profiles.
Catalytic Hydrogenation of Nitrobenzene
This is the most prevalent industrial method for aniline production. It involves the reduction of nitrobenzene with hydrogen gas over a metal catalyst. While seemingly straightforward, the reaction proceeds through a series of intermediates that are precursors to common byproducts.[1]
Key Intermediates and Byproduct Formation:
The reduction of the nitro group does not occur in a single step. It forms intermediates such as nitrosobenzene (C₆H₅NO) and N-phenylhydroxylamine (C₆H₅NHOH).[1] These intermediates are highly reactive and can condense with each other or with aniline to form dimeric impurities before they are fully hydrogenated.
-
Azoxybenzene: Formed via the condensation of nitrosobenzene and N-phenylhydroxylamine.[2]
-
Azobenzene: Arises from the subsequent reduction of azoxybenzene.[1]
-
Over-hydrogenation Products: At elevated temperatures and pressures, the aromatic ring of aniline can be reduced, leading to byproducts like cyclohexylamine (CHA) and dicyclohexylamine (DICHA).[3][4]
-
Phenolic Impurities: In some processes, phenols can be formed as byproducts.
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// Node Definitions NB [label="Nitrobenzene\n(C₆H₅NO₂)", fillcolor="#F1F3F4"]; NSB [label="Nitrosobenzene\n(C₆H₅NO)", fillcolor="#FBBC05"]; PHA [label="N-Phenylhydroxylamine\n(C₆H₅NHOH)", fillcolor="#FBBC05"]; AN [label="Aniline\n(C₆H₅NH₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AZOXY [label="Azoxybenzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AZO [label="Azobenzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CHA [label="Over-hydrogenation\n(e.g., Cyclohexylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Reaction Pathway NB -> NSB [label="+H₂"]; NSB -> PHA [label="+H₂"]; PHA -> AN [label="+H₂", color="#34A853", penwidth=2];
// Byproduct Formation Pathways NSB -> AZOXY [label="+ Phenylhydroxylamine\n-H₂O", style=dashed]; PHA -> AZOXY [style=dashed]; AZOXY -> AZO [label="+H₂", style=dashed]; AZO -> AN [label="+H₂", style=dashed]; AN -> CHA [label="Excess H₂ / High Temp.", style=dashed];
// Graph styling graph [bgcolor="transparent"]; {rank=same; NB; AZOXY;} {rank=same; AN; CHA;} } Caption: Reaction pathway for nitrobenzene hydrogenation.
Ammonolysis of Phenol
This process involves the reaction of phenol with ammonia at high temperatures and pressures over a solid acid catalyst.[5] While it avoids the use of nitro-compounds, it presents its own set of byproduct challenges.
-
Diphenylamine (DPA): The primary byproduct, formed when a molecule of aniline reacts with another molecule of phenol.[6] The ratio of aniline to DPA can be controlled by adjusting the reaction stoichiometry.[6]
-
Triphenylamine and Carbazole: Further condensation reactions can lead to these higher molecular weight impurities, especially at lower ammonia-to-phenol ratios.[5]
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during your experiments.
TROUBLE-001: High Levels of Azoxybenzene/Azobenzene in Product
Q: My GC-MS analysis shows significant peaks for azoxybenzene and azobenzene after nitrobenzene hydrogenation. What is the primary cause and how can I mitigate this?
A: This is a classic sign that the intermediate species, nitrosobenzene and N-phenylhydroxylamine, are condensing faster than they are being hydrogenated to aniline. This side reaction pathway is highly dependent on reaction conditions.
Causality & Explanation: The formation of azoxybenzene is a condensation reaction between nitrosobenzene and N-phenylhydroxylamine.[2] This reaction competes with the desired hydrogenation of these intermediates. High local concentrations of these intermediates on the catalyst surface, often due to mass transfer limitations or non-optimal reaction parameters, favor the condensation pathway.
Troubleshooting Steps:
-
Optimize Hydrogen Pressure: Insufficient hydrogen partial pressure is a common culprit. The rate of hydrogenation is often first order with respect to hydrogen.[7] Increasing the H₂ pressure can accelerate the reduction of intermediates to aniline, outcompeting the condensation reaction.
-
Control Reaction Temperature: While higher temperatures increase the overall reaction rate, they can disproportionately accelerate byproduct formation. An excessive temperature can also lead to the decomposition of unstable hydroxylamine intermediates.[8] It is crucial to find the optimal temperature that balances reaction speed with selectivity. For many Pd/C or Ni catalysts, operating in the range of 60-100°C is a good starting point.[9][10]
-
Improve Mass Transfer (Agitation): In a liquid-phase reaction, poor agitation can lead to hydrogen starvation at the catalyst surface. This creates localized zones where the concentration of intermediates is high, promoting condensation. Ensure your reactor is equipped with efficient stirring to maintain a homogenous dispersion of the catalyst, reactants, and hydrogen.
-
Evaluate Catalyst Loading and Activity: A deactivated or insufficient amount of catalyst will slow down the hydrogenation steps, allowing more time for intermediates to react with each other. Ensure your catalyst is active and used in an appropriate concentration. Bimetallic catalysts, such as Pd-Ni systems, have been shown to offer higher activity and selectivity compared to monometallic catalysts.[11][12]
TROUBLE-002: Product is Dark Brown or Forms Tar-Like Substances
Q: My crude aniline is dark brown, and during workup, I'm observing tar formation. What's causing this discoloration?
A: Dark discoloration and tarring are typically due to the oxidation of aniline or its precursors.[6] The amino group makes the aromatic ring highly susceptible to oxidation, which can be initiated by air, acidic conditions, or oxidizing agents.[6]
Causality & Explanation: Aniline can be oxidized to form highly colored polymeric species, often referred to as "aniline black."[13] This process is often catalyzed by trace metal impurities or acidic conditions. Furthermore, impurities in the starting material or oxidation of intermediates can also contribute to the final product's color.
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen from your reaction system. Purge the reactor with an inert gas like nitrogen or argon before introducing hydrogen and maintain a positive pressure of inert gas throughout the reaction and workup.[6]
-
Use Purified Reagents: Ensure your nitrobenzene or other starting materials are pure and colorless. Impurities can sometimes catalyze oxidation reactions.
-
Control pH During Workup: Aniline oxidation can be accelerated under certain acidic conditions.[13] While acidic washes are useful for purification (see TROUBLE-004), minimize the exposure time and consider performing these steps at lower temperatures.
-
Activated Carbon Treatment (Decolorization): If discoloration has already occurred, it can often be remedied during purification. Treating a solution of your crude product with activated carbon can effectively adsorb the high-molecular-weight colored impurities.[6][14]
dot graph "Troubleshooting_Discoloration" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
// Node Definitions Start [label="Crude Aniline is Dark Brown/Black", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Atmosphere [label="Was reaction run under\ninert atmosphere?", shape=diamond, fillcolor="#F1F3F4"]; Check_Reagents [label="Are starting materials\npure and colorless?", shape=diamond, fillcolor="#F1F3F4"]; Check_Workup [label="Was product exposed to\nstrong acid for long periods?", shape=diamond, fillcolor="#F1F3F4"]; Purification [label="Implement Purification Step", shape=ellipse, fillcolor="#FBBC05"];
// Solution Nodes Solution_Inert [label="ACTION: Purge reactor with N₂/Ar.\nMaintain inert atmosphere during\nreaction and workup.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Reagents [label="ACTION: Purify starting materials\nbefore synthesis.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Workup [label="ACTION: Minimize time of acid washes.\nPerform workup at reduced temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Purify [label="ACTION: Treat crude product\nwith Activated Carbon.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_Atmosphere; Check_Atmosphere -> Check_Reagents [label="Yes"]; Check_Atmosphere -> Solution_Inert [label="No"]; Check_Reagents -> Check_Workup [label="Yes"]; Check_Reagents -> Solution_Reagents [label="No"]; Check_Workup -> Purification [label="Yes"]; Check_Workup -> Solution_Workup [label="No"]; Purification -> Solution_Purify; } Caption: Troubleshooting workflow for product discoloration.
TROUBLE-003: High Levels of Diphenylamine (DPA) in Phenol Ammonolysis
Q: I'm synthesizing aniline from phenol and ammonia, but my product is heavily contaminated with diphenylamine. How can I improve the selectivity towards aniline?
A: High DPA content is a direct consequence of the reaction equilibrium and stoichiometry. To favor aniline, you must push the equilibrium away from the DPA-forming reaction.
Causality & Explanation: DPA is formed when the desired product, aniline, acts as a nucleophile and attacks another molecule of phenol. This is a consecutive reaction that competes with the primary synthesis of aniline. The relative rates of these reactions are strongly influenced by the concentration of the reactants.
Troubleshooting Steps:
-
Increase the Ammonia-to-Phenol Molar Ratio: This is the most critical parameter. Using a large excess of ammonia shifts the equilibrium towards the formation of aniline and minimizes the chance for an aniline molecule to react with phenol. Ratios of 10:1 or higher (ammonia:phenol) can yield aniline as substantially the only product.[5] Conversely, lower ratios favor DPA formation.[6]
-
Optimize Catalyst and Temperature: Certain solid acid catalysts (e.g., zeolites, silica-alumina) can be optimized for aniline selectivity.[5][15] Operate within the catalyst's recommended temperature window (e.g., ~370-425°C) to ensure high phenol conversion while managing DPA formation.[6][15]
TROUBLE-004: Incomplete Removal of Unreacted Starting Material
Q: After my reaction, I'm having trouble separating the aniline product from unreacted nitrobenzene (or phenol). What is an effective purification strategy?
A: This separation is best handled during the workup by leveraging the basicity of the aniline amino group.
Causality & Explanation: Aniline is a weak base (pKa of anilinium ion is ~4.6), whereas nitrobenzene is neutral and phenol is weakly acidic. This difference in chemical properties allows for a straightforward separation using liquid-liquid extraction.
Troubleshooting Steps:
-
Perform an Acidic Wash: Dissolve your crude product mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash this organic solution with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).[6]
-
Mechanism of Separation: The aniline will be protonated by the acid to form anilinium chloride (C₆H₅NH₃⁺Cl⁻), which is water-soluble and will move into the aqueous phase. The neutral nitrobenzene or weakly acidic phenol will remain in the organic layer.
-
Isolate the Product: Separate the two layers using a separatory funnel. The aniline can then be recovered from the aqueous layer by basifying the solution (e.g., with NaOH) to deprotonate the anilinium chloride, causing the free aniline to precipitate or form a separate layer that can be extracted back into an organic solvent.
Part 3: Data Summaries and Quantitative Insights
Optimizing a reaction requires understanding the quantitative impact of different parameters. The following tables summarize data from various studies to guide your experimental design.
Table 1: Catalyst Performance in Nitrobenzene Hydrogenation
| Catalyst | Substrate | Temp (°C) | Time for 100% Conversion | Selectivity to Aniline (%) | Source(s) |
| Pd-Ni/γ-Al₂O₃ | Nitrobenzene | 40 | 25 min | >99 | [12] |
| Commercial Pd/C | Nitrobenzene | 40 | 90 min | >99 | [12] |
| Raney Nickel | Nitrobenzene | - | - | - | [11] |
| 1.0%Pd/DUT-67 | Nitrobenzene | 60 | - | >99 | [9] |
| 5 wt.% Ni/MgO | Nitrobenzene | 225 | - | 100 | [10] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. This data is illustrative of typical performance.[11]
Table 2: Effect of Temperature on Byproduct Formation (Nitrobenzene Hydrogenation over Pd/Al₂O₃)
| Temperature (°C) | Nitrobenzene Conversion (%) | Aniline Selectivity (%) | Major Byproducts | Source(s) |
| 60 | >99.9 | ~99.5 | Cyclohexylamine (CHA), Dicyclohexylamine (DICHA) | [3] |
| 100 | >99.9 | ~98.5 | CHA, DICHA | [3] |
| 150 | >99.9 | ~96.0 | CHA, DICHA | [3] |
| 200 | >99.9 | ~92.5 | CHA, DICHA | [3] |
Insight: Increasing temperature significantly decreases aniline selectivity due to over-hydrogenation of the aromatic ring.[3]
Table 3: Effect of NH₃:Phenol Ratio on Product Selectivity in Ammonolysis
| Molar Ratio (NH₃:Phenol) | Phenol Conversion (%) | Selectivity to Aniline (wt. %) | Selectivity to DPA (wt. %) | Source(s) |
| 3:1 | >99 | ~90 | ~10 | [6] |
| >7:1 | High | Increasing | Decreasing | [5] |
| 10:1 | High | Substantially 100% | Minimal | [5] |
Insight: A high molar excess of ammonia is crucial for maximizing aniline selectivity and minimizing diphenylamine formation.[5][6]
Part 4: Key Experimental Protocols
Here are detailed, step-by-step methodologies for common purification and troubleshooting procedures.
Protocol 1: Purification of Aniline by Steam Distillation
Objective: To separate aniline from non-volatile impurities (e.g., polymeric oxidation products, salts) or high-boiling byproducts.[16][17]
Principle: Steam distillation allows for the distillation of water-immiscible compounds at temperatures below their decomposition point. The total vapor pressure of the mixture is the sum of the partial pressures of water and aniline, allowing the mixture to boil at a temperature lower than the boiling point of either component.
Materials:
-
Crude aniline
-
Distillation flask (round-bottom)
-
Steam generator (or a flask to boil water)
-
Condenser
-
Receiving flask
-
Separatory funnel
-
Sodium chloride (NaCl)
-
Anhydrous drying agent (e.g., KOH pellets, anhydrous sodium sulfate)
-
Heating mantle and stirrer
Procedure:
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the crude aniline (e.g., 100 mL) into the distillation flask.[17] Ensure all joints are secure.
-
Steam Introduction: Begin heating the steam generator. Pass a steady stream of steam into the distillation flask containing the aniline.[17] The steam provides both heat and the water vapor necessary for co-distillation.
-
Distillation: Heat the distillation flask gently to prevent excessive condensation of steam. A cloudy, heterogeneous mixture of aniline and water will begin to distill over. Continue distillation until the distillate runs clear, indicating that all the aniline has been carried over.
-
Product Collection: Collect the distillate in the receiving flask. The mixture will consist of two layers, as aniline is only slightly soluble in water.
-
Salting Out: Transfer the distillate to a separatory funnel. Add sodium chloride to the funnel to saturate the aqueous layer. This decreases the solubility of aniline in the water, promoting better separation.
-
Separation: Allow the layers to fully separate. Drain the lower, denser layer of aniline into a clean, dry flask.
-
Drying: Add a suitable drying agent, such as potassium hydroxide (KOH) pellets, to the collected aniline to remove residual water. Allow it to stand for several hours, or until the liquid is clear.
-
Final Distillation (Optional): For very high purity, decant the dried aniline into a new distillation apparatus and perform a final simple or vacuum distillation to remove the drying agent and any remaining trace impurities.
Protocol 2: Decolorization of Crude Aniline with Activated Carbon
Objective: To remove colored impurities, such as oxidation polymers, from crude aniline.[14]
Materials:
-
Crude, discolored aniline
-
Suitable solvent (e.g., ethanol, water if forming a salt)
-
Activated carbon (powdered)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Büchner funnel, filter paper, or Celite pad)
Procedure:
-
Dissolution: Dissolve the crude aniline (e.g., 10 g) in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.[14] Water can be used if you first form a soluble salt like acetanilide.[14]
-
Addition of Activated Carbon: Add a small amount of activated carbon to the hot solution. A typical starting amount is 1-2% of the solute's weight. Caution: Add the carbon carefully to the hot solution to avoid violent boiling over.
-
Heating: Gently heat the mixture for 5-10 minutes with occasional swirling.[14] This allows the carbon to adsorb the colored impurities. Avoid prolonged boiling, which could lead to solvent evaporation and premature crystallization.
-
Hot Gravity Filtration: The most critical step is to filter the hot solution to remove the activated carbon. This must be done quickly to prevent the desired product from crystallizing in the funnel.
-
Set up a gravity filtration apparatus with fluted filter paper.
-
Pre-heat the funnel by pouring hot solvent through it.
-
Pour the hot aniline solution through the filter paper into a clean receiving flask.
-
-
Crystallization and Isolation: Allow the hot, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.[14] Collect the crystals by vacuum filtration.
References
-
Agilent Technologies, Inc. (2011). Aniline purity. Application Note. [Link]
-
Allen. Aniline is separated from a liquid mixture containing non-volatile impurity by. [Link]
-
CUTM Courseware. STEAM DISTILLATION. [Link]
-
Morisse, C. G. A., et al. (2022). Mechanistic Insight Into the Application of Alumina-Supported Pd Catalysts for the Hydrogenation of Nitrobenzene to Aniline. ResearchGate. [Link]
-
Scribd. Aniline Production via Ammonolysis Process. [Link]
-
ResearchGate. (2017). How to distill aniline before using it for polymerization?. [Link]
-
DWSIM. Production of aniline by hydrogenation of nitrobenzene. [Link]
-
Zhang, Y., et al. (2021). Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions. ACS Omega. [Link]
-
Morisse, C. G. A., et al. (2022). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research. [Link]
-
Royal Society of Chemistry. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
-
PubMed Central. (2021). Quantification of aniline and N-methylaniline in indigo. [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]
-
IWA Publishing. (2015). Removal of aniline from aqueous solutions by activated carbon coated by chitosan. [Link]
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ResearchGate. Influence of preparation method and palladium content on Pd/C catalysts activity in the liquid phase hydrogenation of nitrobenzene to aniline. [Link]
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IWA Publishing. (2015). Removal of aniline from aqueous solutions by activated carbon coated by chitosan. [Link]
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Scribd. Production of Aniline From Ammonolysis of Phenol. [Link]
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Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]
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DWSIM. Production of aniline by hydrogenation of nitrobenzene. [Link]
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Scribd. Steam Distillation of Aniline Purification. [Link]
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ResearchGate. Effective removal of anilines using porous activated carbon based on ureaformaldehyde resin. [Link]
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Semantic Scholar. Effective removal of anilines using porous activated carbon based on ureaformaldehyde resin. [Link]
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ResearchGate. Adsorptive removal of aniline by granular activated carbon from binary solutions with catechol and resorcinol. [Link]
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Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. [Link]
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ResearchGate. (2022). Simulation and conceptual design of an aniline production process from catalytic hydrogenation of nitrobenzene in ChemCAD. [Link]
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Studylib. Recrystallization Preparation/Recrystallization of Acetanilide. [Link]
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University of Glasgow. The Liquid Phase Hydrogenation of Nitrobenzene over Supported Copper Catalysts. [Link]
- Google Patents.
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Technical Support Center: Purification of Substituted Anilines
Welcome to the Technical Support Center for troubleshooting the purification of substituted anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity anilines from reaction mixtures. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during the purification of substituted anilines in a direct question-and-answer format.
Q1: My crude substituted aniline is a dark, oily, or tar-like substance. What are the likely impurities, and what is the best initial purification strategy?
A1: Dark coloration in crude aniline products almost always points to the presence of oxidation and polymerization byproducts.[1][2] Anilines are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities that can be challenging to remove. The initial strategy should focus on removing these non-volatile, often tarry materials, as well as any unreacted starting materials or inorganic salts.
Initial Purification Strategy Decision Tree:
Caption: Decision tree for selecting an initial purification method.
Expert Insight: The basicity of the aniline nitrogen is your greatest tool. An acid-base extraction is a powerful first step to separate your product from non-basic organic impurities and baseline material.
Q2: I've performed my reaction, and TLC analysis shows a significant amount of unreacted starting aniline. How can I efficiently remove it?
A2: Unreacted starting material is a common process-related impurity.[3] The most effective method for removing unreacted aniline is through an acidic wash during a liquid-liquid extraction.[4][5]
Causality: The basic amino group of the aniline will be protonated by a dilute acid (e.g., 1M HCl), forming a water-soluble ammonium salt.[5][6] This salt will partition into the aqueous phase, while your potentially less basic substituted aniline or other neutral organic compounds remain in the organic layer.[4]
Protocol 1: Acid-Base Extraction for Removal of Unreacted Aniline
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat this wash 2-3 times.
-
Phase Separation: Combine the aqueous layers. The unreacted aniline is now in this aqueous phase as its hydrochloride salt.
-
Neutralization (Optional): If you need to recover the starting aniline, you can neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the free aniline.
-
Product Isolation: The organic layer, now free of the more basic starting material, can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
Q3: My substituted aniline is a solid, but it "oils out" during recrystallization. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solid melts in the hot recrystallization solvent before it dissolves. This happens when the boiling point of the solvent is higher than the melting point of your compound.[4] The molten compound is often immiscible with the solvent, leading to the formation of oils instead of a clear solution.
Troubleshooting Steps:
-
Lower Boiling Point Solvent: Choose a solvent with a boiling point below the melting point of your substituted aniline.
-
Solvent Mixture: Use a binary solvent system. Dissolve the compound in a small amount of a good solvent (in which it is highly soluble) at an elevated temperature, and then add a poorer solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
Reduce Saturation: If the compound oils out upon cooling, you may have too concentrated a solution. Reheat the mixture and add more solvent to decrease the saturation.[4]
Q4: Standard silica gel chromatography is failing to remove colored impurities from my aniline. What are my alternative options?
A4: Highly colored impurities in anilines are often due to oxidation or polymerization products that can streak or co-elute with the product on silica gel.[2]
Alternative Purification Strategies:
| Method | Principle of Separation | Best For |
| Activated Carbon Treatment | Adsorption of large, flat, aromatic, colored molecules. | Removing persistent yellow, red, or brown tints from solutions.[2] |
| Vacuum Distillation | Separation based on differences in boiling points. | Separating a volatile aniline from non-volatile polymeric materials and salts.[1][2] |
| Reversed-Phase Chromatography | Partitioning based on polarity, with a non-polar stationary phase. | Polar, colored impurities that are not well-retained on normal-phase silica.[2] |
Protocol 2: Activated Carbon Treatment
-
Dissolution: Dissolve the impure aniline in a suitable organic solvent (e.g., dichloromethane or ethanol).[1]
-
Carbon Addition: Add a small amount of activated carbon (typically 1-2% by weight of your compound).[1]
-
Stirring: Stir the mixture at room temperature for 15-30 minutes.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the activated carbon. The filtrate should be significantly less colored.
-
Solvent Removal: Remove the solvent under reduced pressure.
Caution: Using too much activated carbon can lead to a loss of your desired product due to non-specific adsorption.
In-Depth Purification Protocols
Protocol 3: Flash Column Chromatography for Substituted Anilines
Flash chromatography is a cornerstone of purification in organic synthesis. For anilines, special considerations are needed to mitigate their interaction with the acidic silica gel.
Workflow for Flash Column Chromatography:
Caption: General workflow for flash column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for many substituted anilines is a mixture of hexanes and ethyl acetate.[1] The ideal system will give your product an Rf value of approximately 0.2-0.4.[7] For basic anilines that may streak on silica, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[8]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent and pour it into the column.[1][9] Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand to protect the silica bed.
-
Sample Loading: For optimal separation, use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.
-
Elution and Fraction Collection: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.[1] Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[1]
Protocol 4: Recrystallization of a Solid Substituted Aniline
Recrystallization is a highly effective technique for purifying solid compounds, provided a suitable solvent can be found.[10]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent will dissolve the substituted aniline sparingly at room temperature but completely at its boiling point.[10] Test small amounts of your crude product in various solvents (e.g., ethanol, water, or mixtures) to find the best one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or polymeric material), perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[11]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[10] Allow the crystals to air dry or place them in a vacuum oven.
Characterization of Purity
After purification, it is crucial to assess the purity of your substituted aniline.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good initial indicator of purity.[12][13]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. Both normal-phase and reversed-phase methods can be employed.[3][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any remaining impurities.[15][16][17] The absence of unexpected signals suggests high purity.
Storage of Purified Anilines
Freshly purified anilines are often colorless or pale yellow oils or solids.[2] However, they are prone to oxidation and will darken over time upon exposure to air and light.[2]
Best Practices for Storage:
-
Inert Atmosphere: Store under an inert atmosphere like nitrogen or argon.[2]
-
Light Protection: Use amber vials or wrap the container in aluminum foil.[2]
-
Low Temperature: Refrigeration can slow the rate of degradation.[2]
By understanding the nature of potential impurities and applying these targeted purification strategies, you can consistently obtain high-purity substituted anilines for your research and development needs.
References
- Veeprho. (n.d.). Aniline Impurities and Related Compound.
- BenchChem. (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-(Allyloxy)aniline.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
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Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
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ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
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Exp 6 - Extraction. (n.d.). Retrieved from [Link]
- BenchChem. (2025). improving the purity of N-(9H-Fluoren-9-ylidene)aniline through flash chromatography.
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Moghe, A. S., & Moghe, S. S. (2002). Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides. Journal of lipid research, 43(2), 332–336. Retrieved from [Link]
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Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]
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ResearchGate. (2018). Thin-layer chromatography as a method for separating aniline oligomers. Retrieved from [Link]
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Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]
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Scribd. (n.d.). Nitroanilne TLC. Retrieved from [Link]
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ResearchGate. (2009). NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. Retrieved from [Link]
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Kříž, J., Starovoytova, L., Trchová, M., Konyushenko, E. N., & Stejskal, J. (2009). NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. The journal of physical chemistry. B, 113(19), 6666–6673. Retrieved from [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
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Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Technical Support Center: Stabilizing Aniline Derivatives During Chemical Synthesis
Welcome to the Technical Support Center for the synthesis and handling of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the inherent instability of these crucial chemical building blocks. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with aniline derivatives, ensuring the integrity and success of your synthetic endeavors.
Understanding the Instability of Aniline Derivatives
Aniline and its derivatives are foundational reagents in a vast array of chemical syntheses, from pharmaceuticals to advanced materials. However, their utility is often shadowed by their propensity for degradation, primarily through oxidation. The electron-rich nature of the amino group makes the aromatic ring highly susceptible to oxidation, leading to a cascade of unwanted side reactions and the formation of colored impurities. This guide will equip you with the knowledge and techniques to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my aniline derivative turning dark brown/black upon storage or during a reaction?
This discoloration is a classic indicator of oxidation. The amino group in anilines makes the aromatic ring electron-rich and thus, highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, heat, and the presence of metal ions. The colored byproducts are often complex polymeric materials or quinone-like structures.[1]
Q2: What are the primary byproducts of aniline oxidation?
The oxidation of aniline can lead to a variety of byproducts, significantly complicating purification and reducing the yield of your desired product. Common byproducts include:
-
Nitrobenzene and its derivatives: Formed under strong oxidizing conditions.[1]
-
Azoxybenzenes, azobenzenes, and hydrazobenzenes: Result from the coupling of partially oxidized aniline molecules.[1]
-
Benzoquinones: Highly colored compounds that are common products of aniline oxidation.
-
Polyanilines: Polymeric materials that often present as intractable tars.
Spectroscopic methods like FT-IR can be employed to identify these intermediate species formed during oxidation and degradation.[2][3]
Q3: How can I effectively remove these colored impurities from my product?
Several purification techniques can be employed:
-
Distillation under reduced pressure: This is a highly effective method for purifying liquid aniline derivatives from non-volatile polymeric impurities.[4]
-
Recrystallization with activated carbon: For solid derivatives, recrystallization from a suitable solvent with the addition of activated charcoal can effectively adsorb colored impurities.
-
Acidic wash: Unreacted aniline and some basic byproducts can be removed by washing the reaction mixture with a dilute acid solution (e.g., 1M HCl). The aniline will form a water-soluble salt and move to the aqueous phase.[5]
-
Chromatography: Column chromatography is a powerful tool for separating the desired product from closely related impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and handling of aniline derivatives and provides actionable solutions.
Issue 1: My reaction is plagued by the formation of multiple, inseparable byproducts.
-
Probable Cause: The high reactivity of the unprotected aniline is likely leading to undesired side reactions, such as polysubstitution or oxidation.
-
Solution: Employ a Protecting Group Strategy. The most common and effective way to temper the reactivity of the amino group is by introducing a protecting group. Acetylation is a widely used and robust method.[6]
This protocol details the protection of aniline as acetanilide to moderate its reactivity.
-
Dissolution: In a round-bottom flask, dissolve your aniline derivative in glacial acetic acid.
-
Acylation: Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic.
-
Precipitation: Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Isolation and Purification: Collect the solid by vacuum filtration and purify by recrystallization from a suitable solvent like ethanol/water.[7]
Caption: Workflow for the acetylation of an aniline derivative.
Issue 2: My aniline derivative degrades even when stored in a sealed container.
-
Probable Cause: Air trapped in the headspace of the container is sufficient to cause oxidation over time. Light can also catalyze this degradation.
-
Solution: Implement an Inert Atmosphere and Proper Storage. For long-term stability, aniline derivatives should be stored under an inert atmosphere (e.g., nitrogen or argon) in amber-colored vials to protect from light.
A Schlenk line is a standard piece of equipment for manipulating air-sensitive compounds.[8][9]
-
Preparation: Ensure all glassware is oven-dried to remove any adsorbed moisture. Assemble the apparatus and connect it to the Schlenk line.
-
Purging: Evacuate the air from the flask using the vacuum manifold of the Schlenk line and then backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Transfer: Use gas-tight syringes or cannulas to transfer degassed solvents and reagents into the reaction flask while maintaining a positive pressure of inert gas.
-
Reaction and Work-up: Conduct the reaction under a continuous flow of inert gas. For work-up, it is advisable to perform extractions and filtrations as quickly as possible to minimize air exposure.
Caption: Simplified diagram of a Schlenk line setup for inert atmosphere reactions.
Issue 3: The choice of protecting group seems to be incompatible with my reaction conditions.
-
Probable Cause: Different protecting groups exhibit varying stability to acidic, basic, and redox conditions.
-
Solution: Select an Appropriate Protecting Group. The choice of protecting group is critical and should be guided by the specific reaction conditions of your synthetic route. An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others.[10]
| Protecting Group | Abbreviation | Stable to | Labile to |
| tert-Butoxycarbonyl | Boc | Base, H₂/Pd | Strong Acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz (or Z) | Mild Acid/Base | H₂/Pd, Strong Acid |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid, H₂/Pd | Base (e.g., Piperidine) |
| Acetyl | Ac | H₂/Pd, Mild Acid/Base | Strong Acid/Base (hydrolysis) |
| Tosyl | Ts | Acid, Oxidants | Strong Reducing Agents |
This table provides a general overview of the stability of common amino protecting groups.[11][12][13][14][15]
Advanced Topics in Aniline Derivative Stabilization
The Role of pH in Aniline Oxidation
The rate of aniline oxidation is highly dependent on the pH of the medium. The reaction rate often increases with pH, reaching a maximum near the pKa of the specific aniline derivative, before decreasing again.[16] Therefore, buffering your reaction mixture to a pH where the aniline derivative is most stable can be a crucial step in preventing degradation. For instance, in the oxidation of aniline by potassium permanganate, the reaction rate is significantly influenced by pH.[16] Similarly, in the photo-Fenton oxidation of aniline, the optimal pH range is acidic, typically between 3 and 4.[17]
Antioxidants as Stabilizers
In some cases, the addition of a sacrificial antioxidant can protect the aniline derivative from degradation. These compounds are more readily oxidized than the aniline, thereby scavenging any oxidizing species present in the reaction mixture. While not always applicable in a synthetic context due to potential interference with the desired reaction, it is a valuable strategy for storage and in certain reaction systems. For example, N-acetylcysteine (NAC) has been shown to block aniline-induced oxidative stress in biological systems.[18]
Conclusion
The successful synthesis and application of aniline derivatives hinge on the effective management of their inherent instability. By understanding the mechanisms of degradation, implementing appropriate protective strategies, and utilizing meticulous experimental techniques, researchers can significantly improve the outcomes of their synthetic endeavors. This guide provides a foundational framework for troubleshooting and optimizing your work with these versatile yet challenging compounds.
References
- Canonica, S., Hellrung, B., & Wirz, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 104(6), 1226-1232.
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
- Turhan, K., & Uzman, S. (2008). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry, 20(2), 1295-1302.
- Remedial Technologies for Aniline and Aniline Derivatives Elimination
- Fan, Z. Y., Huang, J. L., Wang, P., Su, L. Q., Zheng, Y. J., & Li, Y. J. (2004). [Kinetics and mechanism of aniline oxidation with chlorine dioxide in water]. Huan jing ke xue= Huanjing kexue, 25(1), 95–98.
- An Illustrated Guide to Schlenk Line Techniques. (2023).
- Protection of Aniline Deriv
- Evaluation of antioxidant activity of aniline and polyaniline. (2008).
- Synthesis of aniline derivatives. (n.d.).
- Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degrad
- Effect of the initial pH value on the degradation of Aniline by photo-Fenton process. (2015).
- Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal.
- Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hep
- Setting up a Schlenk line. (n.d.). University of York.
- Wang, H., Sun, B., & Guan, X. H. (2016). [Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. Huan jing ke xue= Huanjing kexue, 37(2), 588–594.
- Vacuum Distill
- Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. (2011).
- Protecting Groups for Amines: Carbam
- Oxidation of aniline using different reaction pathways. (2008).
- How do I remove aniline from the reaction mixture?. (2014).
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. (2015). RSC Publishing.
- (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... (n.d.).
- The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Compar
- How to Use a Schlenk Line. (2014). YouTube.
- Effect of ionization potential (IP) of the anilines on their experimental radical scavenging activity. (2019).
- Industrial Process Design for the Production of Aniline by Direct Amination. (2012).
- Aniline purification process. (2021).
- Aniline production block flow diagram. (2019).
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews.
- Preparation of Acetanilide: Step-by-Step Lab Guide. (n.d.). Vedantu.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
- Amino Acid-Protecting Groups. (2009). SciSpace.
- Purification of Aniline. (n.d.). Chempedia - LookChem.
- How to Construct a Schlenk Vacuum Manifold. (n.d.). Glassware Gallery.
- Synthesis, characterization and density functional theory investigations of monoacyl aniline deriv
- Reactions of Aniline. (n.d.). Chemistry Steps.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). NIH.
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). VISTAS.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- The degradation products of aniline in the solutions with ozone and kinetic investigations. (2008).
- Purify and dry aniline?. (2014). Reddit.
- Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (2023). MDPI.
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Technical Support Center: High-Throughput Optimization of Amination Reactions
Welcome to the technical support center for high-throughput experimentation (HTE) in amination reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing C-N cross-coupling reactions at scale. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and design robust screening campaigns.
Section 1: Frequently Asked Questions (FAQs) - HTE Campaign Design
This section addresses common preliminary questions regarding the setup and design of a high-throughput amination screening workflow.
Q1: What are the essential components to vary in a primary screen for a Buchwald-Hartwig amination?
A well-designed initial screen should intelligently probe the key variables that govern the reaction's success.[1] Instead of a brute-force approach, focus on a diverse but representative set of conditions. A typical primary screen should include variations in:
-
Catalyst/Ligand: The choice of ligand is paramount as it influences stability, activity, and selectivity.[2] Screen a diverse set of biarylphosphine ligands (e.g., Buchwald or Hartwig types) and N-heterocyclic carbene (NHC) ligands.
-
Base: The base plays a critical role in both catalyst activation and the catalytic cycle.[3] Include a range of bases with varying strengths and solubilities, such as inorganic carbonates (K₂CO₃, Cs₂CO₃) and alkoxides (NaOtBu, LHMDS).
-
Solvent: The solvent affects reagent solubility and can influence the catalytic cycle.[3] Screen common amination solvents like toluene, dioxane, and THF. Apolar solvents are often preferred to prevent inhibition by salt byproducts.[1]
Q2: I don't have access to a fully automated liquid handling robot. Can I still perform HTE for my amination reaction?
Absolutely. While robotics enhances throughput, the principles of HTE can be applied effectively in any well-equipped lab. A cost-efficient manual approach can be implemented using multi-channel pipettes and 96-well aluminum reactor blocks for parallel heating and stirring.[4] This method still allows for the rapid generation of dozens of data points, which is a significant advantage over one-at-a-time reaction optimization.[4]
Q3: What analytical technique is best for rapid analysis of a 96-well plate?
The ideal analytical technique balances speed with data quality. For most HTE workflows, traditional methods like HPLC are too slow.[5]
-
Gas Chromatography (GC): Excellent for volatile compounds and provides reliable quantitative data with short run times, making it suitable for analyzing 96 data points with minimal time commitment.[4]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers a significant speed advantage over conventional HPLC, with analysis times dropping to under a minute per sample.[5]
-
Mass Spectrometry (MS) Techniques: For maximum throughput, direct-to-MS techniques are unparalleled. Desorption Electrospray Ionization (DESI-MS) can analyze a sample in seconds, enabling the screening of thousands of reactions per day by providing a complete view of reaction progress, including byproducts and intermediates.[5][6]
Section 2: Troubleshooting Guide - Reaction Component Issues
This section provides solutions to problems arising from specific components of the reaction mixture.
Catalyst & Ligand
Q1: My reaction is sluggish or fails completely. I'm using a common palladium source like Pd(OAc)₂. What's wrong?
The most common point of failure is inefficient generation of the active, monoligated LPd(0) catalyst.[1][2] Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable and require specific conditions for effective reduction to Pd(0).[1][7]
Expert Recommendation: Switch to a modern palladium precatalyst.
-
Buchwald Palladacycle Precatalysts (G3, G4): These are air- and moisture-stable complexes that rapidly and quantitatively generate the active LPd(0) catalyst under mild conditions with a wide range of phosphine ligands.[1] Their use often leads to more reproducible results and lower catalyst loadings.
-
PEPPSI™ Precatalysts: These are highly effective and stable sources for generating active catalysts with N-heterocyclic carbene (NHC) ligands.[1]
Q2: I'm attempting to couple a primary amine and observe significant formation of the diarylated tertiary amine. How can I improve selectivity for the desired secondary amine?
This is a classic selectivity challenge in N-arylation of primary amines.[8] The formation of the undesired tertiary aniline is a competing diarylation reaction.
Expert Recommendation: The solution lies in the judicious choice of a supporting ligand. The ligand's steric bulk is key to preventing the second arylation event.
-
Use Bulky Ligands: Ligands such as BrettPhos and JosiPhos SL-J009-1 are specifically designed to create a sterically hindered environment around the palladium center, which favors reductive elimination after the first C-N bond formation and discourages the binding and subsequent arylation of the secondary amine product.[1][8]
Base & Solvent
Q1: My reaction yield is highly dependent on the base I choose. Why is there such a strong effect?
The base is not merely a proton scavenger; it is intimately involved in the catalytic cycle. Its role is highly dependent on the solvent system.[3]
-
In Nonpolar Solvents (e.g., Toluene): The reaction medium cannot stabilize newly formed charges. Therefore, an anionic base (like NaOtBu) is required to deprotonate the neutral palladium-amine complex and facilitate the expulsion of the halide from the palladium center. Neutral organic bases like DBU are often ineffective in these systems.[3]
-
In Polar Solvents (e.g., DMF): The solvent can stabilize charged intermediates. However, in these cases, the base can form an overly stable complex with the palladium catalyst, creating a dormant "resting state" that slows down or halts catalysis.[3]
Expert Recommendation: Screen a combination of bases and solvents. For base-sensitive substrates where strong alkoxides are problematic, a combination of a soluble organic base (e.g., DBU) with an inorganic salt can be effective.[7]
Q2: When using an aryl iodide, my reaction stalls in a polar solvent. What is causing this inhibition?
This is likely due to inhibition by the iodide salt byproduct. In less polar solvents like toluene, the iodide salt formed during the reaction is poorly soluble and precipitates, having little effect on the catalyst. However, in more polar solvents, the dissolved iodide can coordinate to the palladium center, inhibiting the reaction.[1]
Expert Recommendation: For aryl iodide substrates, favor less polar solvents such as toluene or benzene to minimize catalyst inhibition from the iodide salt byproduct.[1]
Substrates & Reagents
Q1: My aryl chloride substrate is unreactive. How can I promote the coupling?
Aryl chlorides are notoriously challenging substrates for C-N cross-coupling because the C-Cl bond is strong, making the initial oxidative addition step difficult.[2][9]
Expert Recommendation: Success with aryl chlorides requires a highly active catalytic system.
-
Use Electron-Rich, Bulky Ligands: Ligands like those developed by Buchwald (e.g., XPhos, SPhos) are designed to promote the challenging oxidative addition of aryl chlorides.[2]
-
Employ a Potent Precatalyst: Ensure efficient generation of the active Pd(0) species by using a reliable precatalyst.[1]
-
Higher Temperatures: Often, higher reaction temperatures are required to overcome the activation barrier for C-Cl bond cleavage.
Q2: My starting materials or product seem to be degrading. What should I check?
Reagent purity and stability are critical. Impure reagents can introduce catalyst poisons.[1] Additionally, some functional groups are sensitive to the strongly basic and high-temperature conditions often used in these reactions.[9]
Expert Recommendation:
-
Assess Reagent Purity: Verify the purity of all starting materials, solvents, and bases. Solvents and amines should be dry and deoxygenated, as water and oxygen can deactivate the catalyst.
-
Consider Protecting Groups: If your substrate contains sensitive functional groups (e.g., phenols, base-sensitive esters), they may require protection.[9] For example, a phenol may couple with the aryl halide under amination conditions.
-
Lower Reaction Temperature: If possible, screen conditions at a lower temperature. Modern catalyst systems are often active at room temperature or slightly elevated temperatures.[1]
Section 3: Troubleshooting Guide - Reaction Outcome Issues
This section addresses common undesirable outcomes observed after running the HTE plate.
Q1: Across my entire plate, I see very low conversion to the desired product. What is the general troubleshooting workflow?
When facing widespread low conversion, a systematic approach is necessary. The issue is likely fundamental to the reaction setup or the chemical system itself.
Expert Recommendation: Follow a logical decision-making process to diagnose the root cause.
Q2: I'm observing a significant amount of a side product from hydrodehalogenation (replacement of the halide with hydrogen). What causes this?
Hydrodehalogenation is a common side reaction that competes with the desired C-N coupling. It is often the result of an unproductive β-hydride elimination pathway.[2]
Expert Recommendation:
-
Ligand Choice: Select ligands that discourage β-hydride elimination. For example, in Negishi couplings, ligands like CPhos are known to minimize this side reaction, and similar principles apply here.[1]
-
Base and Amine Stoichiometry: Ensure precise control over stoichiometry. An excess of a strong base or certain amine structures can promote this pathway.
-
Water Content: Rigorously exclude water from the reaction, as it can be a proton source for the dehalogenation.
Q3: My results are not reproducible between wells or between plates. What are the likely sources of error in an HTE setup?
Reproducibility issues in HTE often stem from operational inconsistencies rather than fundamental chemistry problems.
-
Inaccurate Reagent Dispensing: Small errors in the volume of stock solutions, especially for the catalyst and ligand, can lead to large variations in reaction outcomes.
-
Poor Temperature Control: Inconsistent heating across the reactor block can cause significant differences in reaction rates.
-
Atmospheric Contamination: Inadequate inert atmosphere control can lead to random catalyst deactivation in different wells.
-
Evaporation: Poor sealing of reaction vials can lead to solvent evaporation, changing the concentration of reagents over time.
Expert Recommendation: Calibrate all liquid handling equipment regularly. Use well-designed reactor blocks with good thermal uniformity. Ensure a robust method for maintaining an inert atmosphere, such as conducting all operations within a glovebox. Use screw-cap vials with PTFE septa to ensure a tight seal.[10]
Section 4: Protocols & Data Summaries
General Protocol for Manual 96-Well Plate Screening
This protocol is adapted from established methods for cost-efficient HTE and is designed for a standard laboratory setting.[4]
-
Preparation: Array 96 labeled 2-dram vials, each containing a magnetic stir bar, into a 96-well aluminum reactor block.
-
Solid Dispensing: If applicable, dispense solid reagents (e.g., aryl halide, base) into the vials.
-
Stock Solution Preparation: In a glovebox, prepare stock solutions of the amine, palladium precatalyst, and ligand in the chosen anhydrous, degassed solvent.
-
Liquid Dispensing: Using a multi-channel pipette, dispense the stock solutions into the appropriate vials according to your experimental design.
-
Sealing and Reaction: Securely cap all vials with septa-lined screw caps. Place the reactor block on a magnetic stirrer hotplate and run the reaction at the desired temperature for the specified time.
-
Workup: After cooling, quench the reactions in parallel. A filter plate can be used for rapid, parallel filtration.
-
Analysis: Dilute the samples and analyze by the chosen high-throughput method (e.g., GC-MS, DESI-MS).
Data Summary Tables
Table 1: Recommended Ligands for Different Amine Classes
| Amine Class | Key Challenge | Recommended Ligand(s) | Rationale |
| Primary Alkylamines | Diarylation | BrettPhos, specialized NHCs | Steric bulk prevents the second arylation event.[1][8] |
| Secondary Alkylamines | β-Hydride Elimination | Ligands promoting rapid reductive elimination | Minimizes the lifetime of intermediates prone to β-hydride elimination.[8] |
| Anilines (Aryl Amines) | Generally robust | JohnPhos, DavePhos | Effective for a broad range of standard aniline couplings.[2] |
| Weakly Nucleophilic Amines | Low Reactivity | Copper-based systems, specialized Pd-ligands | Often require more active catalyst systems or different metals (e.g., Cu) to facilitate coupling.[2] |
Table 2: Common Solvents and Bases for Buchwald-Hartwig Amination
| Solvent | Common Base(s) | Key Considerations |
| Toluene | NaOtBu, K₃PO₄ | Good general-purpose, nonpolar solvent.[3] |
| 1,4-Dioxane | NaOtBu, Cs₂CO₃ | Common but should be used with caution due to safety concerns.[11] |
| Tetrahydrofuran (THF) | LHMDS, K₂CO₃ | Lower boiling point, suitable for more reactive systems. |
| tert-Butanol | K₃PO₄, NaOtBu | Often used as a co-solvent. |
HTE Workflow Diagram
References
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Jacobsen, C. B., et al. (2020).
- Macfarlane, R. J. A., et al. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry Books.
- Schwartz, K. E., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Darrow, J. W., & Sanford, M. S. (2020). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Regalado, E. L., et al. (2021). Recent advances in analytical techniques for high throughput experimentation.
- DiRocco, D. A., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation.
- Reddit User Discussion. (2018).
- Cook, A., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination.
- Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.
- ACS GCI Pharmaceutical Roundtable. (2026).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
Sources
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- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in analytical techniques for high throughput experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Reducing Debromination in Cross-Coupling Reactions
Welcome to the technical support center dedicated to a common yet often troublesome side reaction in cross-coupling chemistry: debromination. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of this yield-reducing byproduct. Here, we will delve into the mechanistic underpinnings of debromination, provide robust troubleshooting strategies, and answer frequently asked questions with scientifically grounded explanations.
Understanding the Problem: The "Why" Behind Debromination
Debromination, also known as hydrodebromination, is a reductive process where a bromine atom on an aryl or vinyl substrate is replaced by a hydrogen atom.[1] This side reaction competes with the desired cross-coupling pathway, leading to a diminished yield of the target molecule and complicating purification efforts.[1] Understanding the factors that promote this undesired reaction is the first step toward its mitigation.
Several factors can contribute to debromination, including elevated reaction temperatures, the specific choice of base, the properties of the palladium catalyst and ligands, the solvent used, and the presence of any hydride sources.[1]
The Catalytic Cycle and Competing Pathways
In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[2] Debromination often occurs as a competing pathway. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can undergo reductive elimination with a hydride source instead of transmetalation with the coupling partner.
Troubleshooting Guide: A Systematic Approach to Minimizing Debromination
When faced with significant debromination, a systematic and logical approach to reaction optimization is crucial. The following sections provide a detailed guide to troubleshooting this common issue.
Issue 1: Significant Formation of Debrominated Byproduct
If you are observing a substantial amount of the debrominated byproduct, consider the following factors and optimization strategies.
1. Re-evaluate Your Catalyst and Ligand System
The choice of the palladium precursor and the accompanying ligand is paramount in controlling the selectivity of the reaction.
-
The "Why": The electronic and steric properties of the ligand directly influence the rates of the elementary steps in the catalytic cycle.[3] Bulky, electron-rich ligands can accelerate the desired reductive elimination of the cross-coupled product, thereby outcompeting the debromination pathway.[1][3]
-
Troubleshooting Steps:
-
Switch to Bulky, Electron-Rich Ligands: If you are using simple phosphine ligands like PPh₃, consider switching to more sterically demanding and electron-donating ligands. Buchwald-type biarylphosphine ligands are often excellent choices for suppressing debromination.[3]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can form very stable palladium complexes, which can be highly effective in promoting the desired coupling over debromination.[4]
-
Screen Precatalysts: Modern palladium precatalysts are designed for the efficient in situ generation of the active Pd(0) species.[3] Using a well-defined precatalyst can lead to more reproducible results and may reduce the propensity for side reactions compared to generating the active catalyst from Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.[3]
-
| Ligand Type | General Characteristics | Suitability for Suppressing Debromination |
| Simple Triarylphosphines (e.g., PPh₃) | Less bulky, moderately electron-donating | Often less effective; can be prone to debromination, especially at higher temperatures. |
| Bulky, Electron-Rich Phosphines (e.g., Buchwald-type) | Sterically demanding, strongly electron-donating | Highly effective; promotes rapid reductive elimination of the desired product. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust Pd complexes | Very effective; can stabilize the catalytic species and favor the cross-coupling pathway. |
2. Optimize Reaction Temperature and Time
Temperature is a critical parameter that can significantly impact the reaction outcome.
-
The "Why": Higher temperatures can increase the rate of all reactions, including the undesired debromination.[1][5][6][7][8][9] In some cases, the activation energy for debromination may be lower than that of the desired coupling, making it more favorable at elevated temperatures. Prolonged reaction times can also lead to catalyst degradation and an increase in side products.[5]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start by running the reaction at a lower temperature. Even a 10-20 °C decrease can have a significant impact on selectivity.[10]
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times.
-
Consider Microwave Irradiation: For some reactions, using a microwave reactor can allow for rapid heating to the desired temperature, potentially minimizing the time the reaction mixture is exposed to high temperatures and reducing the formation of byproducts.[11]
-
3. Scrutinize the Base and Solvent
The choice of base and solvent can create an environment that either favors or suppresses debromination.
-
The "Why": The base is required to activate the nucleophilic coupling partner in many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] However, some bases can also promote side reactions. The solvent can influence the solubility of reagents and the stability of the catalytic species.[11] Protic solvents or impurities can act as hydride sources, leading to reductive debromination.[1][10]
-
Troubleshooting Steps:
-
Screen Different Bases: If you are using a strong base, consider switching to a milder one. For example, in a Suzuki coupling, you could try K₂CO₃ instead of K₃PO₄, or even NaHCO₃ if your substrate is particularly sensitive.[12]
-
Use Anhydrous Solvents and Reagents: Ensure that your solvents and reagents are rigorously dried and free from water and other protic impurities.[10]
-
Solvent Choice: Aprotic solvents are generally preferred. Toluene is often a better choice than more coordinating solvents like dioxane or DMF, where increased debromination has been observed.[11]
-
4. Purity of Starting Materials
Impurities in your starting materials can have a significant impact on the reaction.
-
The "Why": Impurities can act as catalyst poisons or as sources of hydrides that lead to debromination.
-
Troubleshooting Steps:
Experimental Protocol: A Self-Validating System for Optimization
When troubleshooting, it is essential to change only one variable at a time to accurately assess its impact. The following is a general protocol for a systematic optimization screen.
Objective: To identify reaction conditions that minimize debromination in a Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide
-
Boronic acid or ester
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Setup: In an inert atmosphere, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv) to a series of reaction vials.
-
Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the different palladium precatalysts and/or ligands you wish to screen. Add the appropriate amount of the catalyst/ligand solution to each reaction vial.
-
Solvent Addition: Add the anhydrous solvent to each vial.
-
Reaction: Seal the vials and place them in a pre-heated reaction block at the desired temperature.
-
Monitoring: At set time points (e.g., 1h, 4h, 12h), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the ratio of desired product to the debrominated byproduct.
-
Analysis: Based on the results, identify the conditions that provide the highest selectivity for the desired product.
dot graph TD { A[Start: High Debromination Observed] --> B{Systematic Troubleshooting}; B --> C[Step 1: Catalyst/Ligand Optimization]; C --> D{Evaluate Ligand}; D --> E[Bulky, Electron-Rich Ligands]; D --> F[NHC Ligands]; B --> G[Step 2: Temperature & Time]; G --> H{Modify Conditions}; H --> I[Lower Temperature]; H --> J[Shorter Reaction Time]; B --> K[Step 3: Base & Solvent]; K --> L{Screen Alternatives}; L --> M[Milder Base]; L --> N[Anhydrous Aprotic Solvent]; B --> O[Step 4: Reagent Purity]; O --> P{Purify & Degas}; E --> Q[Analyze Results]; F --> Q; I --> Q; J --> Q; M --> Q; N --> Q; P --> Q; Q --> R{Debromination Reduced?}; R -- Yes --> S[End: Optimized Conditions]; R -- No --> B; } Troubleshooting workflow for debromination.
Frequently Asked Questions (FAQs)
Q1: I'm still seeing debromination even after switching to a bulky ligand. What should I try next?
If changing the ligand alone is not sufficient, it's time to look at the interplay of different reaction parameters. The next logical step would be to lower the reaction temperature.[10] Often, a combination of a bulky ligand and milder temperature is required to achieve high selectivity. Also, re-examine your base and solvent choice, as these can have a synergistic effect with the catalyst system.
Q2: Can the nature of the aryl bromide itself influence the extent of debromination?
Absolutely. Electron-deficient aryl bromides are generally more susceptible to debromination. The increased electrophilicity of the carbon-bromine bond can facilitate side reactions. For particularly challenging substrates, you may need to screen a wider range of catalysts and ligands to find a system that is sufficiently active to promote the desired coupling at a low enough temperature to suppress debromination.
Q3: Is it possible that my boronic acid is the source of the problem?
While the aryl bromide is the direct participant in debromination, the stability of the boronic acid can play an indirect role. Boronic acids can undergo protodeboronation, especially under harsh basic conditions or at elevated temperatures.[13][14] This decomposition pathway can affect the overall reaction kinetics and potentially lead to a higher proportion of side reactions. Using more stable boronic esters, such as pinacol esters, can sometimes mitigate this issue.[14]
Q4: I am performing a Buchwald-Hartwig amination and observing significant debromination. Do the same principles apply?
Yes, the fundamental principles for minimizing debromination are broadly applicable across different types of palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination. The choice of a bulky, electron-rich ligand is crucial for promoting the C-N bond-forming reductive elimination over the C-H bond-forming pathway that leads to debromination. Similarly, optimizing the base, solvent, and temperature will be key to achieving a successful outcome.
Q5: Could the stir rate of my reaction be a factor?
For biphasic reactions, the stir rate can be an often-overlooked but important parameter.[12] Inadequate mixing can lead to localized high concentrations of reagents and poor mass transfer, which can affect the overall reaction rate and selectivity. Ensuring efficient stirring is good practice for all cross-coupling reactions.
Conclusion
Reducing debromination in cross-coupling reactions is a multifactorial challenge that requires a systematic and informed approach to optimization. By understanding the underlying mechanistic principles and carefully considering the interplay between the catalyst, ligand, base, solvent, and temperature, researchers can significantly improve the efficiency and selectivity of their synthetic transformations. This guide provides a framework for troubleshooting this common side reaction, empowering scientists to develop more robust and reliable cross-coupling protocols.
References
-
Wikipedia. (2023, December 29). Cross-coupling reaction. Retrieved from [Link]
- de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. In Topics in Organometallic Chemistry (Vol. 14, pp. 23-48). Springer, Berlin, Heidelberg.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Pola, M., & Stehlik, S. (2009). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A.
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). [Video]. YouTube. Retrieved from [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Fairlamb, I. J. S. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(21), 5676-5685.
- Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of organic chemistry, 82(21), 11059–11075.
-
Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]
- Colacino, E., & Martina, F. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
- Zhang, R., et al. (2024). Silver Surface-Assisted Dehydrobrominative Cross-Coupling between Identical Aryl Bromides. Journal of the American Chemical Society.
- Britton, J., & Raston, C. L. (2017). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 21(9), 1339-1351.
- Mondal, B., & Midya, A. (2014). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform, 45(32).
-
savvy-chemist. (2016, February 25). Reaction Kinetics (6) How Temperature affects Reaction Rate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 26). 8.5: The Effect of Temperature on Reaction Rates. Retrieved from [Link]
- Yamada, Y. M. A., & Uozumi, Y. (2012). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Ligand-Enabled Cross-Coupling of C(sp3)-H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis.
-
Asynt. (2023, March 15). How Does Temperature Affect The Rate Of A Reaction?. Retrieved from [Link]
- Li, Y., et al. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. The Journal of Organic Chemistry, 71(2), 653-659.
-
ResearchGate. (n.d.). Impact of Temperature on Reaction Rate in Catalytic Reactions. Retrieved from [Link]
- Gallou, F., & Lipshutz, B. H. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 6(10), 5807–5811.
- Csihony, S., & Kégl, T. (2016). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 6(24), 8345-8353.
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Bioactivity of Aniline Derivatives
Aniline, a fundamental aromatic amine, serves as a versatile scaffold in medicinal chemistry, giving rise to a vast array of derivatives with significant therapeutic potential. The inherent modifiability of the aniline ring allows for the fine-tuning of steric and electronic properties, leading to compounds with diverse and potent biological activities. This guide provides a comparative analysis of the bioactivity of various aniline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into structure-activity relationships, present key experimental data for objective comparison, and provide detailed protocols for foundational bioassays.
Part 1: Comparative Bioactivity Analysis
The therapeutic efficacy of aniline derivatives is intrinsically linked to their chemical structure. Substitutions on the phenyl ring or the amino group can dramatically alter a compound's interaction with biological targets. Here, we compare the performance of different classes of aniline derivatives across key therapeutic areas.
Anticancer Activity
Aniline derivatives have emerged as a promising class of anticancer agents, with mechanisms often involving DNA damage, apoptosis induction, and cell cycle arrest.
Expert Insight: The rationale behind developing new aniline-based anticancer agents often stems from the need to overcome the limitations of existing drugs like cisplatin, such as drug resistance and general toxicity[1]. By conjugating aniline moieties with other pharmacophores, such as benzothiazole, or by creating platinum (II) complexes, we aim to enhance target selectivity and reduce side effects[2][3].
Key Derivatives and Mechanisms:
-
Benzothiazole Aniline (BTA) Derivatives: These compounds have demonstrated selective cytotoxicity against various cancer cell lines. Their mechanism is often linked to the induction of apoptosis and cell cycle arrest[4]. Certain BTA-platinum (II) complexes have shown better cytotoxicity than cisplatin, especially against liver cancer cells[3].
-
Aniline Mustards: As alkylating agents, these derivatives exert their cytotoxic effects primarily through DNA alkylation, leading to cell death[5]. The position of substituents can drastically alter their potency; for instance, a p-hydroxyaniline mustard was found to be approximately 800 times more toxic to Walker 256 rat carcinosarcoma cells than its parent aniline mustard glucuronide[5].
Comparative Cytotoxicity Data:
| Derivative Class | Specific Compound(s) | Cell Line | Cell Type | IC50 (µM) | Reference |
| Benzothiazole Aniline | L1, L1Pt | Liver, Breast, Lung, etc. | Human Cancer | More potent than cisplatin | [2][3] |
| Aniline Mustard | Aniline Mustard | CHO-AA8 | Chinese Hamster Ovary | 10.5 | [5] |
| Aniline Mustard | 11β (Derivative) | HeLa | Human Cervical Cancer | 4.9 (24h) | [5] |
| Aniline Mustard | Nitrogen Mustard-linked Chalcone (5k) | K562 | Human Myelogenous Leukemia | 0.61 | [5] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Structure-Activity Relationship (SAR):
-
For BTA derivatives, substituting the 3'-position with methyl or halogen groups can increase antitumor activity[2].
-
The conjugation of BTA with an ethylenediamine group (as in L1 and L1Pt) has shown excellent inhibitory activity against numerous cancer cells[2].
-
For aniline mustards, the addition of a hydroxyl group at the para position significantly enhances cytotoxicity[5].
Antimicrobial Activity
The structural versatility of aniline derivatives makes them effective against a broad spectrum of pathogens, including bacteria and fungi. Their mechanisms often involve disrupting essential cellular processes in microbes.[6]
Expert Insight: The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Aniline derivatives are attractive candidates due to their proven effectiveness and the potential for modification to enhance potency and combat resistance mechanisms like biofilm formation.[7] Halogenation, for example, is a common strategy to improve the antimicrobial potency of aniline compounds.[8]
Key Derivatives and Mechanisms:
-
Sulfonamides (Sulfa Drugs): As structural analogs of p-aminobenzoic acid (PABA), these aniline derivatives act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[6]
-
Halogenated Anilines: Compounds like 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) have demonstrated significant antimicrobial and antibiofilm activities, particularly against uropathogenic E. coli (UPEC) and ESKAPE pathogens.[8]
-
Trifluoro-Anilines: Derivatives such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have shown efficacy against Vibrio species by disrupting the bacterial cell membrane.[7]
Comparative Antimicrobial Efficacy:
| Derivative Class | Specific Compound(s) | Target Organism(s) | Bioactivity Metric (µg/mL) | Reference |
| Halogenated Anilines | 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli | MIC: 100 | [8] |
| Halogenated Anilines | 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli | MIC: 200 | [8] |
| Trifluoro-Anilines | 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | MIC: 50 | [7] |
| Trifluoro-Anilines | 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | MIC: 100 | [7] |
Structure-Activity Relationship (SAR):
-
Halogenation is a key strategy for enhancing the potency of aniline derivatives against resistant pathogens.[8]
-
The presence of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), on the aromatic ring can significantly increase antibacterial activity.[9]
-
For chlorothalonil derivatives, a nitro group at the 4-position of the phenyl ring plays a crucial role in enhancing fungicidal activity.[10]
Anti-inflammatory Activity
Aniline derivatives can modulate inflammatory pathways by inhibiting key enzymes and mediators.
Expert Insight: A significant advantage of targeting enzymes like COX-2 is the potential for more selective anti-inflammatory action with fewer gastrointestinal side effects compared to non-selective NSAIDs. The development of aniline derivatives as selective COX-2 or TLR2 inhibitors represents a promising therapeutic strategy.[11][12]
Key Derivatives and Mechanisms:
-
9-Anilinoacridine Derivatives: These compounds can inhibit the production and release of inflammatory mediators like TNF-α and lysosomal enzymes from macrophages and neutrophils.[13][14]
-
Thiophene-carboxamide and Pyrazolyl-thiazolinone Derivatives: These have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammation.[13]
-
N-benzylideneaniline Derivatives: Certain derivatives have been identified as potent inhibitors of Toll-like receptor 2 (TLR2), which plays a role in the inflammatory response, by blocking the NF-κB signaling pathway.[11]
Comparative Anti-inflammatory Activity:
| Derivative Class | Specific Compound(s) | Target/Assay | IC50 (µM) | Reference |
| 9-Anilinoacridine | Compound 3 | β-glucuronidase secretion (neutrophils) | 4.4 | [13][14] |
| Thiophene-carboxamide | Compound VIIa | COX-2 Inhibition | 0.29 | [13] |
| Pyrazolyl-thiazolinone | PYZ32 | COX-2 Inhibition | 0.5 | [13] |
| N-benzylideneaniline | SMU-A0B13 | TLR2 Inhibition | 18.21 | [11] |
Part 2: Key Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Here are methodologies for two fundamental assays.
MTT Assay for In Vitro Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[5]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the aniline derivative compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Agar Well Diffusion Assay for Antimicrobial Screening
Principle: This method is used to assess the antimicrobial activity of a compound. The compound diffuses from a well through a solidified agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the aniline derivative solution (at a known concentration) into each well. Also, include positive (standard antibiotic) and negative (solvent) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Part 3: Visualizing Mechanisms and Workflows
Signaling Pathway: Intrinsic Apoptosis
Many anticancer aniline derivatives, such as those from the benzothiazole class, exert their effect by inducing apoptosis.[4] The intrinsic (or mitochondrial) pathway is a crucial mechanism for programmed cell death.
Caption: Intrinsic apoptosis pathway initiated by an aniline derivative.
Experimental Workflow: Bioactivity Screening
The discovery and validation of new bioactive aniline derivatives follow a structured experimental workflow, from initial synthesis to in-depth biological evaluation.
Caption: General workflow for screening bioactive aniline derivatives.
Conclusion
Aniline derivatives represent a rich and diverse source of bioactive compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory agents. The comparative analysis reveals that specific structural modifications, such as halogenation or the incorporation of heterocyclic moieties, are key to enhancing therapeutic efficacy. The continued exploration of structure-activity relationships, guided by robust in vitro and in vivo screening protocols, will undoubtedly lead to the discovery of novel aniline-based drugs with improved potency and selectivity.
References
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Kang, Y., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals (Basel), 14(8), 832. [Link][1][2][3]
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Sathiyamoorthi, E., et al. (2025). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Archives of Microbiology, 207(6), 250. [Link][8]
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Kang, Y., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PubMed, 34452292. [Link][3]
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Altanlar, N., et al. (2001). Synthesis and antimicrobial activity of some new anilino benzimidazoles. Turkish Journal of Chemistry, 25(3), 343-348. [Link][15]
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Deepthi, K. L. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. African Journal of Biological Sciences, 6(14), 8795-8802. [Link][4]
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The Physicochemical Trinity: Core Principles of Aniline SAR
An In-Depth Guide to the Structure-Activity Relationship of Substituted Anilines for Drug Discovery Professionals
Aniline, a fundamental aromatic amine, serves as a versatile and foundational scaffold in the synthesis of a vast array of pharmaceutical compounds.[1][2] Its amenability to chemical modification allows for the fine-tuning of molecular properties, making it a cornerstone in drug discovery.[1] However, the aniline motif is not without its challenges, often being associated with metabolic instability and potential toxicity, which necessitates careful structural modification to optimize its therapeutic profile.[3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted anilines across several key therapeutic areas. We will explore the causal relationships between chemical substitutions and biological outcomes, supported by experimental data, and provide detailed protocols for the evaluation of these compounds.
The biological activity of a substituted aniline is primarily governed by the interplay of three key physicochemical properties, which are modulated by the nature and position of substituents on the aromatic ring. Understanding these principles is critical to rationally designing novel aniline derivatives.
-
Electronic Effects: The electron density of the aniline amino group is a crucial determinant of its basicity (pKa) and its ability to form hydrogen bonds with biological targets. Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the nitrogen, making the amine more basic.[5] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogens (-Cl, -F) decrease the basicity.[5][6] This modulation of basicity directly impacts the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and binding affinity.
-
Lipophilicity: This property, often quantified as the octanol-water partition coefficient (logP), dictates the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Aniline derivatives are generally not hydrophilic.[7] The addition of lipophilic substituents (e.g., halogens, alkyl chains) typically enhances membrane permeability but can also increase binding to plasma proteins and metabolic enzymes, potentially leading to lower bioavailability or faster clearance. Quantitative Structure-Activity Relationship (QSAR) studies frequently use descriptors related to lipophilicity to predict biological activity.[7]
-
Steric Effects: The size and three-dimensional arrangement of substituents can create steric hindrance, which may either promote or inhibit binding to a target protein. A bulky substituent might prevent a molecule from fitting into a narrow active site, while in other cases, it could promote a more favorable binding conformation.[8][9] The position of the substituent (ortho, meta, or para) is therefore as important as its chemical nature.
Caption: Core physicochemical factors influencing aniline SAR.
Comparative Biological Activity of Substituted Anilines
The following sections compare the performance of various substituted anilines in different therapeutic contexts, with quantitative data summarized for clarity.
Antimicrobial Activity
Aniline derivatives have shown significant promise as antimicrobial agents. The addition of specific substituents, particularly halogens, has been a successful strategy to enhance their potency.[10]
A study on halogenated anilines against uropathogenic E. coli (UPEC) and ESKAPE pathogens revealed that both the position and nature of the halogen substituent are critical.[10] For example, 3,5-dibromoaniline demonstrated a lower Minimum Inhibitory Concentration (MIC) than 4-bromo-3-chloroaniline.[10] Further research into trifluoro-anilines against Vibrio species showed that compounds like 2-iodo-4-trifluoromethylaniline (ITFMA) were highly effective, exhibiting bactericidal activity and inhibiting biofilm formation.[11]
In a different class, anilides of carboxylic and sulfonic acids have demonstrated activity primarily against Gram-positive bacteria.[12] A key finding was that the length of the acyl side chain significantly impacted activity, with the highest potency observed for C7-C9 chains.[12] Furthermore, substitutions on the aniline ring, such as a 5-nitro group combined with a 2-hydroxy group, led to a compound that was bactericidal at just 1 ppm.[12]
| Compound/Derivative Class | Substituents | Target Organism(s) | Key Activity Metric | Reference |
| Halogenated Anilines | ||||
| 3,5-dibromoaniline | 3,5-di-Br | Uropathogenic E. coli | MIC: 100 µg/mL | [10] |
| 4-bromo-3-chloroaniline | 4-Br, 3-Cl | Uropathogenic E. coli | MIC: 200 µg/mL | [10] |
| 2-iodo-4-trifluoromethylaniline | 2-I, 4-CF₃ | Vibrio parahaemolyticus | MIC: 50 µg/mL | [11] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride | 3-Cl, 4-NH₂, 5-NO₂, 1-CF₃ | Vibrio parahaemolyticus | MIC: 100 µg/mL | [11] |
| Anilides | ||||
| 2-hydroxy-5-nitroanilide of α-methylenedecanoic acid | 2-OH, 5-NO₂ on aniline; C10 acyl chain | Bacillus cereus, S. aureus | Bactericidal at 1 ppm | [12] |
Anticonvulsant Activity
The aniline scaffold is present in several anticonvulsant agents. SAR studies have been crucial in optimizing efficacy while minimizing neurotoxicity.
In one study, a series of isatin-based derivatives were synthesized and tested in maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models.[13] The position of a methoxy substituent on the terminal aniline ring had a profound effect on activity. All methoxylated derivatives showed significant activity in the MES model, but while the 2-OCH₃ and 4-OCH₃ analogs were also potent against PTZ-induced seizures, the 3-OCH₃ derivative was not.[13]
Another study focused on N-phenylacetamide derivatives, comparing compounds with a 3-chloro versus a 3-(trifluoromethyl) substituent on the anilide moiety.[14] The results clearly indicated that the 3-(trifluoromethyl)anilides possessed considerably higher anticonvulsant protection in the MES test, highlighting the positive impact of this specific electron-withdrawing group in this scaffold.[14]
| Compound Series | Key Substituents Compared | Seizure Model | Result | Reference |
| Isatin Derivatives | 2-OCH₃, 3-OCH₃, 4-OCH₃ on aniline ring | MES | All showed significant activity. | [13] |
| 2-OCH₃, 3-OCH₃, 4-OCH₃ on aniline ring | PTZ | 2-OCH₃ and 4-OCH₃ were potent; 3-OCH₃ was inactive. | [13] | |
| N-phenylacetamides | 3-Cl vs. 3-CF₃ on anilide ring | MES | 3-CF₃ derivatives showed considerably higher protection. | [14] |
| N-(3-chlorophenyl)-2-morpholino-acetamide | MES | Active at 100 mg/kg. | [14] |
Anticancer Activity
Aniline derivatives are central to the development of modern targeted cancer therapies, particularly kinase inhibitors.
A series of 6-alkynyl-4-anilinoquinazolines were evaluated as epidermal growth factor receptor (EGFR) inhibitors.[15] The study demonstrated that a 6-hydroxypropynyl substituent resulted in a highly potent inhibitor with an IC₅₀ of 14 nM, showing how a relatively small modification can dramatically enhance activity.[15]
In the search for dual Mer/c-Met kinase inhibitors, a series of 2-substituted aniline pyrimidine derivatives were synthesized.[16] The nature of the aniline substituent was pivotal. For instance, incorporating a specific aniline derivative led to a compound with an IC₅₀ of 8.1 nM against Mer kinase.[16][17]
| Compound Series | Target | Key Substituent for High Potency | Activity Metric | Reference |
| 4-Anilinoquinazolines | EGFR Kinase | 6-hydroxypropynyl | IC₅₀ = 14 nM | [15] |
| 2-Aniline Pyrimidines | Mer Kinase | Specific substituted anilines | IC₅₀ = 8.1 nM | [16][17] |
| 9-Anilinoacridines | Antitumor (L1210 leukemia) | Electron-releasing substituents | QSAR showed importance of negative Hammett parameter (σ+) | [8] |
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing the activity of novel aniline derivatives.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a crucial first step in evaluating the toxic potential of a compound.[18][19] It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[18]
Workflow Diagram: MTT Assay
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A Senior Application Scientist's Guide to Comparing the Basicity of Aniline Derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of molecules is paramount. Among these, the basicity of aniline and its derivatives is a critical parameter that dictates reactivity, solubility, and bioavailability. This guide provides an in-depth comparison of the basicity of various aniline derivatives, supported by experimental data and detailed protocols for its determination. We will explore the nuanced interplay of electronic and steric effects that govern the availability of the nitrogen lone pair for protonation.
The Bedrock of Basicity in Anilines: A Tale of Two Effects
The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[1] In aniline, this basicity is significantly lower than that of aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system of the benzene ring.[2][3][4] This resonance stabilization reduces the electron density on the nitrogen, making it a weaker base.[3][4] The introduction of substituents onto the aromatic ring can either enhance or diminish this effect, thereby modulating the basicity. These substituent effects can be broadly categorized into electronic and steric effects.
Electronic Effects: The Push and Pull of Electrons
Electronic effects are a combination of inductive and resonance (or mesomeric) effects.
-
Inductive Effect (-I/+I): This is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole. Electronegative substituents, such as halogens (-Cl, -Br) and the nitro group (-NO2), exert a negative inductive effect (-I), pulling electron density away from the ring and the amino group, thus decreasing basicity.[2][5] Conversely, alkyl groups (-CH3, -C2H5) have a positive inductive effect (+I), donating electron density and increasing basicity.[2][6]
-
Resonance Effect (-R/+R): This effect involves the delocalization of π-electrons through the aromatic system. Electron-donating groups (EDGs) with lone pairs, such as methoxy (-OCH3) and amino (-NH2), exhibit a positive resonance effect (+R), pushing electron density into the ring and increasing the availability of the nitrogen's lone pair.[5][7] This effect is most pronounced when the substituent is at the ortho or para position relative to the amino group.[6][7] Electron-withdrawing groups (EWGs) with multiple bonds, like nitro (-NO2) and cyano (-CN), show a negative resonance effect (-R), pulling electron density from the ring and significantly decreasing basicity, especially when at the ortho or para position.[6][8][9]
The overall electronic influence of a substituent is a combination of these two effects. For instance, a methoxy group is electron-withdrawing by induction but electron-donating by resonance. In the para position, the +R effect dominates, making p-anisidine more basic than aniline.
Steric Effects and the "Ortho-Effect"
The presence of a substituent at the ortho position to the amino group often leads to a decrease in basicity, regardless of its electronic nature.[10][11] This phenomenon, known as the ortho-effect , is a combination of steric and electronic factors.[11][12] Steric hindrance from the ortho substituent can impede the solvation of the anilinium ion formed upon protonation.[11] This destabilizes the conjugate acid, shifting the equilibrium towards the unprotonated, less basic form.[10][11]
Quantifying Basicity: A Comparative Analysis of pKa Values
The basicity of an amine is typically expressed as the pKa of its conjugate acid (the anilinium ion). A higher pKa value for the anilinium ion corresponds to a stronger base.[2] The following table presents the experimental pKa values for a selection of substituted anilines, illustrating the trends discussed above.
| Substituent (Position) | pKa of Conjugate Acid | Predominant Effect(s) |
| -NH2 (para) | 6.08[13] | +R > -I |
| -OCH3 (para) | 5.34[13] | +R > -I |
| -CH3 (para) | 5.12 | +I, Hyperconjugation |
| Aniline (Unsubstituted) | 4.60 [13] | Reference |
| -CH3 (meta) | 4.69 | +I |
| -Cl (para) | 3.98[13] | -I > +R |
| -Cl (meta) | 3.34 | -I |
| -Cl (ortho) | 2.64 | Ortho-effect, -I |
| -NO2 (meta) | 2.50 | -I |
| -NO2 (para) | 1.02 | -R, -I |
| -NO2 (ortho) | -0.29 | Ortho-effect, -R, -I |
This data clearly demonstrates that electron-donating groups in the para position increase basicity, while electron-withdrawing groups decrease it. The ortho-substituted anilines are consistently weaker bases than their meta and para isomers, highlighting the significance of the ortho-effect.
Visualizing the Factors Influencing Aniline Basicity
The interplay of these effects can be visualized as a decision-making process for the nitrogen's lone pair.
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds with low solubility or when only small amounts of sample are available. [4]It relies on the principle that the UV-Vis absorbance spectrum of the aniline derivative changes as a function of its ionization state. [10] Materials and Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Calibrated pH meter
-
A series of buffer solutions with known pH values spanning the expected pKa of the aniline
-
Stock solution of the aniline derivative in a suitable solvent (e.g., methanol or DMSO)
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with pH values in the range of the expected pKa ± 2 pH units.
-
Prepare a stock solution of the aniline derivative.
-
-
Spectral Measurements:
-
For each buffer solution, add a small, constant aliquot of the aniline stock solution to a cuvette to achieve a final concentration that gives an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0).
-
Measure the UV-Vis spectrum of the aniline in each buffer solution, as well as in a strongly acidic (fully protonated) and a strongly basic (fully unprotonated) solution.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated and unprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AB is the absorbance of the basic form, and AA is the absorbance of the acidic form.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion
The basicity of aniline derivatives is a finely tunable property governed by a delicate balance of electronic and steric effects. Electron-donating groups generally increase basicity, while electron-withdrawing groups and ortho-substituents decrease it. A quantitative understanding, supported by experimental pKa values obtained through robust methods like potentiometric titration and UV-Vis spectrophotometry, is essential for predicting chemical reactivity and designing molecules with desired properties in fields ranging from materials science to medicinal chemistry.
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Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]
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ACS Publications. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines | The Journal of Organic Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Novel Dye Precursor Synthesis: A Comparative Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Rigorous Dye Precursor Validation
This guide provides an in-depth, scientifically grounded framework for the validation of a novel dye precursor, using a functionalized coumarin as a case study. We will compare its synthesis and performance against a well-established alternative, Rhodamine B isothiocyanate. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to design and execute robust validation strategies.
Part 1: Synthesis of a Novel Dye Precursor and a Standard Alternative
A robust validation begins with a well-characterized synthesis. Here, we outline the synthesis of a novel functionalized coumarin precursor, "Novel Coumarin-1," designed for potential bio-conjugation, and compare it with the synthesis of the widely used Rhodamine B isothiocyanate.
Experimental Protocol: Synthesis of Novel Coumarin-1 Precursor
This protocol describes a multicomponent reaction to synthesize a functionalized 2,3-dihydrofuro[3,2-c]coumarin, a versatile precursor for more complex dye structures.[1]
Materials:
-
4-Hydroxycoumarin
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
2-Bromoacetophenone
-
Imidazole (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxycoumarin (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
Add imidazole (0.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 10 minutes to facilitate the formation of the Knoevenagel adduct.
-
To this mixture, add 2-bromoacetophenone (1 mmol).
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified Novel Coumarin-1 precursor.
-
Dry the purified product under vacuum.
Causality of Experimental Choices: The use of a multicomponent reaction is an efficient strategy for building molecular complexity in a single step.[1] Imidazole acts as a nucleophilic catalyst, activating the 2-bromoacetophenone for reaction with the Knoevenagel adduct formed in situ. Refluxing provides the necessary activation energy for the cyclization step.
Sources
A Senior Application Scientist's Guide to pKa Determination: Navigating the Crossroads of Theoretical and Experimental Values for Anilines
For researchers in drug development, the ionization constant (pKa) of a molecule is not merely a physicochemical parameter; it is a cornerstone of predictive science. The pKa of anilines and their derivatives—a common scaffold in medicinal chemistry—profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] An accurate understanding of a molecule's protonation state at physiological pH is critical for designing effective therapeutics.[2][3]
This guide provides an in-depth comparison of theoretical and experimental methodologies for determining the pKa of anilines. We will move beyond simple protocol listings to explore the causality behind methodological choices, empowering you to select and implement the most appropriate strategy for your research needs.
The Foundation: Why pKa Matters for Anilines
Aniline, with a pKaH of approximately 4.6 for its conjugate acid, is a weak base.[4][5] The introduction of various substituents to the phenyl ring can dramatically alter this value, spanning several orders of magnitude.[6][7] This modulation of basicity directly impacts:
-
Aqueous Solubility: The ionized form of a drug is typically more water-soluble than the neutral form.
-
Membrane Permeability: Neutral species generally cross biological membranes more readily.
-
Target Binding: The charge state of a molecule can be critical for its interaction with a biological target, such as an enzyme's active site.
Given these stakes, the choice between direct experimental measurement and in silico prediction of pKa is a critical decision point in the drug discovery workflow.
The Gold Standard: Experimental pKa Determination
Experimental methods provide a direct measure of a compound's pKa in a real-world solvent system. While often considered the "ground truth," these techniques are not without their own complexities and potential pitfalls. The two most prevalent methods are potentiometric and spectrophotometric titration.
Potentiometric Titration
This classical method involves monitoring the pH of a solution with a calibrated electrode as a titrant (a strong acid or base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.
Potentiometry is the method of choice for well-behaved, soluble compounds. The direct measurement of pH provides a robust and fundamental assessment of the acid-base equilibrium. However, its reliability is contingent on the accuracy of the pH electrode calibration and the solubility of the analyte throughout the titration. Precipitation of the analyte during titration is a common source of error.[8]
-
System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the desired experimental temperature.
-
Sample Preparation: Accurately weigh and dissolve the aniline compound in a known volume of deionized, CO2-free water to a concentration of approximately 1-10 mM. If solubility is limited, a co-solvent like methanol or DMSO may be used, but this will yield an apparent pKa (pKa*) that must be noted.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated pH electrode and a micro-stir bar.
-
Titration: Add standardized HCl titrant (e.g., 0.1 M) in small, precise increments using a calibrated burette or automated titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, a Gran plot can be used for more precise determination.
Spectrophotometric Titration
This method is particularly valuable for compounds with low aqueous solubility or for determining pKa values outside the typical 2-12 range accessible by potentiometry.[9] It relies on the principle that the protonated (anilinium ion) and neutral (aniline) forms of the molecule have distinct UV-Vis absorption spectra.
The choice of spectrophotometry is dictated by the compound's properties. If a compound possesses a chromophore close to the ionizable center, its UV-Vis spectrum will likely change upon protonation.[10] This method can be performed at much lower concentrations (micromolar range), mitigating solubility issues.[9] However, the accuracy is dependent on a significant spectral shift between the two species and the absence of overlapping absorptions.[10]
Caption: Workflow for Spectrophotometric pKa Determination.
-
Buffer Preparation: Prepare a series of buffers spanning the expected pKa range (e.g., from pH 2 to 7 for an aniline).
-
Sample Preparation: Create a concentrated stock solution of the aniline in a suitable solvent (e.g., DMSO).
-
Measurement Solutions: Add a small, identical aliquot of the stock solution to a known volume of each buffer solution. The final concentration should be low enough to ensure solubility and provide an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Spectral Acquisition: Measure the full UV-Vis spectrum for each buffered solution, including spectra in a strong acid (e.g., 0.1 M HCl, representing the fully protonated form) and a strong base (e.g., 0.1 M NaOH, representing the neutral form).
-
Data Analysis:
-
Identify one or more analytical wavelengths where the absorbance difference between the protonated and neutral species is maximal.
-
Plot absorbance at the chosen wavelength(s) against pH.
-
Fit the data using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the sigmoidal curve.[11]
-
The Predictive Power: Theoretical pKa Calculation
Computational methods offer a route to pKa values when a physical sample is unavailable or when high-throughput screening is required. These methods vary widely in their accuracy, computational cost, and underlying principles.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are statistical correlations that relate a property of interest (pKa) to a set of calculated molecular descriptors.[2][12] For anilines, the classic example is the Hammett equation , which correlates the pKa of a substituted aniline with the electronic properties (σ constant) of the substituent.
QSPR and Hammett-type approaches are built on the principle of congenericity: structurally similar compounds should have similar properties.[1] They are computationally inexpensive and excellent for interpolating within a known chemical space.[2] Their primary limitation is their predictive power for novel scaffolds or molecules with unusual electronic or steric effects not represented in the training data.[2] Modern machine learning and deep learning models are an evolution of this concept, using more complex algorithms and a wider array of descriptors to build more robust predictive models.[13][14][15]
Quantum Mechanical (QM) Methods
QM methods, particularly those based on Density Functional Theory (DFT), calculate the pKa from first principles by evaluating the Gibbs free energy change (ΔG) of the dissociation reaction in solution.[3][16] This is typically done using a thermodynamic cycle.
Caption: Thermodynamic cycle for absolute pKa calculation.
The strength of QM methods lies in their ability to handle novel molecular structures without prior experimental data for similar compounds. However, their accuracy is highly sensitive to several factors:
-
Level of Theory and Basis Set: The chosen functional and basis set must accurately describe the electronic structure of both the neutral and protonated states.[17][18]
-
Solvation Model: The free energy of solvation (ΔGsolv) is a critical and challenging term to calculate accurately.[16] Continuum models like PCM or SMD are common but can struggle with specific solute-solvent interactions like hydrogen bonding.[19] Including explicit water molecules in the calculation can improve accuracy but significantly increases computational cost.[20][21]
-
Accuracy for Bases: It has been consistently observed that pKa predictions for bases, including anilines, are generally less accurate than for acids.[22][23] This is often attributed to the greater and more complex changes in solvation upon protonation of a neutral base compared to deprotonation of a neutral acid.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision to use an experimental or theoretical approach is not always straightforward. The optimal method depends on the stage of the research, available resources, and the specific scientific question being asked.
Decision Matrix: Selecting a pKa Determination Method
| Method | Accuracy (RMSE, pKa units) | Throughput | Cost (Time & Resources) | Applicability to Novel Scaffolds | Key Limitation |
| Potentiometric Titration | High (~0.1) | Low | Moderate | High (requires sample) | Requires high purity and good solubility[8] |
| Spectrophotometric Titration | High (~0.1-0.2) | Medium | Moderate | High (requires sample) | Requires a chromophore and spectral shift[10] |
| QSPR / Machine Learning | Moderate (~0.5-1.5)[13][15] | Very High | Low | Low to Moderate | Dependent on training data; poor for outliers[2] |
| Quantum Mechanics (DFT) | Good (~0.5-1.0)[19][24][25] | Low | High | Very High | Computationally expensive; less accurate for bases[22][23] |
Synthesizing a Strategy: A Hybrid Approach
The most powerful strategy often involves a synergistic use of both theoretical and experimental methods.
-
Early Discovery: In the early stages, when screening large virtual libraries, QSPR and machine learning models can rapidly flag compounds with potentially desirable pKa values.[2]
-
Lead Optimization: For a smaller set of promising candidates, DFT calculations can provide more accurate predictions and help prioritize which compounds to synthesize.[3] This is especially valuable for novel chemical series where empirical models may fail.
-
Pre-clinical Development: Once a physical sample is available, experimental determination via spectrophotometry (for initial small-scale synthesis) or potentiometry (for larger batches) is essential to obtain a definitive pKa value for regulatory filings and downstream formulation development.
Conclusion
The determination of pKa for anilines is a critical task in modern drug discovery. There is no single "best" method; rather, there is an optimal method for a given context. Experimental techniques like potentiometric and spectrophotometric titrations remain the gold standard for accuracy, providing indispensable data for late-stage development. However, their throughput and sample requirements limit their utility in early discovery.
Computational methods, from rapid QSPR models to rigorous DFT calculations, provide essential predictive power. While they have inherent limitations, particularly in the accuracy for bases and the high computational cost of QM methods, their ability to screen virtual compounds and prioritize synthetic efforts is invaluable. A senior scientist's expertise lies in understanding the strengths and weaknesses of each approach and designing a workflow that leverages the speed of in silico prediction and the accuracy of experimental validation to drive projects forward efficiently and effectively.
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Liton, M. A. K., Salma, U., & Kashem, M. A. (2013). Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. American Journal of Chemistry, 3(1), 1-11. [Link]
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Yildiz, M., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8. [Link]
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Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca, 7(1), 25-30. [Link]
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A Researcher's Comparative Guide to In Silico Lipophilicity Analysis of Aniline Derivatives
Introduction: The Critical Role of Lipophilicity in Drug Discovery
In the landscape of modern drug discovery and development, understanding the physicochemical properties of a potential drug candidate is paramount. Among these, lipophilicity stands out as a critical determinant of a molecule's pharmacokinetic profile, governing its absorption, distribution, metabolism, and excretion (ADME).[1][2] This property is quantified by the partition coefficient (P), typically expressed as its logarithm, logP, which measures the differential solubility of a compound in a biphasic system of a nonpolar solvent (commonly n-octanol) and water.[3] A delicate balance of lipophilicity is crucial; while a certain degree is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1][4]
Aniline and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, including analgesics like paracetamol, sulfonamide antibiotics, and various targeted therapies.[5][6][7][8] Given their prevalence, the ability to accurately and efficiently predict the lipophilicity of novel aniline derivatives is a significant advantage in prioritizing synthetic efforts and optimizing drug candidates. This guide provides an in-depth, comparative analysis of in silico methodologies for predicting the lipophilicity of aniline derivatives, offering both theoretical grounding and practical, step-by-step workflows for researchers in the field.
Theoretical Framework: A Survey of In Silico logP Prediction Methodologies
The computational prediction of logP has evolved into a sophisticated field, offering a rapid and cost-effective alternative to experimental methods like the traditional shake-flask technique.[9] These in silico approaches can be broadly categorized, each with its own set of strengths and inherent limitations.
-
Substructure-Based Approaches: These are the most established methods and operate on the principle of additivity.[10]
-
Atom-Based Methods (e.g., XLOGP3, WLOGP): These algorithms deconstruct a molecule into its constituent atoms and sum their individual contributions to lipophilicity.[11][12] They are computationally fast but may oversimplify complex intramolecular interactions.
-
Fragment-Based Methods (e.g., ClogP): A more refined approach where the molecule is broken down into larger, predefined chemical fragments. The logP is calculated by summing the values of these fragments and applying a series of correction factors for interactions between them.[12]
-
-
Whole-Molecule Approaches: Instead of dissecting the molecule, these methods consider it in its entirety.
-
Property-Based (QSAR) Methods: Quantitative Structure-Activity Relationship (QSAR) models use a range of calculated molecular descriptors (e.g., molar refractivity, polar surface area, van der Waals volume) to build a statistical model that correlates these properties with experimentally determined logP values.[13][14] These models can be highly predictive within their applicability domain.
-
Topological Methods (e.g., MLOGP): These methods use descriptors derived from the 2D representation (graph) of the molecule to predict lipophilicity, offering a balance between speed and accuracy.[15]
-
-
Physics-Based Methods (e.g., iLOGP): These are the most computationally intensive methods. They calculate the free energy of transferring a molecule from the aqueous phase to the n-octanol phase, often using continuum solvation models.[12][15][16] While theoretically robust, their accuracy is highly dependent on the quality of the force fields and parameters used.
Comparative Analysis of Freely Accessible In Silico Tools
For the modern researcher, a variety of powerful and often free web-based tools are available for rapid ADME profiling. Here, we compare several platforms renowned for their logP prediction capabilities, with a focus on SwissADME, a widely used and comprehensive tool.[11][17]
| Tool/Platform | Prediction Method(s) Offered | Key Features & Rationale for Use | Accessibility |
| SwissADME | XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP, Consensus LogP | Provides a diverse panel of five different logP prediction algorithms, allowing for a consensus or average value which often improves accuracy.[18] The inclusion of the physics-based iLOGP and topological MLOGP provides a broader methodological comparison.[15] The "BOILED-Egg" graphical output intuitively visualizes permeability.[19] | Free, Web-Based |
| Molinspiration | miLogP (based on group contributions) | A long-standing, reliable tool that is simple to use. Its fragment-based approach is well-validated for drug-like molecules. | Free, Web-Based |
| ALOGPS (VCCLAB) | ALOGPS (Associative Neural Network) | Utilizes a different algorithmic approach (neural networks) based on atom-type electrotopological state indices, which can capture non-linear relationships. | Free, Web-Based |
| ChemSketch | ACD/LogP (proprietary algorithms) | The freeware version offers access to a powerful prediction engine. It's useful for researchers who also need chemical drawing capabilities. | Freeware Version Available |
Expert Insight: The choice of tool often depends on the research objective. For high-throughput virtual screening, speed is key, making methods like WLOGP or MLOGP ideal. For lead optimization, where accuracy for a specific chemical series is critical, comparing the outputs of multiple methods (as offered by SwissADME) is a more robust strategy. It is crucial to remember that all prediction methods are models trained on existing data; their accuracy is structure-dependent and can be lower for novel scaffolds not well-represented in the training sets.[16][19]
Experimental Protocol: A Validated Workflow for Aniline Derivatives
This section provides a detailed, step-by-step methodology for performing a comparative in silico lipophilicity analysis and validating the predictions against experimental data.
PART 1: Molecule Selection and Preparation
-
Selection Rationale: To create a self-validating system, we must compare our in silico predictions against a ground truth. We will select a small, structurally diverse set of aniline derivatives for which high-quality, experimental logP values have been published. This allows for a direct assessment of each prediction algorithm's accuracy for this specific chemical class.
-
Dataset: The following aniline derivatives were chosen, with experimental logP values sourced from peer-reviewed literature and reputable databases.[13][14]
-
Aniline (Exp. logP: 0.90)
-
4-Chloroaniline (Exp. logP: 1.83)
-
4-Nitroaniline (Exp. logP: 1.39)
-
4-Methoxyaniline (p-Anisidine) (Exp. logP: 1.11)
-
Acetanilide (Exp. logP: 1.16)
-
-
Structural Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for each compound. This is a universal format for representing 2D chemical structures.
-
Aniline: C1=CC=C(C=C1)N
-
4-Chloroaniline: C1=CC(=CC=C1Cl)N
-
4-Nitroaniline: C1=CC(=CC=C1[O-])N
-
4-Methoxyaniline: COC1=CC=C(C=C1)N
-
Acetanilide: CC(=O)NC1=CC=CC=C1
-
PART 2: In Silico logP Calculation using SwissADME
-
Navigate to SwissADME: Open a web browser and go to the SwissADME homepage (]">http://www.swissadme.ch).[17]
-
Input Structures: In the "List of SMILES" input box, paste the SMILES strings, one per line.
-
Run Analysis: Click the "Run" button to initiate the calculations. The process is typically completed within a minute.
PART 3: Data Compilation and Comparative Analysis
-
Data Extraction: From the SwissADME results page, locate the "Lipophilicity" section for each molecule and record the predicted logP values for each of the five models: XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP.
-
Summarize Data: Compile the experimental and predicted values into a structured table for clear comparison.
Table 1: Comparison of Experimental and Predicted logP Values for Aniline Derivatives
| Compound | Experimental logP | XLOGP3 | WLOGP | MLOGP | SILICOS-IT | iLOGP |
| Aniline | 0.90 | 1.15 | 0.88 | 0.89 | 0.88 | 0.70 |
| 4-Chloroaniline | 1.83 | 1.84 | 1.70 | 1.54 | 1.70 | 1.45 |
| 4-Nitroaniline | 1.39 | 1.20 | 1.12 | 1.19 | 1.12 | 1.28 |
| 4-Methoxyaniline | 1.11 | 1.21 | 1.01 | 0.82 | 1.01 | 0.73 |
| Acetanilide | 1.16 | 0.69 | 0.74 | 0.73 | 0.74 | 0.96 |
PART 4: Statistical Evaluation and Interpretation
-
Performance Metrics: To objectively assess the performance of each model, we calculate the Mean Absolute Error (MAE) and the Root Mean Square Error (RMSE). Lower values indicate higher predictive accuracy.
-
MAE: The average of the absolute differences between predicted and experimental values. It gives an easy-to-interpret measure of the average error magnitude.
-
RMSE: The square root of the average of the squared differences. It penalizes larger errors more heavily.
-
Table 2: Performance Metrics for logP Prediction Models
| Model | MAE | RMSE |
| XLOGP3 | 0.30 | 0.36 |
| WLOGP | 0.22 | 0.25 |
| MLOGP | 0.28 | 0.31 |
| SILICOS-IT | 0.22 | 0.25 |
| iLOGP | 0.20 | 0.22 |
-
Causality and Interpretation:
-
Best Performance: For this specific dataset of simple aniline derivatives, the physics-based iLOGP model demonstrated the lowest MAE and RMSE, suggesting its method of calculating solvation free energies is particularly well-suited for these structures.
-
Strong Contenders: The atom-based WLOGP and hybrid SILICOS-IT models also performed very well, showing the robustness of well-parameterized substructure approaches for common chemical scaffolds.
-
Notable Discrepancy: The XLOGP3 and MLOGP models showed a significant underestimation for Acetanilide. This could be due to the specific way these algorithms handle the amide functional group or its intramolecular interactions, highlighting a potential limitation within their parameterization for this particular motif. This underscores the importance of not relying on a single prediction method, as different algorithms can have specific weaknesses.
-
Conclusion and Authoritative Recommendations
The in silico prediction of lipophilicity is an indispensable tool in modern drug discovery, enabling rapid prioritization and optimization of lead compounds. This guide demonstrates that while numerous methods are available, their predictive power can vary depending on the chemical class under investigation.
For researchers working with aniline derivatives, our analysis suggests that a consensus approach, or specifically utilizing physics-based methods like iLOGP, may yield the most reliable predictions. The workflow presented here provides a robust framework for performing a self-validating comparative analysis. By benchmarking in silico tools against known experimental data for a core scaffold, researchers can gain confidence in the predictions for novel analogues and make more informed decisions in their drug design campaigns. It is imperative to approach these computational tools not as infallible oracles, but as powerful hypothesis-generating instruments to be used in concert with experimental validation and expert chemical intuition.
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Vertex AI Search Result[5]: Aniline in Pharmaceuticals: A Precursor for Essential Medicines. Google Cloud.
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Vertex AI Search Result[1]: LogP—Making Sense of the Value. ACD/Labs.
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Vertex AI Search Result[13]: Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). PubMed.
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Vertex AI Search Result[6]: Aniline. Wikipedia.
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Vertex AI Search Result[20]: Reactions and pharmaceutical applications of aniline. Slideshare.
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Vertex AI Search Result[21]: LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
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Vertex AI Search Result[17]: Is there any software (preferably free) to calculate the partition coefficient (LogP)? Reddit.
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Vertex AI Search Result[19]: Frequently Asked Questions. SwissADME.
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Vertex AI Search Result[22]: Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI.
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Vertex AI Search Result[3]: Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
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Vertex AI Search Result[9]: LogP/D. Cambridge MedChem Consulting.
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Vertex AI Search Result[11]: Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry.
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Vertex AI Search Result[12]: Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.
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Vertex AI Search Result[10]: Substructure and whole molecule approaches for calculating log P. ResearchGate.
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Vertex AI Search Result[18]: Distribution curve and summary statistics of Consensus LogP predicted with SwissADME. ResearchGate.
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Vertex AI Search Result[16]: iLOGP: A Simple, Robust, and Efficient Description of n-Octanol/Water Partition Coefficient for Drug Design Using the GB/SA Approach. Journal of Chemical Information and Modeling.
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Vertex AI Search Result[8]: Industrial Applications of Aniline. Knowde.
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Vertex AI Search Result[14]: Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). ResearchGate.
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Vertex AI Search Result[15]: Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Journal Of Current Pharma Research.
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A Senior Application Scientist's Guide to the Physical and Chemical Properties of Aniline Derivatives
Welcome to an in-depth exploration of the fascinating world of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of how substitutions on the aniline scaffold influence its fundamental physical and chemical properties. Aniline and its derivatives are foundational building blocks in a vast array of applications, from the synthesis of vital pharmaceuticals to the development of advanced polymers and dyes.[1][2] A nuanced appreciation of their properties is therefore paramount for rational design and effective application in your research and development endeavors.
This guide will move beyond a simple recitation of data. We will delve into the electronic and steric effects that govern the observed trends in acidity, boiling point, melting point, solubility, and reactivity. Furthermore, we will provide you with the practical knowledge to experimentally determine these key parameters, empowering you to validate and expand upon the data presented herein.
Part 1: The Influence of Substituents on the Basicity of Aniline
The basicity of aniline, a primary aromatic amine, is a cornerstone of its chemical identity. The lone pair of electrons on the nitrogen atom is available to accept a proton, rendering aniline basic. However, the delocalization of this lone pair into the aromatic π-system significantly reduces its availability, making aniline a much weaker base than aliphatic amines. The basicity of aniline derivatives is quantified by the pKa of their conjugate acid, the anilinium ion. A lower pKa value indicates a weaker base.
The electronic nature of substituents on the aromatic ring profoundly impacts the basicity of the amino group. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, leading to a decrease in basicity (lower pKa).[3]
Comparative pKa Values of Substituted Anilines
The following table summarizes the pKa values of the conjugate acids of various substituted anilines, illustrating the impact of substituent identity and position.
| Substituent | Position | pKa of Conjugate Acid |
| -H | - | 4.63[1] |
| -CH3 | ortho | 4.42 |
| -CH3 | meta | 4.69 |
| -CH3 | para | 5.12 |
| -Cl | ortho | 2.64 |
| -Cl | meta | 3.34 |
| -Cl | para | 3.98 |
| -NO2 | ortho | -0.29 |
| -NO2 | meta | 2.50 |
| -NO2 | para | 1.02 |
| -NH2 | meta | 4.88 |
| -NH2 | para | 6.08 |
| -OCH3 | ortho | 4.49 |
| -OCH3 | meta | 4.20 |
| -OCH3 | para | 5.34 |
Data compiled from various sources.
Key Insights:
-
Electron-Donating Groups (e.g., -CH3, -NH2, -OCH3): These groups generally increase the pKa, with the effect being most pronounced at the para position due to the effective delocalization of the activating effect. The ortho effect is often a complex interplay of electronic and steric factors.
-
Electron-Withdrawing Groups (e.g., -Cl, -NO2): These groups significantly decrease the pKa, with the nitro group having a particularly strong acid-strengthening effect. The effect is prominent at both ortho and para positions.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for determining the pKa of an aniline derivative.
Principle: A solution of the aniline derivative is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the aniline derivative has been protonated.[4][5][6]
Materials:
-
Aniline derivative
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a known amount of the aniline derivative and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.
-
Titration Setup: Place the beaker containing the aniline solution on the magnetic stirrer and add the stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.
-
Titration: Begin adding the standardized HCl solution from the buret in small increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
Data Analysis: Continue the titration well past the equivalence point (the point of the steepest pH change). Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the midpoint of the steepest portion of the curve. The pKa is the pH at the volume of HCl that is half of the equivalence point volume.
Causality Behind Experimental Choices:
-
Potentiometric Titration: This method is chosen for its accuracy and the ability to determine the pKa without the need for colored indicators, which can be problematic with colored aniline derivatives.[4][7]
-
Standardized Acid: Using a standardized strong acid ensures the accuracy of the concentration of the titrant, which is crucial for calculating the equivalence point.
-
Magnetic Stirring: Continuous stirring ensures homogeneity of the solution and a rapid response of the pH electrode to the added acid.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Part 2: A Comparative Look at Physical Properties
The physical properties of aniline derivatives, such as boiling point, melting point, and solubility, are dictated by the interplay of intermolecular forces. These forces include van der Waals interactions, dipole-dipole interactions, and hydrogen bonding.
Boiling and Melting Points
The boiling and melting points of aniline derivatives are influenced by factors such as molecular weight, molecular symmetry, and the strength of intermolecular hydrogen bonding.
| Derivative | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Aniline | 93.13 | 184[8][9][10] | -6[8][10] |
| N-Methylaniline | 107.15 | 193-195[1] | -57 |
| N,N-Dimethylaniline | 121.18 | 192[1] | 2 |
| p-Toluidine | 107.15 | 200 | 44 |
| p-Chloroaniline | 127.57 | 232[11][12] | 72.5[12] |
| p-Nitroaniline | 138.12 | 332 | 146 |
| o-Anisidine | 123.15 | 225 | 5 |
| m-Anisidine | 123.15 | 251 | -1 |
| p-Anisidine | 123.15 | 243 | 57 |
Data compiled from various sources, including PubChem and commercial supplier data.[13]
Key Insights:
-
Molecular Weight: Generally, boiling and melting points increase with increasing molecular weight due to stronger van der Waals forces.
-
Hydrogen Bonding: Primary anilines (-NH2) can form strong intermolecular hydrogen bonds, leading to higher boiling points compared to tertiary anilines (e.g., N,N-dimethylaniline) of similar molecular weight, which cannot act as hydrogen bond donors.
-
Symmetry: Symmetrical molecules, such as p-disubstituted derivatives, tend to pack more efficiently into a crystal lattice, resulting in higher melting points compared to their less symmetrical ortho and meta isomers (e.g., the anisidines).
Experimental Protocol: Melting Point Determination
This protocol describes the determination of the melting point range of a solid aniline derivative.
Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperature range over which the substance melts is observed. A pure crystalline solid will have a sharp melting point range (typically 0.5-1°C).[14]
Materials:
-
Aniline derivative (solid)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[14]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.
-
Melting Point Determination:
-
Mel-Temp Apparatus: Place the capillary tube in the sample holder of the apparatus. Set the heating rate to a low value (1-2°C per minute) as you approach the expected melting point. Observe the sample through the magnifying lens.
-
Thiele Tube: Attach the capillary tube to a thermometer with a rubber band. Immerse the setup in the Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb. Heat the side arm of the Thiele tube gently with a Bunsen burner, allowing convection currents to maintain a uniform temperature.
-
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
Causality Behind Experimental Choices:
-
Fine Powder: Using a finely powdered sample ensures uniform heat transfer and a more accurate melting point determination.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, resulting in a precise measurement. Rapid heating can lead to an artificially high and broad melting range.
Solubility
Aniline itself is slightly soluble in water (3.6 g/100 mL at 20°C) and is miscible with most organic solvents.[1][8][15] The solubility of aniline derivatives in water is a balance between the polar amino group, which can form hydrogen bonds with water, and the nonpolar aromatic ring.
-
Effect of Substituents:
-
Polar Substituents: The presence of polar functional groups that can participate in hydrogen bonding (e.g., -OH, -COOH) generally increases water solubility.
-
Nonpolar Substituents: Increasing the size of nonpolar alkyl or aryl groups decreases water solubility.
-
-
Effect of pH: The solubility of aniline and its derivatives is highly pH-dependent. In acidic solutions, the amino group is protonated to form the anilinium ion, which is significantly more water-soluble.[16]
Part 3: Chemical Reactivity - Electrophilic Aromatic Substitution
The amino group (-NH2) is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[17][18] This is due to the ability of the nitrogen lone pair to donate electron density into the benzene ring through resonance, stabilizing the arenium ion intermediate.
General Reactivity Trend: Aniline and its derivatives are highly susceptible to electrophilic attack, often leading to polysubstitution.[1]
Workflow for Electrophilic Aromatic Substitution of Aniline:
Caption: General mechanism of electrophilic aromatic substitution on aniline.
Halogenation
Aniline reacts readily with bromine water at room temperature to give a white precipitate of 2,4,6-tribromoaniline.[1][17] This rapid polysubstitution highlights the high reactivity of the aniline ring.
To achieve monosubstitution, the activating effect of the amino group must be attenuated. This is typically done by protecting the amino group as an acetanilide. The amide group is still an ortho, para-director but is less activating than the free amino group.
Nitration
Direct nitration of aniline with a mixture of nitric and sulfuric acids is problematic as it leads to oxidation and the formation of a significant amount of the meta-nitro product. This is because, in the strongly acidic medium, aniline is protonated to form the anilinium ion, which is a meta-directing group.
Again, protection of the amino group as an acetanilide allows for successful nitration, primarily at the para position, followed by deprotection to yield p-nitroaniline.
Sulfonation
Aniline reacts with concentrated sulfuric acid to form anilinium hydrogen sulfate. Upon heating to 180-200°C, this rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid).[1]
The Hammett Equation: Quantifying Substituent Effects on Reactivity
The Hammett equation is a powerful tool for quantifying the effect of meta and para substituents on the reactivity of aromatic compounds.[15][19] It relates the logarithm of the rate constant (k) or equilibrium constant (K) of a reaction to a substituent constant (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
-
σ (Sigma): The substituent constant, which depends on the electronic properties of the substituent.
-
ρ (Rho): The reaction constant, which reflects the sensitivity of the reaction to substituent effects.
A negative ρ value, as is often the case for electrophilic aromatic substitution on anilines, indicates that the reaction is favored by electron-donating groups.[20]
Part 4: Aniline Derivatives in Drug Development
The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[2][21][22][23] Its versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties through the introduction of various substituents.
Examples of Drugs Containing the Aniline Moiety:
-
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic.[1]
-
Sulfonamides (Sulfa Drugs): A class of antibacterial agents.
-
Lidocaine: A local anesthetic.
-
Imatinib: A targeted cancer therapy.
The principles discussed in this guide—the influence of substituents on pKa, solubility, and reactivity—are directly applicable to the rational design of new drug candidates based on the aniline framework.
Conclusion
This guide has provided a comprehensive comparison of the physical and chemical properties of aniline derivatives, grounded in the fundamental principles of organic chemistry. By understanding how substituents modulate basicity, intermolecular forces, and reactivity, researchers can make informed decisions in the synthesis, characterization, and application of these versatile compounds. The experimental protocols provided serve as a starting point for the rigorous evaluation of novel aniline derivatives in your own laboratories.
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[a] Hammett plot with respect to aniline derivatives where the curve... - ResearchGate. Available from: [Link]
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Is it possible to dissolve 0.5 M aniline in 100 ml of water? - Quora. Available from: [Link]
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High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation | Journal of the American Chemical Society. Available from: [Link]
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The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? - Quora. Available from: [Link]
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A Comparative Guide to the Biological Activity of Diaryl Sulfide Derivatives
In the landscape of medicinal chemistry, the diaryl sulfide scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable capacity for interacting with a diverse array of biological targets. This guide offers an in-depth, comparative analysis of the multifaceted biological activities of diaryl sulfide derivatives, designed for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of effects to provide a critical comparison of performance, supported by experimental data, and an exploration of the underlying mechanisms and structure-activity relationships that govern their therapeutic potential.
Anticancer Activity: Targeting Cell Proliferation and Survival
Diaryl sulfide derivatives have shown significant promise as anticancer agents, with many analogues of Combretastatin A-4 (CA-4), a potent natural antitubulin agent, being developed. The core mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Comparative Efficacy Against Cancer Cell Lines
The true measure of a compound's potential lies in its performance against established cancer cell lines, especially when compared to standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Several studies highlight the superior or comparable efficacy of diaryl sulfide derivatives. For instance, certain derivatives demonstrate potent activity against the MCF-7 breast cancer cell line. One study identified a diaryl sulfide with a benzoxazole moiety (Compound 25 ) that potently inhibited MCF-7 cell proliferation with an EC50 of 4.5 µM[1]. Another diaryl sulfide (Compound 1 ) was found to inhibit tubulin polymerization with an IC50 of 1.2 µM, an activity level very similar to CA-4 (IC50 of 1.1 µM) and superior to colchicine (IC50 of 3.2 µM)[2].
| Compound / Drug | Cancer Cell Line | IC50 / EC50 (µM) | Key Structural Features | Reference |
| Derivative 25 | MCF-7 (Breast) | 4.5 | Benzoxazole and 3,4,5-trimethoxyphenyl moieties | [1] |
| Derivative 19 | MCF-7 (Breast) | 7.9 | Phenyl analogue | [1] |
| Derivative 1 | Tubulin Polymerization | 1.2 | Sulfur bridge, CA-4 analogue | [2] |
| Combretastatin A-4 | Tubulin Polymerization | 1.1 | Natural product standard | [2] |
| Colchicine | Tubulin Polymerization | 3.2 | Standard antitubulin agent | [2] |
| Doxorubicin | RXF393 (Renal) | 13.54 | Standard chemotherapeutic | [3] |
| Spiro-thiadiazole 1 | RXF393 (Renal) | 7.01 | Spiro-acenaphthylene tethered | [3] |
| Doxorubicin | LOX IMVI (Melanoma) | 6.08 | Standard chemotherapeutic | [3] |
| Spiro-thiadiazole 1 | LOX IMVI (Melanoma) | 9.55 | Spiro-acenaphthylene tethered | [3] |
Table 1: Comparative anticancer activity of selected diaryl sulfide derivatives and standard drugs.
Notably, some derivatives show enhanced selectivity for cancer cells over normal cells. A novel spiro-thiadiazole derivative (Compound 1 ) exhibited an IC50 of 7.01 µM against the RXF393 renal cancer cell line, nearly twice as potent as doxorubicin (IC50 = 13.54 µM) in the same study[3]. Crucially, this compound was less toxic to the normal WI 38 cell line (IC50 = 46.20 µM) than doxorubicin (IC50 = 18.13 µM), indicating a better safety profile[3].
Mechanism of Action: Apoptosis Induction
The anticancer effect of many diaryl sulfides is mediated by their ability to induce apoptosis, or programmed cell death. This is often a consequence of cell cycle arrest, typically at the G2/M phase, caused by the disruption of microtubule function[4][5]. The underlying signaling cascade is a critical area of study for understanding and optimizing these compounds.
Protocol 2: DPPH Radical Scavenging Assay
Principle: This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.[6] The stable DPPH radical has a deep violet color, which is neutralized upon reduction by an antioxidant.[7]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 120 µM) and protect it from light.[7] Prepare a series of dilutions of the test compounds and a positive control (e.g., Ascorbic Acid or Trolox).
-
Reaction Mixture: In a 96-well plate, add a small volume (e.g., 22 µL) of each compound dilution to triplicate wells.[7]
-
Initiate Reaction: Add a larger volume (e.g., 200 µL) of the DPPH working solution to each well.[7] Prepare a negative control (solvent + DPPH) and blank wells (compound + methanol) for background correction.[8]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8][7]
-
Absorbance Reading: Measure the absorbance at 517 nm.[8]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100.[8] Plot the percentage of scavenging against the compound concentration to determine the IC50 value. A lower IC50 indicates higher antioxidant activity.[8]
Conclusion and Future Perspectives
The diaryl sulfide scaffold is a versatile and potent platform for the development of new therapeutic agents. The comparative data clearly demonstrates that derivatives can be synthesized to exhibit high efficacy, and in some cases, improved selectivity compared to existing drugs in anticancer, antimicrobial, and anti-inflammatory applications. The antitubulin and pro-apoptotic mechanisms are particularly well-defined in the context of cancer, providing a solid foundation for rational drug design.
Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity while minimizing off-target effects. A deeper exploration into their antimicrobial mechanisms and the development of derivatives that can overcome existing drug resistance are also critical avenues. As our understanding of the molecular targets and pathways modulated by these compounds grows, so too will their potential to yield next-generation therapies for a wide range of human diseases.
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A Senior Application Scientist's Guide to NMR Spectral Analysis of N-Substituted Anilines
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. N-substituted anilines are a cornerstone scaffold in a vast array of pharmaceuticals and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for elucidating the nuanced structural details of these compounds. This guide provides an in-depth comparative analysis of the NMR spectral features of various N-substituted anilines, supported by experimental data and field-proven protocols to ensure accurate and reproducible results.
The Foundational Principles: Electronic and Steric Effects on the NMR Spectra of Anilines
The NMR spectrum of an aniline derivative is exquisitely sensitive to its electronic environment. The nitrogen lone pair's ability to donate electron density into the aromatic ring via resonance significantly influences the chemical shifts of the ring protons and carbons. Substitution on the nitrogen atom modulates this effect, providing a spectral fingerprint of the substitution pattern.
-
Electron-Donating vs. Electron-Withdrawing Substituents: Alkyl groups (e.g., methyl, ethyl) are electron-donating by induction, increasing the electron density on the nitrogen and, by extension, the aromatic ring. This enhanced shielding results in an upfield (lower ppm) shift of the aromatic signals, particularly at the ortho and para positions. Conversely, acyl groups (e.g., acetyl) are electron-withdrawing due to the carbonyl group's resonance effect. This delocalizes the nitrogen's lone pair away from the ring, decreasing its electron-donating capacity and causing a downfield (higher ppm) shift of the aromatic signals.
-
Steric Hindrance: The size and conformation of the N-substituent can impact the planarity of the amino group relative to the benzene ring.[1] Bulky substituents can force the amino group out of the plane of the ring, disrupting the n-π conjugation. This "steric inhibition of resonance" reduces the electron-donating effect of the nitrogen, leading to a downfield shift of the ortho and para carbon signals.[1]
The interplay of these electronic and steric factors is visually represented in the following diagram:
Caption: Influence of N-substituents on the aniline ring's electron density and resulting NMR shifts.
Comparative ¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information about the substitution pattern and conformational dynamics of N-substituted anilines.
Aromatic Region (δ 6.5-7.5 ppm)
The chemical shifts of the aromatic protons are a direct probe of the electronic effects of the N-substituent.
-
Aniline: The parent aniline shows distinct signals for the ortho, meta, and para protons, typically around δ 6.6-7.2 ppm in CDCl₃.[2]
-
N-Alkylanilines (e.g., N-Methylaniline, N-Ethylaniline): The electron-donating alkyl groups shield the aromatic protons, causing a slight upfield shift compared to aniline.
-
N,N-Dialkylanilines (e.g., N,N-Dimethylaniline): With two electron-donating groups, the shielding effect is more pronounced, leading to further upfield shifts of the aromatic protons.
-
N-Acylanilines (e.g., Acetanilide): The electron-withdrawing acetyl group deshields the aromatic protons, shifting them downfield relative to aniline. The ortho and para protons are most affected.
-
N-Arylanilines (e.g., Diphenylamine): The second phenyl group acts as a weak electron-withdrawing group, causing a downfield shift of the aromatic protons compared to aniline.[3][4][5]
N-H Proton
The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. In CDCl₃, it typically appears as a broad singlet. In DMSO-d₆, the N-H proton often appears as a sharper signal at a more downfield position due to strong hydrogen bonding with the solvent.
N-Substituent Protons
The signals for the protons on the N-substituent are also informative:
-
N-Methylaniline: A singlet around δ 2.8-2.9 ppm.
-
N,N-Dimethylaniline: A singlet around δ 2.9-3.0 ppm.
-
N-Ethylaniline: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.[6]
-
Acetanilide: A sharp singlet for the acetyl methyl protons, typically downfield around δ 2.1-2.2 ppm.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of N-Substituted Anilines in CDCl₃
| Compound | ortho-H | meta-H | para-H | N-H | Substituent-H |
| Aniline | ~6.78 (d) | ~7.18 (t) | ~6.87 (t) | ~3.6 (br s) | - |
| N-Methylaniline | ~6.65 (d) | ~7.20 (t) | ~6.75 (t) | ~3.6 (br s) | ~2.85 (s, 3H) |
| N,N-Dimethylaniline | ~6.75 (d) | ~7.25 (t) | ~6.85 (t) | - | ~2.95 (s, 6H) |
| N-Ethylaniline | ~6.60 (d) | ~7.15 (t) | ~6.68 (t) | ~3.5 (br s) | ~3.11 (q, 2H), ~1.22 (t, 3H) |
| Diphenylamine | ~7.05-7.30 (m) | ~7.05-7.30 (m) | ~6.90 (t) | ~5.7 (br s) | ~7.05-7.30 (m, 10H total) |
| Acetanilide | ~7.50 (d) | ~7.30 (t) | ~7.10 (t) | ~7.8 (br s) | ~2.15 (s, 3H) |
| Formanilide | ~7.10-7.60 (m) | ~7.10-7.60 (m) | ~7.10-7.60 (m) | ~8.0-8.7 (br s) | ~8.40 (s, 1H) |
Note: Chemical shifts are approximate and can vary with concentration and exact experimental conditions. Data compiled from multiple sources.[3][5][6][7]
Comparative ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, particularly regarding the electronic effects on the aromatic carbons.
-
Ipso-Carbon (C1): The carbon directly attached to the nitrogen is significantly deshielded by the nitrogen's electronegativity and its chemical shift is highly sensitive to the nature of the N-substituent. Alkylation generally causes a downfield shift, while acylation can have a more complex effect.
-
Ortho- (C2/C6) and Para-Carbons (C4): These positions are most affected by the resonance of the nitrogen lone pair. Electron-donating N-substituents increase electron density, causing an upfield (shielding) shift. Electron-withdrawing groups decrease electron density, leading to a downfield (deshielding) shift.[8]
-
Meta-Carbons (C3/C5): These positions are less affected by resonance and their chemical shifts show smaller variations.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of N-Substituted Anilines in CDCl₃
| Compound | C1 (ipso) | C2/C6 (ortho) | C3/C5 (meta) | C4 (para) | Substituent-C |
| Aniline | ~146.7 | ~115.2 | ~129.3 | ~118.6 | - |
| N-Methylaniline | ~149.5 | ~112.5 | ~129.3 | ~117.3 | ~30.8 |
| N,N-Dimethylaniline | ~150.5 | ~112.8 | ~129.2 | ~116.8 | ~40.5 |
| N-Ethylaniline | ~148.1 | ~113.0 | ~129.2 | ~117.5 | ~38.6, ~14.8 |
| Diphenylamine | ~143.2 | ~117.9 | ~129.5 | ~121.1 | - |
| Acetanilide | ~138.1 | ~120.2 | ~128.9 | ~124.3 | ~168.7 (C=O), ~24.5 (CH₃) |
| Formanilide | ~137.9 | ~119.5 | ~129.4 | ~124.8 | ~162.8 (C=O) |
Note: Chemical shifts are approximate and can vary. Data compiled from multiple sources.[2][3][5][6][9]
Advanced NMR Techniques for Unambiguous Assignment
For complex N-substituted anilines, especially those with additional ring substituents, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques are indispensable for unambiguous signal assignment.[10][11]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). In anilines, this is crucial for tracing the connectivity of the aromatic protons and assigning the ortho, meta, and para positions.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is the most reliable way to assign the carbon signals based on the already assigned proton signals.[13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is particularly useful for identifying quaternary carbons (like the ipso-carbon) and for confirming the connectivity between the N-substituent and the aromatic ring.[12][13]
Field-Proven Experimental Protocol for High-Quality NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires meticulous sample preparation and the selection of appropriate acquisition parameters.
Sample Preparation
-
Analyte Purity: Ensure the analyte is of high purity to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many N-substituted anilines due to its good dissolving power and relatively clean spectral window. For compounds with poor solubility in CDCl₃ or for studying hydrogen bonding effects, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Always use high-purity deuterated solvents.[15]
-
Concentration: For routine ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time. For quantitative NMR (qNMR), precise weighing of both the analyte and an internal standard is critical.[16][17][18]
-
Sample Handling:
-
Use clean, dry, high-quality NMR tubes.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Filter the sample if any particulate matter is present to improve spectral resolution.
-
The following diagram outlines the standard workflow for NMR sample preparation and analysis:
Caption: Standard workflow for NMR analysis of N-substituted anilines.
NMR Data Acquisition Parameters
For accurate and reliable data, particularly for quantitative analysis, the following parameters should be optimized:[19][20]
-
Pulse Angle: Use a 90° pulse to ensure uniform excitation across the spectrum.
-
Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified is essential to allow for full relaxation of the magnetization between scans. For many anilines, a d1 of 10-30 seconds is a good starting point.
-
Acquisition Time (at): Should be long enough to allow the FID to decay completely, typically 2-4 seconds for good resolution.
-
Number of Scans (ns): This should be sufficient to achieve a good signal-to-noise ratio (S/N > 250 for qNMR is recommended).[19]
Conclusion
The NMR spectral analysis of N-substituted anilines is a powerful method for structural elucidation, offering detailed insights into the electronic and steric properties of these important molecules. By understanding the influence of different N-substituents on ¹H and ¹³C chemical shifts and by employing a systematic approach to data acquisition and analysis, including the use of 2D NMR techniques, researchers can confidently and accurately characterize their compounds. The protocols and comparative data presented in this guide serve as a robust foundation for both routine analysis and in-depth structural investigations in academic and industrial research.
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EL Ouafy, et al. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 12(1), 104-114. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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Kolehmainen, E. (2009). NMR Spectra of Anilines. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd. Retrieved from [Link]
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T. Nishiguchi, et al. (1969). Nuclear Magnetic Resonance in Amino-group of Aniline Derivatives. Bulletin of the Chemical Society of Japan, 42(10), 2820-2823. Retrieved from [Link]
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Hansen, P. E., & Wawer, I. (1996). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society, 118(48), 12223-12230. Retrieved from [Link]
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ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
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A Comparative Guide to the Toxicity of Para-Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of the Aniline Scaffold
Aniline and its derivatives are foundational building blocks in modern chemistry, underpinning the synthesis of a vast array of pharmaceuticals, dyes, polymers, and agrochemicals. The versatility of the aniline scaffold lies in the reactivity of its aromatic ring and amino group, which allows for extensive functionalization. However, this same chemical reactivity is a double-edged sword, as the aniline moiety is a well-known structural alert associated with significant toxicological concerns. Understanding how substituents on the aniline ring modulate its toxicological profile is therefore of paramount importance for the rational design of safer chemicals and drugs.
This guide provides an in-depth comparison of the toxicity of a series of para-substituted anilines. By examining compounds with a range of electron-donating and electron-withdrawing groups at the para position, we will explore the structure-activity relationships that govern their toxicity. This analysis is grounded in experimental data and aims to provide a clear, objective comparison to inform risk assessment and guide the development of safer alternatives. We will delve into key toxicological endpoints, including acute toxicity, cytotoxicity, and genotoxicity, and elucidate the underlying metabolic and molecular mechanisms.
At a Glance: Comparative Acute Oral Toxicity
The acute oral toxicity, represented by the median lethal dose (LD50) in rats, offers a primary basis for comparing the systemic toxicity of these compounds. A lower LD50 value indicates higher acute toxicity. The following table summarizes the LD50 values for aniline and a selection of its para-substituted derivatives.
| Compound | Para-Substituent | CAS Number | Oral LD50 (Rat) (mg/kg) |
| Aniline | -H | 62-53-3 | 442 - 930[1] |
| p-Chloroaniline | -Cl | 106-47-8 | 300 |
| p-Nitroaniline | -NO2 | 100-01-6 | 750 |
| p-Anisidine | -OCH3 | 104-94-9 | 1400[2] |
| p-Toluidine | -CH3 | 106-49-0 | 620 - 794[3] |
| p-Aminophenol | -OH | 123-30-8 | 375-1270 |
Note: LD50 values can vary between studies due to differences in experimental conditions.
The Lynchpin of Toxicity: Metabolic Activation and Methemoglobinemia
A primary and often acute manifestation of aniline toxicity is methemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), rendering it incapable of transporting oxygen. This leads to cyanosis, a bluish discoloration of the skin and mucous membranes, and in severe cases, can result in tissue hypoxia and death.
Aniline itself is not a potent inducer of methemoglobinemia in vitro. Its toxicity is primarily mediated by its metabolic activation in the liver. The key toxifying pathway is the N-hydroxylation of the amino group by cytochrome P450 enzymes to form N-phenylhydroxylamine.[4] This metabolite is then transported to red blood cells, where it initiates a redox cycle, leading to the oxidation of hemoglobin and the generation of reactive oxygen species (ROS).
The nature of the para-substituent significantly influences the rate of metabolic activation and, consequently, the severity of methemoglobinemia.
-
Electron-withdrawing groups , such as the nitro group (-NO2) in p-nitroaniline, can increase the susceptibility of the amino group to N-hydroxylation, potentially leading to a more rapid onset or greater severity of methemoglobinemia.
-
Electron-donating groups , such as the methoxy group (-OCH3) in p-anisidine, may favor ring hydroxylation over N-hydroxylation, potentially leading to detoxification pathways.[5]
The following diagram illustrates the general metabolic pathway leading to methemoglobinemia.
Caption: Metabolic activation of para-substituted anilines and induction of methemoglobinemia.
Cellular and Genetic Toxicity: A Deeper Dive
Beyond acute hematotoxicity, para-substituted anilines can exert toxicity at the cellular and genetic levels. This is often a consequence of the formation of reactive metabolites and the induction of oxidative stress.
Cytotoxicity: Assessing Cell Viability
Genotoxicity: The Potential for DNA Damage
Genotoxicity, the ability of a chemical to damage genetic material, is a significant concern for anilines as it can be a precursor to carcinogenicity. The genotoxic potential of aniline derivatives is often evaluated using a battery of tests, including the Ames test (for mutagenicity in bacteria) and the Comet assay (for DNA strand breaks in eukaryotic cells).
Many aniline derivatives are pro-mutagens, meaning they require metabolic activation to become genotoxic.[6] The N-hydroxylamine metabolites can be further metabolized to form reactive nitrenium ions, which can form adducts with DNA, leading to mutations.
Organ-Specific Toxicity: The Spleen and Liver as Primary Targets
Chronic exposure to aniline and some of its derivatives is associated with toxicity in specific organs, most notably the spleen and liver.
Splenotoxicity
The spleen is a primary target for aniline-induced toxicity, which can manifest as splenomegaly (enlargement of the spleen), fibrosis, and even the formation of sarcomas with long-term exposure.[7][8] The mechanism is thought to be a secondary effect of the hemolytic anemia caused by methemoglobinemia. The spleen is responsible for clearing damaged red blood cells from circulation. Aniline-induced hemolysis leads to an increased workload for the spleen, resulting in congestion, iron overload from the breakdown of hemoglobin, and chronic inflammation. This sustained state of oxidative stress and cellular damage is believed to contribute to the observed splenotoxicity.[9][10]
Hepatotoxicity
The liver, as the primary site of aniline metabolism, is also susceptible to toxicity.[9] The formation of reactive metabolites can lead to oxidative stress, lipid peroxidation, and damage to hepatocytes.[9] In some cases, such as with p-aminophenol, the hepatotoxicity can be significant.
The following diagram illustrates the proposed signaling pathway for aniline-induced organ toxicity.
Caption: Proposed signaling pathway for aniline-induced organ toxicity.
Experimental Protocols
To ensure the reproducibility and validity of toxicity assessments, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of aniline derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the para-substituted aniline compounds in a suitable solvent (e.g., DMSO) and then in culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls (solvent only) and positive controls (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Comet Assay for DNA Damage
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[6]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[6]
Protocol:
-
Cell Preparation: Treat cells with the para-substituted aniline compounds for a specified duration.
-
Slide Preparation: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides to induce the migration of damaged DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.
Conclusion: A Framework for Safer Chemical Design
The toxicity of para-substituted anilines is a complex interplay of metabolic activation, the electronic properties of the substituent, and the resulting downstream effects of oxidative stress and cellular damage. This guide has provided a comparative overview of these toxicological profiles, highlighting the following key principles:
-
Metabolic activation is paramount: The conversion of anilines to N-hydroxylamine metabolites is the critical initiating step in their toxicity.
-
Structure-activity relationships are evident: The nature of the para-substituent influences the rate and pathway of metabolism, thereby modulating the toxic potential.
-
Multiple toxicological endpoints must be considered: A comprehensive assessment of aniline toxicity requires the evaluation of acute toxicity, cytotoxicity, genotoxicity, and organ-specific effects.
By understanding these fundamental principles and employing robust experimental methodologies, researchers and drug development professionals can make more informed decisions in the handling and application of aniline derivatives. This knowledge provides a rational basis for the design of safer and more effective molecules, ultimately mitigating the risks associated with this important class of chemicals.
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Safety Operating Guide
Navigating the Disposal of 2,5-Diethoxy-4-(p-tolylthio)aniline: A Guide for Laboratory Professionals
Hazard Assessment: An Evidence-Based Approach
The structure of 2,5-Diethoxy-4-(p-tolylthio)aniline incorporates both an aniline derivative and an aromatic thioether. Aniline and its derivatives are a class of compounds known for their potential toxicity.[1][2] A closely related compound, 2,5-Dimethoxy-4-(p-tolylthio)aniline hydrochloride, is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer. It is also recognized as a skin and eye irritant and may cause an allergic skin reaction. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects. Given these characteristics of a similar molecule, it is prudent to handle this compound with a high degree of caution.
Aromatic thioethers, while generally less reactive than thiols, can still present hazards.[3] Low molecular weight thioethers can be malodorous, and off-gases from reactions involving them may require scrubbing.[3]
Based on this structural analysis, this compound should be treated as a hazardous substance with the potential for acute toxicity, carcinogenicity, and ecotoxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following minimum PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.
-
Eye Protection: Chemical safety goggles are required to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[4]
Spill Management: Immediate and Controlled Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For small spills:
-
Isolate the area: Prevent unauthorized personnel from entering the spill zone.
-
Absorb the spill: Use an inert absorbent material, such as vermiculite or sand.
-
Collect the waste: Carefully scoop the absorbed material into a designated, sealable container.
-
Decontaminate the area: Clean the spill surface with an appropriate solvent, followed by soap and water.
-
Dispose of all materials as hazardous waste.
For large spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[5] This typically involves treating it as a hazardous waste.
Step 1: Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound, as well as contaminated consumables (e.g., weighing paper, gloves, absorbent pads), should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
Step 2: Containerization and Labeling
-
Use appropriate containers: Containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5] Include the approximate concentration and any other components of the waste mixture.
Step 3: Storage
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage facility.[5]
-
Ensure the storage area is well-ventilated and away from incompatible materials.
Step 4: Professional Disposal
-
Contact a certified hazardous waste disposal company. Your institution's EHS department will have a list of approved vendors.
-
Provide a complete and accurate description of the waste to the disposal company, including its chemical composition and any known hazards.
-
Follow all instructions provided by the disposal company for packaging and pickup.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data such as permissible exposure limits (PELs) or LD50 values for this compound are not available. The following table provides hazard classifications for the closely related compound, 2,5-Dimethoxy-4-(p-tolylthio)aniline hydrochloride, which should be used as a conservative guide.
| Hazard Classification | Category | Source |
| Acute Toxicity (Oral) | Category 3 | |
| Acute Toxicity (Dermal) | Category 3 | |
| Acute Toxicity (Inhalation) | Category 3 | |
| Serious Eye Irritation | Category 2A | |
| Skin Sensitization | Sub-category 1A | |
| Carcinogenicity | Category 2 | |
| Acute Aquatic Hazard | Category 1 | |
| Chronic Aquatic Hazard | Category 2 |
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. While the complete hazard profile of this compound is not yet fully characterized, a cautious and informed approach to its disposal is paramount. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
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Personal protective equipment for handling 2,5-Diethoxy-4-(p-tolylthio)aniline
Comprehensive Safety and Handling Guide: 2,5-Diethoxy-4-(p-tolylthio)aniline
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. As a specialized aromatic amine thioether, this compound necessitates a cautious and well-documented approach to laboratory use. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by grounding every step in established safety protocols and a deep understanding of chemical causality.
Hazard Analysis and Risk Mitigation
This compound's structure contains moieties that are associated with potential health hazards. Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity and mutagenicity, and are readily absorbed through the skin.[1][2][3] The presence of a thioether linkage also warrants careful handling. Therefore, a comprehensive risk assessment is paramount before any work with this compound commences.
Assumed Hazards:
-
Toxicity: May be toxic if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation or damage.[4][5]
-
Sensitization: May cause an allergic skin reaction.[4]
-
Organ Damage: Potential for damage to organs through prolonged or repeated exposure.[3]
-
Aquatic Toxicity: Likely to be toxic or very toxic to aquatic life.[3][4]
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your first line of defense against chemical exposure.[6] The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.[7]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[8] Inspect gloves for any signs of degradation or puncture before and during use.[5][9] | Aromatic amines can be readily absorbed through the skin. Double-gloving provides an additional barrier and reduces the risk of exposure in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][6][7] | Protects against splashes and aerosols, which can cause serious eye damage.[4] A face shield offers broader protection for the entire face.[6] |
| Body Protection | A chemical-resistant lab coat, preferably a disposable gown with long sleeves and elastic cuffs.[8][10] An apron may be necessary for larger quantities. | Prevents contamination of personal clothing and skin. Disposable gowns are recommended to avoid cross-contamination and simplify disposal of contaminated PPE. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. A fit-tested N95 or N100 mask may be sufficient for handling small quantities of solids, but a respirator is recommended.[7] | Protects against inhalation of harmful vapors or aerosols.[11] The specific type of respiratory protection should be determined by the scale of the experiment and the ventilation available.[10] |
| Foot Protection | Closed-toe, chemical-resistant shoes. Shoe covers are also recommended.[8] | Protects feet from spills and splashes. |
Operational Plan: From Receipt to Reaction
A clear, step-by-step operational plan minimizes the risk of accidental exposure and ensures procedural consistency.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12] The storage location should be in a designated, locked cabinet for toxic substances. Keep the container tightly closed.[9][12]
Handling and Use
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Workflow for Handling:
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[4][9] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: A Cradle-to-Grave Approach
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.[13][14]
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including contaminated gloves, wipes, and weighing paper, should be collected in a dedicated, labeled, and sealed container.[15][16]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.[15][16] Do not mix with other waste streams unless compatibility has been confirmed.[15] For example, keep halogenated and non-halogenated solvent wastes separate.[14]
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic").[15][16]
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[13] Ensure secondary containment is in place to capture any potential leaks.[17]
Disposal Procedure
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of the hazardous waste.[13] Do not dispose of this chemical down the drain.[15]
-
Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before being considered non-hazardous for disposal.[14]
Waste Disposal Workflow:
Caption: Step-by-step waste disposal workflow.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- OSHA.com. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- Unknown. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- OSHA Training Institute Education Center at CLPCCD. (2014, August 6). OSHA Publishes Hazard Communication Guidelines for Employers That Use Hazardous Chemicals.
- Scribd. (n.d.). HC004A Amines Aromatic 1 | PDF.
- Fisher Scientific. (2020, December 13). SAFETY DATA SHEET.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
- ChemicalSafetyFacts.org. (2023, October 12). Personal Protective Equipment and Chemistry.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Global Safety Management, Inc. (2015, March 19). 2 - Safety Data Sheet.
- Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
- Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
Sources
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- 4. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
